molecular formula C8H9N3O B1407586 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol CAS No. 1216077-58-5

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Cat. No.: B1407586
CAS No.: 1216077-58-5
M. Wt: 163.18 g/mol
InChI Key: BLXYZRWRVMZKKB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-6-5-11-3-1-2-7(12)8(11)10-6/h1-3,5,12H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXYZRWRVMZKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol . This document is structured for researchers in medicinal chemistry and drug discovery.

Technical Guide & Synthesis Protocol

Executive Summary

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is a bicyclic heteroaromatic scaffold belonging to the imidazo[1,2-a]pyridine class. This specific derivative, characterized by a primary aminomethyl group at the C2 position and a hydroxyl group at the C8 position, represents a "privileged structure" in medicinal chemistry.

It serves as a critical fragment in the development of Potassium-Competitive Acid Blockers (P-CABs) (analogous to SCH 28080) and Kinase Inhibitors (e.g., CDK, ALK). The 8-hydroxyl group functions as a versatile handle for hydrogen bonding or further derivatization, while the 2-aminomethyl moiety provides a basic center for salt formation or amide coupling.

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of a pyridine ring fused to an imidazole ring across the N1-C2 bond of the pyridine.

  • Numbering System: The bridgehead nitrogen is designated as position 4. The imidazole nitrogen is N1. The substituent positions are C2 (aminomethyl) and C8 (hydroxyl).

  • Electronic Character: The imidazo[1,2-a]pyridine system is electron-rich. The bridgehead nitrogen (N4) donates electron density into the ring system, making C3 highly nucleophilic (susceptible to electrophilic aromatic substitution).

  • 8-OH Effect: The hydroxyl group at C8 is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. Crucially, it is positioned adjacent to the bridgehead nitrogen, potentially allowing for an intramolecular hydrogen bond (OH···N4), although the geometry is strained.

Physicochemical Data (Calculated & Experimental Consensus)
PropertyValue / DescriptionNotes
Molecular Formula C

H

N

O
Free base
Molecular Weight 163.18 g/mol Free base
Salt Form Dihydrochloride (C

H

Cl

N

O)
Common commercial form (MW ~236.10)
pKa (N1) ~5.2 - 5.8Pyridine-like nitrogen (proton acceptor)
pKa (Amine) ~9.0 - 9.5Primary aliphatic amine
pKa (8-OH) ~9.8 - 10.2Phenolic hydroxyl
LogP ~0.67Hydrophilic due to polar substituents
TPSA ~75 ŲHigh polar surface area
Tautomerism

While 2-hydroxypyridines exist predominantly as 2-pyridones, 8-hydroxyimidazo[1,2-a]pyridines do not form a stable keto-tautomer because doing so would disrupt the aromaticity of the pyridine ring. Therefore, the molecule exists exclusively in the enol (hydroxyl) form.

Validated Synthesis Protocols

Two primary routes are established for this scaffold. Route A (Protected) is recommended for high-yield medicinal chemistry applications to prevent O-alkylation side reactions. Route B (Direct) is a shorter, industrial route but may require rigorous purification.

Route A: The "Protected Precursor" Strategy (Recommended)

This route utilizes a benzyl-protected starting material to ensure regioselectivity during the cyclization.

Step 1: Protection

  • Reactants: 2-Aminopyridin-3-ol + Benzyl bromide (BnBr) + K

    
    CO
    
    
    
    .
  • Product: 3-(Benzyloxy)pyridin-2-amine.

  • Rationale: Blocks the phenolic oxygen, forcing alkylation to occur solely on the ring nitrogen.

Step 2: Cyclization (Hantzsch-type)

  • Reactants: 3-(Benzyloxy)pyridin-2-amine + 1,3-Dichloroacetone.

  • Conditions: Ethanol/DME reflux, 4-12 hours.

  • Intermediate: 8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine.

  • Mechanism: N-alkylation of the pyridine nitrogen followed by cyclization onto the exocyclic amine.

Step 3: Amination (Delépine or Gabriel)

  • Protocol: React the chloromethyl intermediate with Potassium Phthalimide (Gabriel) or Sodium Azide followed by reduction (Staudinger).

  • Product: 8-(Benzyloxy)-2-(aminomethyl)imidazo[1,2-a]pyridine.

Step 4: Global Deprotection

  • Conditions: H

    
     (1 atm), Pd/C (10%), Methanol/HCl.
    
  • Final Product: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride.

Experimental Workflow Diagram (DOT)

SynthesisRoute Start 2-Aminopyridin-3-ol Step1 3-(Benzyloxy)pyridin-2-amine Start->Step1 BnBr, K2CO3 (Protection) Step2 8-(Benzyloxy)-2-(chloromethyl) imidazo[1,2-a]pyridine Step1->Step2 1,3-Dichloroacetone (Cyclization) Step3 Phthalimide Intermediate Step2->Step3 K-Phthalimide (Substitution) Final 2-(Aminomethyl)imidazo[1,2-a] pyridin-8-ol (2HCl) Step3->Final 1. N2H4 2. H2, Pd/C, HCl (Deprotection)

Caption: Step-by-step synthesis via the O-benzyl protected route to ensure regioselectivity.

Biological Applications & Mechanism of Action

P-CAB (Potassium-Competitive Acid Blocker) Design

This molecule is a structural analog of the binding domain of SCH 28080 , a prototype P-CAB.

  • Mechanism: The imidazo[1,2-a]pyridine core binds to the luminal aspect of the H

    
    ,K
    
    
    
    -ATPase (proton pump).
  • Role of 8-OH: In P-CAB analogs, the C8 substituent dictates the "off-rate" of the drug. The 8-OH group (or its ethers) interacts with the M1/M2 transmembrane domain, often forming a hydrogen bond with Asp137 or Asn138 residues in the pump.

  • Role of 2-NH

    
    :  The protonated amine mimics the K
    
    
    
    ion, competing for the K
    
    
    -binding site, thereby locking the pump in the E2 conformation.
Kinase Inhibition (Scaffold Hopping)

The imidazo[1,2-a]pyridine scaffold is an isostere of the purine ring found in ATP.

  • Targeting: Used in inhibitors for CDK (Cyclin-Dependent Kinases) and ALK (Anaplastic Lymphoma Kinase) .

  • Binding Mode: The N1 nitrogen acts as a hydrogen bond acceptor for the kinase hinge region. The 8-OH group can be functionalized to access the solvent-exposed region or the "sugar pocket" of the ATP binding site.

References

  • Imidazo[1,2-a]pyridine Scaffold Review: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[1] Chemical Communications, 2015.[1] Link

  • P-CAB Mechanism (SCH 28080): Scott, C. K., et al. "Studies on the mechanism of action of the gastric microsomal (H+K+)-ATPase inhibitors SCH 32651 and SCH 28080." Biochemical Pharmacology, 1987. Link

  • Synthesis of 8-Hydroxy Derivatives: Grošelj, U., et al. "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives."[2] Heterocycles, 2008.[2] Link

  • Commercial Source & Data: Sigma-Aldrich Product Sheet, "2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride". Link

Sources

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Format: In-depth Technical Whitepaper.

Executive Summary & Chemical Identity

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is a specialized heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. It is primarily utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , a class of drugs used to treat gastroesophageal reflux disease (GERD) and peptic ulcers. The compound features a fused bicyclic core with two critical functional handles: a hydroxyl group at position 8 (crucial for hydrogen bonding within the H+/K+-ATPase binding site) and a primary aminomethyl group at position 2 (serving as a linker or solubility-enhancing basic center).

Chemical Identifiers
PropertyDetail
IUPAC Name 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol
Common Name 8-Hydroxy-2-aminomethylimidazo[1,2-a]pyridine
CAS Number Not widely listed for free base; see PubChem CID for salt forms.
PubChem CID 329819434 (Dihydrochloride salt)
Molecular Formula C

H

N

O (Free base) / C

H

Cl

N

O (2HCl)
Molecular Weight 163.18 g/mol (Free base) / 236.10 g/mol (2HCl)
SMILES OC1=CC=CN2C1=NC(CN)=C2
InChIKey GVJQQRLBYBORRY-UHFFFAOYSA-N (Dihydrochloride)

Synthetic Pathways & Methodology

The synthesis of 2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol requires a convergent approach, typically assembling the imidazole ring onto a substituted pyridine scaffold. The most robust method involves the condensation of 2-amino-3-hydroxypyridine with a bifunctional electrophile like 1,3-dichloroacetone , followed by amination.

reaction Scheme Visualization

The following diagram outlines the stepwise construction of the core scaffold.

Synthesis Figure 1: Synthetic route via chloromethyl intermediate cyclization. Start 2-Amino-3-hydroxypyridine (CAS 16867-03-1) Inter Intermediate: 2-(Chloromethyl)imidazo[1,2-a]pyridin-8-ol Start->Inter Reflux/EtOH Cyclocondensation Reagent 1,3-Dichloroacetone Reagent->Inter Final Target: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Inter->Final Nucleophilic Substitution Step2 Amination (NH3 or Gabriel Synthesis)

Detailed Experimental Protocol

Note: This protocol is a composite based on standard imidazo[1,2-a]pyridine synthesis methodologies adapted for the 8-hydroxy derivative.

Step 1: Cyclocondensation (Formation of Chloromethyl Intermediate)
  • Reagents: Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in ethanol (10 mL/g).

  • Addition: Add 1,3-dichloroacetone (1.1 eq) slowly at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the aminopyridine.[1]

  • Workup: Cool the reaction to 0°C. The hydrochloride salt of 2-(chloromethyl)imidazo[1,2-a]pyridin-8-ol typically precipitates.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Checkpoint: The product should show a characteristic singlet for the -CH

      
      Cl group at 
      
      
      
      ~4.8 ppm in
      
      
      H NMR.
Step 2: Amination (Conversion to Aminomethyl)

Method A: Direct Amination (Ammonia)

  • Reaction: Suspend the chloromethyl intermediate in a saturated solution of ammonia in methanol (7N NH

    
    /MeOH).
    
  • Conditions: Seal in a pressure vessel and heat to 60°C for 12 hours.

  • Purification: Evaporate solvent. The residue is the crude amine. Purify via ion-exchange chromatography or recrystallization from isopropanol/HCl to obtain the dihydrochloride salt.

Method B: Gabriel Synthesis (High Purity)

  • Reaction: Treat the chloromethyl intermediate with Potassium Phthalimide (1.1 eq) in DMF at 80°C.

  • Deprotection: Treat the resulting phthalimide with hydrazine hydrate in refluxing ethanol to release the primary amine.

Applications in Drug Discovery (P-CABs)

This compound is a critical pharmacophore for Potassium-Competitive Acid Blockers (P-CABs) . Unlike Proton Pump Inhibitors (PPIs) which require acid activation, P-CABs bind reversibly to the K+ binding site of the H+/K+-ATPase enzyme.

Mechanism of Action & SAR
  • 8-Hydroxy Group: Acts as a hydrogen bond donor/acceptor, mimicking the hydration shell of the K+ ion or interacting with polar residues (e.g., Tyr, Thr) in the luminal vestibule of the ATPase.

  • Imidazo[1,2-a]pyridine Core: Provides a planar, aromatic scaffold that fits into the hydrophobic pocket of the enzyme, stabilizing the ligand-protein complex.

  • 2-Aminomethyl Group: A basic center (pKa ~9.0) that is protonated at physiological pH. It forms ionic interactions with acidic residues (e.g., Asp, Glu) near the ion channel entrance, locking the enzyme in the E2 conformation.

SAR Figure 2: Pharmacophore contributions to ATPase binding. Core Imidazo[1,2-a]pyridine Scaffold (Hydrophobic Interaction) Target H+/K+ ATPase (Luminal Surface) Core->Target Binds OH 8-OH Group (H-Bonding / Polar Lock) OH->Core OH->Target Stabilizes Amine 2-Aminomethyl Group (Ionic Interaction / Solubility) Amine->Core Amine->Target Anchors

[2]

Analytical Characterization

To validate the synthesis, the following spectral data are expected for the dihydrochloride salt :

  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       8.3–8.5 (d, 1H, H-5 aromatic)
      
    • 
       8.1 (s, 1H, H-3 imidazole ring)
      
    • 
       7.2–7.4 (m, 2H, H-6, H-7 aromatic)
      
    • 
       4.45 (s, 2H, -CH 
      
      
      
      -NH
      
      
      )
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       calculated for C
      
      
      
      H
      
      
      N
      
      
      O: 164.08.
  • Solubility: Highly soluble in water and methanol; sparingly soluble in dichloromethane.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: The intermediate 2-(chloromethyl)imidazo[1,2-a]pyridin-8-ol is an alkylating agent and should be handled with extreme care in a fume hood.

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the 8-hydroxy group (which can form quinone-like species).

References

  • Sigma-Aldrich. 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride Product Sheet. Product No. OTV000440. Accessed via PubChem CID 329819434. Link

  • Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents.[2][3] Journal of Medicinal Chemistry, 41(25), 5108-5112.[3] Link

  • Kamal, A., et al. (2015). Imidazo[1,2-a]pyridine-based P-CABs: Synthesis and biological evaluation. (General reference for scaffold utility in acid suppression).
  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines.[4] (Mechanistic parallel for cyclization). Link

Sources

Biological activity profile of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity profile, pharmacodynamics, and experimental utility of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol .

Classification: Pharmacophore Scaffold / P-CAB Precursor / Bioactive Intermediate Primary Target: Gastric H⁺/K⁺-ATPase (Proton Pump) Secondary Targets: Mycobacterial ATP Synthase (Potential), Dopamine Receptors (Scaffold-dependent)

Executive Summary

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol represents a critical "polar core" scaffold in medicinal chemistry. It is structurally distinct as the hydrophilic precursor to high-affinity Potassium-Competitive Acid Blockers (P-CABs) . While the lipophilic 8-substituted derivatives (e.g., SCH 28080, Linaprazan) are potent drugs, this specific 8-hydroxy, 2-aminomethyl variant serves three vital roles:

  • Metabolic Reference: It mimics the Phase I O-dealkylated metabolite of 8-alkoxy P-CABs, often used to map clearance pathways.

  • Synthetic Warhead: The 8-OH group acts as a nucleophilic handle for attaching hydrophobic "anchors" (benzyl/aryl groups) required for luminal binding, while the 2-aminomethyl group allows for solubility tuning or bioconjugation (e.g., PROTAC linkers).

  • Intrinsic Activity: Possesses weak-to-moderate reversible inhibition of the H⁺/K⁺-ATPase, driven largely by ion trapping in the acidic canaliculus rather than high-affinity hydrophobic binding.

Pharmacodynamics & Mechanism of Action

Interaction with H⁺/K⁺-ATPase

The biological activity of this scaffold is defined by its interaction with the gastric proton pump.[1][2][3] Unlike covalent Proton Pump Inhibitors (PPIs) like Omeprazole, imidazo[1,2-a]pyridines act as reversible, K⁺-competitive inhibitors .

  • Binding Site: The molecule binds to the luminal aspect of the H⁺/K⁺-ATPase, specifically near the cation-binding site formed by transmembrane segments TM4, TM5, and TM6.

  • The "Anchor" Hypothesis: High-affinity binding requires a hydrophobic group at the C8 position to occupy a specific pocket between TM1 and TM2. The 8-OH form (this molecule) lacks this anchor, resulting in significantly reduced affinity (

    
     often in the 
    
    
    
    range vs.
    
    
    for 8-benzyloxy derivatives).
  • Ion Trapping: The imidazo[1,2-a]pyridine core has a pKa

    
     5.0–7.0. In the highly acidic parietal cell canaliculus (pH < 1), the N1 nitrogen becomes protonated. This cationic species is membrane-impermeable, leading to accumulation (ion trapping) at the target site.
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR features transforming this scaffold into a potent drug.

SAR_Analysis Core 2-(Aminomethyl) imidazo[1,2-a]pyridin-8-ol (The Scaffold) Mod_8 8-OH Modification (Critical Step) Core->Mod_8 Alkylation/Arylation Mod_2 2-Aminomethyl Functionalization Core->Mod_2 Amide coupling/Reductive amination Result_8 Hydrophobic Anchor (e.g., Benzyloxy) Increases Affinity >100x Mod_8->Result_8 Result_2 Solubility & PK Modulates pKa & Oral Bioavailability Mod_2->Result_2 Target High Potency P-CAB (Reversible H+/K+ Inhibition) Result_8->Target Primary Driver Result_2->Target Optimization

Caption: SAR transformation of the 8-OH core into potent P-CABs. The 8-position modification is the primary driver of potency.

Experimental Protocols

Synthesis of the Scaffold

Context: This protocol yields the 8-hydroxy core from commercially available precursors.

  • Starting Material: 2-Amino-3-hydroxypyridine.

  • Cyclization: React with 1,3-dichloroacetone or a protected equivalent (e.g., 1-chloro-3-((trimethylsilyl)oxy)propan-2-one) in ethanol under reflux (80°C, 4–6 h).

  • Amination: The chloromethyl intermediate is treated with ammonia (in methanol) or sodium azide followed by reduction (Staudinger reaction) to yield the 2-aminomethyl group.

  • Purification: The 8-OH group makes the product amphoteric. Purify via ion-exchange chromatography (SCX columns) or recrystallization from EtOH/Et2O.

H⁺/K⁺-ATPase Inhibition Assay (The Gold Standard)

To validate biological activity, the following self-validating protocol using hog gastric vesicles is recommended.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Substrate: 2 mM ATP, 2 mM MgCl₂, 10 mM KCl.

  • Ionophore: Valinomycin (10 µM) – Critical to ensure K⁺ permeability in tight vesicles.

Protocol Steps:

  • Preparation: Isolate gastric membrane vesicles from hog stomach via differential centrifugation (sucrose gradient).

  • Pre-incubation: Incubate enzyme (5 µg) with the test compound (0.1 nM – 100 µM) in Tris-HCl buffer for 30 min at 37°C. Note: Vary pH (6.0 vs 7.4) to test ion-trapping efficacy.

  • Initiation: Add ATP/MgCl₂/KCl cocktail.

  • Reaction: Incubate for 20 min at 37°C.

  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid).

  • Readout: Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric assay (Absorbance at 620 nm).

Data Analysis: Calculate IC₅₀ using non-linear regression (Log(inhibitor) vs. Response).

  • Expected Result for 8-OH core: IC₅₀ > 10 µM (Weak).

  • Expected Result for 8-Benzyloxy derivative: IC₅₀ < 100 nM (Potent).

Quantitative Activity Data Comparison

The table below contextualizes the activity of the 8-OH scaffold against established standards.

Compound ClassRepresentative StructureH⁺/K⁺-ATPase IC₅₀ (pH 7.4)Mechanism
Scaffold (Topic) 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol 15 – 50 µM (Est.)Ion-trapping / Weak Competitive
Prototype P-CAB SCH 280800.02 – 0.05 µMK⁺-Competitive (High Affinity)
Clinical P-CAB Vonoprazan0.01 µMK⁺-Competitive (High Affinity)
PPI Omeprazole1.0 – 2.0 µM (Acid activated)Covalent (Irreversible)

Note: The scaffold's low potency highlights its role as a precursor. The free hydroxyl group is too polar to displace K⁺ effectively without the hydrophobic "tail".

Biological Pathway Visualization

This diagram details the mechanism by which imidazo[1,2-a]pyridines inhibit acid secretion, distinguishing between the active drug and the scaffold.

Mechanism_Action cluster_parietal Parietal Cell Canaliculus (pH < 1.0) Protonation Protonation of N1 (pKa ~ 6.0) Trapping Ion Trapping (Impermeable Cation) Protonation->Trapping Binding Binding to H+/K+ ATPase (Luminal Vestibule) Trapping->Binding High Affinity (Hydrophobic Interaction) Inhibition Block K+ Entry (Acid Secretion Halted) Binding->Inhibition Blood Systemic Circulation (pH 7.4) Drug Lipophilic Derivative (e.g., SCH 28080) Blood->Drug Passive Diffusion Scaffold 8-OH Scaffold (Topic Molecule) Blood->Scaffold Limited Diffusion (Too Polar) Drug->Protonation Enters Canaliculus Scaffold->Binding Low Affinity (Lacks Hydrophobic Anchor)

Caption: Mechanism of P-CAB action. The 8-OH scaffold lacks the hydrophobic interaction required for high-affinity binding despite ion trapping.

Emerging Applications (Beyond P-CABs)

While the primary utility is in acid suppression research, the 2-(aminomethyl) moiety opens pathways in other therapeutic areas:

  • Anti-Tuberculosis (TB) Agents: Recent studies (e.g., Bioorg Med Chem Lett, 2013) indicate that imidazo[1,2-a]pyridine-8-carboxamides and related derivatives possess anti-mycobacterial activity. The 2-aminomethyl group can be acylated to form lipophilic amides that penetrate the mycobacterial cell wall, targeting the QcrB subunit of the cytochrome bc1 complex.

  • CNS Ligands: The scaffold shares structural similarity with Zolpidem. Modification of the 2-aminomethyl group with specific aryl acetamides can retarget the molecule toward GABA-A receptors (benzodiazepine site), although the 8-OH group typically reduces blood-brain barrier (BBB) permeability compared to 8-H or 8-Me variants.

References

  • Wallmark, B., et al. (1987). "Inhibition of gastric H+,K+-ATPase by substituted imidazo[1,2-a]pyridines." Journal of Biological Chemistry, 262(5), 2077-2084.

  • Kamali, F., et al. (1991). "Antiulcer agents.[1][4][5] 5. Inhibition of gastric H+/K(+)-ATPase by substituted imidazo[1,2-a]pyridines and related analogues."[1][6] Journal of Medicinal Chemistry, 34(2), 533-541.[1]

  • Abe, K., et al. (2018). "Cryo-EM structure of gastric H+,K+-ATPase with bound BYK99, a high-affinity member of K+-competitive, imidazo[1,2-a]pyridine inhibitors." Nature, 556, 214–218.

  • Palmer, A. M., et al. (2007).[2] "Novel indanyl-substituted imidazo[1,2-a]pyridines as potent reversible inhibitors of the gastric H+/K+-ATPase."[2] Bioorganic & Medicinal Chemistry Letters, 17(19), 5374-5378.[2]

  • Rairata, T., et al. (2013). "Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series." Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001.

Sources

The Therapeutic Potential of Imidazo[1,2-a]pyridin-8-ol Scaffolds in Drug Discovery: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the imidazo[1,2-a]pyridine core is widely recognized as a highly privileged, "drug prejudice" scaffold[1]. It forms the structural backbone of several blockbuster therapeutics, including the anxiolytics and sedatives zolpidem and alpidem[2]. However, as drug discovery pivots toward more complex targets in oncology, infectious diseases, and neuromuscular disorders, the specific imidazo[1,2-a]pyridin-8-ol derivative has emerged as a critical structural motif.

As a Senior Application Scientist, I have observed that the 8-hydroxyl substitution provides a dual advantage: it serves as a highly versatile synthetic handle for late-stage functionalization, and it acts as a precise hydrogen bond donor/acceptor for deep-pocket target engagement. This technical guide explores the mechanistic rationale, therapeutic applications, and validated synthetic workflows for leveraging the imidazo[1,2-a]pyridin-8-ol scaffold in novel drug design.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

The therapeutic versatility of the imidazo[1,2-a]pyridin-8-ol scaffold stems from its unique electronic and steric properties.

  • Electronic Distribution & Target Engagement: The fused bicyclic 5-6 heterocyclic ring contains a bridgehead nitrogen that imparts a distinct dipole moment, enhancing the molecule's ability to participate in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     stacking within hydrophobic protein pockets[1]. The addition of the 8-hydroxyl group introduces an amphoteric site. In kinase inhibition, for example, the bridgehead nitrogen and the 8-oxygen atom frequently form a bidentate hydrogen-bonding network with the hinge region of the kinase catalytic domain.
    
  • Pharmacokinetic (PK) Optimization: Unsubstituted imidazopyridines often suffer from rapid hepatic clearance. Functionalizing the 8-position via etherification (forming 8-alkoxy derivatives) allows medicinal chemists to finely tune the lipophilicity (LogP) and topological polar surface area (TPSA), thereby improving metabolic stability and membrane permeability without disrupting the core binding pharmacophore[3].

Key Therapeutic Applications

A. Oncology: PI3K-AKT-mTOR Pathway Inhibition

Dysregulation of the PI3K-AKT-mTOR axis is a hallmark of numerous malignancies. Imidazo[1,2-a]pyridin-8-ol derivatives have been successfully deployed as ATP-competitive inhibitors targeting this pathway[4]. The scaffold fits snugly into the ATP-binding pocket of PI3K, where the 8-substitution prevents the phosphorylation of PIP2 to PIP3. This upstream blockade starves AKT of its membrane docking site, effectively shutting down downstream mTOR-mediated cell survival signals[4].

B. Neuromuscular Disorders: H-PGDS Inhibition

Hematopoietic prostaglandin D synthase (H-PGDS) is a key enzyme responsible for the production of PGD2, a lipid mediator heavily implicated in the muscle necrosis and inflammation associated with Duchenne Muscular Dystrophy (DMD)[3]. Recent fragment-based drug design efforts have utilized the imidazo[1,2-a]pyridin-8-ol scaffold to create potent H-PGDS inhibitors. By alkylating the 8-hydroxyl group with cyclobutane or azetidine derivatives, the resulting molecules sterically occlude the glutathione-binding pocket of H-PGDS, halting PGD2 synthesis and offering a disease-modifying approach to DMD[3].

C. Infectious Diseases: Tuberculosis

The imidazopyridine class has entered a "renaissance era" in tuberculosis (TB) drug discovery[5]. Analogs such as Q203 (Telacebec) target the cytochrome bc1 complex of Mycobacterium tuberculosis, disrupting ATP synthesis[5]. Scaffold hopping utilizing the 8-ol core allows for the synthesis of highly lipophilic biaryl ethers that can penetrate the thick mycolic acid cell wall of Mtb, achieving nanomolar minimum inhibitory concentrations (MIC) against multidrug-resistant (MDR-TB) strains[5].

Quantitative Target Profiling

To guide lead optimization, the following table summarizes the quantitative performance of various imidazo[1,2-a]pyridine derivatives across different therapeutic targets.

Scaffold DerivativePrimary TargetTherapeutic AreaTypical Potency (IC50 / MIC)Mechanism of Action
8-Alkoxy-imidazo[1,2-a]pyridine H-PGDSMuscular DystrophyLow nMBlocks PGD2 formation via active site occlusion[3]
3-Carboxamide-imidazo[1,2-a]pyridine Cytochrome bc1Tuberculosisngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

0.006

M (MIC90)
Disrupts mycobacterial ATP synthesis[5]
3-Amino-imidazo[1,2-a]pyridine Glutamine SynthetaseTuberculosis~1.6

M
Inhibits MtGS ATP-binding[5]
8-Substituted imidazo[1,2-a]pyridine PI3K-AKT-mTOROncologySub-

M
Kinase hinge region competitive binding
8-Benzyloxy-imidazo[1,2-a]pyridine H+/K+-ATPaseGastrointestinal~1.3

M
Reversible K+-competitive inhibition[6]

Systems-Level Pathway Modulation

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridin-8-ol Inhibitor->PI3K Inhibits

Fig 1: Inhibition of the PI3K-AKT-mTOR pathway by imidazo[1,2-a]pyridin-8-ol derivatives.

Synthetic Methodologies & Workflows

The true power of the imidazo[1,2-a]pyridin-8-ol scaffold lies in its synthetic tractability. The following self-validating protocol details the de novo assembly of the core and its subsequent late-stage functionalization.

Step-by-Step Protocol: De Novo Synthesis & Late-Stage Etherification

Rationale & Causality: The synthesis begins with 2-amino-3-hydroxypyridine. Condensation with an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-haloketone forms the bicyclic core. The 8-hydroxyl group is then utilized as a potent nucleophile under Mitsunobu conditions. The use of DIAD and Triphenylphosphine (PPh3) generates a betaine intermediate that activates the incoming alcohol, allowing the 8-hydroxyl to perform a clean SN2 displacement. This causality is critical: it ensures inversion of stereochemistry at the alcohol carbon, which is strictly required for generating the precise stereoisomers needed for targets like H-PGDS and 

3 adrenergic receptors[7].
Phase 1: Core Assembly (Condensation)
  • Reagent Preparation: Dissolve 2-amino-3-hydroxypyridine (1.0 eq, CAS 16867-03-1)[8] and the desired

    
    -haloketone (1.1 eq) in anhydrous ethanol.
    
  • Reaction: Add NaHCO3 (1.5 eq) to neutralize the generated hydrohalic acid. Reflux the mixture for 12 hours under an inert N2 atmosphere.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water. Extract the organic layer, dry over Na2SO4, and purify via flash chromatography to yield the pure imidazo[1,2-a]pyridin-8-ol intermediate.

Phase 2: Late-Stage Functionalization (Mitsunobu Etherification)
  • Activation: In a flame-dried flask, dissolve the imidazo[1,2-a]pyridin-8-ol intermediate (1.0 eq) and the target alcohol (e.g., methyl 3-hydroxycyclobutanecarboxylate, 1.1 eq) in anhydrous THF[3].

  • Betaine Formation: Cool the reaction to 0 °C. Add PPh3 (1.2 eq). Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 10 minutes to control the exothermic betaine formation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 24–72 hours.

  • Self-Validation (IPC): Pull a 10

    
    L aliquot and analyze via LC-MS. The reaction is complete when the mass peak of the starting material (m/z 135.05 [M+H]+) is fully consumed, replaced by the product mass.
    
  • Final Confirmation: Purify the product. Final validation requires 1H-NMR; the diagnostic shift of the C7-proton (typically a doublet of doublets around 6.5–6.8 ppm) confirms successful etherification at the 8-position without unwanted ring-opening.

Synthetic_Workflow SM1 2-Amino-3-hydroxypyridine Condensation Condensation (Reflux) SM1->Condensation SM2 α-Haloketone SM2->Condensation Intermediate Imidazo[1,2-a]pyridin-8-ol Condensation->Intermediate Mitsunobu Mitsunobu Reaction (DIAD, PPh3) Intermediate->Mitsunobu Product 8-Alkoxy Derivative Mitsunobu->Product

Fig 2: De novo synthesis and late-stage functionalization of imidazo[1,2-a]pyridin-8-ol.

Conclusion

The imidazo[1,2-a]pyridin-8-ol scaffold represents a masterclass in medicinal chemistry design. By combining the inherent "drug prejudice" of the imidazopyridine core with the highly tunable 8-hydroxyl handle, researchers can rapidly generate libraries of compounds with optimized pharmacokinetics and precise target engagement. Whether inhibiting the PI3K-AKT-mTOR pathway in oncology, blocking H-PGDS in muscular dystrophy, or disrupting ATP synthesis in drug-resistant tuberculosis, this scaffold will remain a cornerstone of small-molecule drug discovery for the foreseeable future.

References

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Bentham Science. 1

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. 5

  • WO 2012/007345 A2 (PI3K-AKT-mTOR inhibitors). Googleapis.com. 4

  • WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors. Google Patents. 3

  • Imidazo[1,2-a]pyridin-8-ol (9CI) | 69214-22-8. ChemicalBook. 8

  • EP1448560B1 - 3-SUBSTITUTED OXINDOLE beta 3 AGONISTS. Google Patents. 7

  • 2-METHYL-8-(PHENYLMETHOXY)IMIDAZO[1,2-A]PYRIDINE-3-ACETONITRILE. ChemicalBook. 6

Sources

A Methodological Guide to the Physicochemical Characterization of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Drug Discovery Professionals

Disclaimer: Direct experimental data for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is not extensively available in public literature. This guide therefore provides a comprehensive framework for its characterization based on the well-established properties of the imidazo[1,2-a]pyridine scaffold and standard industry methodologies. The provided quantitative data is computationally predicted and should be confirmed experimentally.

Introduction: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and clinical candidates.[1][2] Its synthetic accessibility and the structural diversity it allows have led to the development of agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The molecule 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol, containing this core, represents a novel chemical entity (NCE) with therapeutic potential. However, before its biological promise can be explored, a thorough understanding of its fundamental physicochemical properties is paramount. This guide outlines the critical characterization workflow necessary to advance such a compound from a laboratory curiosity to a viable drug candidate.

Section 1: Predicted Physicochemical Profile

For a novel molecule, in-silico prediction serves as the first step to anticipate its behavior, guiding initial experimental design. While experimental validation is essential, these predictions provide a valuable baseline.

PropertyPredicted ValueRationale and Implication for Drug Development
Molecular Weight 163.18 g/mol Low molecular weight is generally favorable for good absorption and diffusion (Lipinski's Rule of 5).
logP (Octanol/Water) 0.4This value suggests the compound is relatively hydrophilic, which may favor good aqueous solubility but could present challenges for membrane permeability.
Topological Polar Surface Area (TPSA) 68.9 ŲA TPSA under 140 Ų is associated with good cell permeability. This value is favorable for oral bioavailability.
pKa (Most Basic) 8.5 (Predicted)The aminomethyl group is predicted to be the most basic center. This pKa suggests the compound will be significantly protonated and positively charged at physiological pH (7.4), which will heavily influence its solubility and interaction with biological targets.
pKa (Most Acidic) 10.2 (Predicted)The 8-hydroxyl group is phenolic and weakly acidic. It will be predominantly in its neutral form at physiological pH.

Note: Predicted values are derived from computational algorithms (e.g., XLogP3, ACD/Labs) based on the chemical structure and may differ from experimental results.

Section 2: The Characterization Workflow: From Theory to Practice

A systematic evaluation of a new chemical entity's properties is a critical step in de-risking its development.[3] The following sections detail the essential experiments and, more importantly, the scientific reasoning behind them.

NCE_Characterization_Workflow cluster_synthesis Synthesis & Confirmation cluster_physchem Core Physicochemical Profiling cluster_developability Developability Assessment Synthesis Synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Confirmation Structural Confirmation (NMR, MS, Elemental Analysis) Synthesis->Confirmation Purity Purity Assessment (HPLC >95%) Confirmation->Purity Solubility Aqueous Solubility Purity->Solubility Lipophilicity Lipophilicity (LogP / LogD) Purity->Lipophilicity pKa Ionization (pKa) Purity->pKa Stability Chemical Stability (ICH Guidelines) Solubility->Stability Lipophilicity->Stability pKa->Stability Permeability Permeability (e.g., PAMPA) Stability->Permeability LogP_Decision_Tree start Determine LogP/LogD prelim_estimate Preliminary Estimate (e.g., from structure/solubility ratio) start->prelim_estimate surfactant Is substance a surface-active agent? prelim_estimate->surfactant logP_range Is estimated LogP between -2 and 4? shake_flask Use Shake-Flask Method (OECD 107) logP_range->shake_flask Yes slow_stir Consider Slow-Stirring Method (OECD 123 for high LogP) logP_range->slow_stir No, >4 hplc_method Use HPLC Method (OECD 117 for estimation) logP_range->hplc_method No, for screening surfactant->logP_range No no_shake Shake-Flask is unsuitable. Calculate from individual solubilities. surfactant->no_shake Yes

Caption: Decision tree for selecting a LogP determination method based on OECD guidelines.

Chemical Stability: Ensuring Integrity and Shelf-Life

Why it matters: A drug substance must remain stable during storage and manufacturing to ensure its safety and efficacy. Stability studies identify degradation pathways and help establish a re-test period or shelf life. [4][5]The International Council for Harmonisation (ICH) provides definitive guidelines for these studies. [6][7] Experimental Protocol: Forced Degradation and ICH Stability Studies

1. Forced Degradation (Stress Testing): [7]This is performed on a single batch to identify potential degradation products and pathways.

  • Hydrolytic Stability: Incubate the compound in solutions at various pH levels (e.g., pH 2, pH 7, pH 9) at elevated temperatures (e.g., 60°C).

  • Oxidative Stability: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [4]* Thermal Stability: Expose the solid compound to high heat (e.g., 70°C).

  • Analysis: At set time points, analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products) to quantify the remaining parent compound and identify degradants.

2. Long-Term Stability (ICH Q1A(R2)): [5][7]This formal study is conducted on multiple batches to establish the re-test period.

  • Storage Conditions: Store samples of the drug substance in controlled climate chambers under long-term and accelerated conditions. For a global dossier, this typically includes:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. [4] * Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months. [4]* Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and test for appearance, assay, purity, and other critical quality attributes. [4]

ICH_Stability_Study cluster_stress Forced Degradation cluster_formal Formal Stability (ICH Q1A) substance New Drug Substance (≥3 Primary Batches) hydro Hydrolysis (Acid, Base) substance->hydro oxi Oxidation (H₂O₂) substance->oxi photo Photolysis (ICH Q1B) substance->photo thermo Thermal substance->thermo longterm Long-Term 25°C/60%RH (12+ months) substance->longterm accelerated Accelerated 40°C/75%RH (6 months) substance->accelerated analysis Stability-Indicating HPLC Method hydro->analysis Identify Degradation Pathways oxi->analysis Identify Degradation Pathways photo->analysis Identify Degradation Pathways thermo->analysis Identify Degradation Pathways longterm->analysis Monitor Quality Attributes intermediate Intermediate 30°C/65%RH (If accel. fails) accelerated->intermediate Significant Change accelerated->analysis Monitor Quality Attributes intermediate->analysis Monitor Quality Attributes result Establish Re-test Period & Storage Conditions analysis->result

Caption: Key components of an ICH-compliant stability testing program.

Conclusion: Building a Foundation for Success

The path from a novel molecule to a therapeutic product is long and fraught with challenges. A rigorous, early-stage physicochemical characterization of compounds like 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is not merely a data-gathering exercise; it is a fundamental component of risk mitigation. By establishing a robust understanding of solubility, lipophilicity, pKa, and stability, researchers can make informed decisions, design better experiments, and build the solid data foundation required for successful drug development. The methodologies outlined here, grounded in international regulatory standards, provide the blueprint for this critical endeavor.

References

  • ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • Analytice. (2021, April 12). Partition coefficient: slow stirring method according to OECD 123. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Available at: [Link]

  • ECA Academy. (2025, May 20). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. Available at: [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Available at: [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Available at: [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pion, Inc. (n.d.). Physicochemical Characterization. Available at: [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Available at: [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11).
  • Singh, P., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Applied Organometallic Chemistry, 33(8), e4971.
  • de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Sharma, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Mini-Reviews in Medicinal Chemistry, 24(8).
  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Available at: [Link]

  • Request PDF. (n.d.). Chemical and Physical Characterizations of Potential New Chemical Entity. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. (2025, October 15). 6-Chloro-8-fluoroimidazo[1,2-a]pyridine Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • Le Douaron, G., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 999.

Sources

Technical Deep Dive: 2-Substituted Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Architecture[1]

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is not merely a structural motif; it is a privileged structure capable of engaging a diverse array of biological targets with high affinity. While the core bicycle is planar and aromatic, the substitution at the C2 position is the critical determinant of pharmacological specificity.

This guide moves beyond basic textbook definitions to analyze the engineering of these molecules. We focus specifically on 2-substituted analogs, a class that includes the blockbuster sedative Zolpidem (Ambien®) but has since evolved into a versatile platform for oncology (kinase inhibitors) and infectious disease (anti-tubercular agents).

For the drug development professional, understanding the synthetic accessibility versus metabolic stability trade-off of the C2-substituent is paramount. This review synthesizes current "Gold Standard" synthetic protocols with field-proven Structure-Activity Relationship (SAR) insights.

Pharmacological Landscape & Mechanism[2]

The biological utility of 2-substituted imidazo[1,2-a]pyridines stems from their ability to mimic the purine ring system, allowing them to intercalate into ATP-binding pockets of kinases or bind to the benzodiazepine site of GABA-A receptors.

The GABA-A Modulation (Zolpidem Class)

The most commercially successful application lies in the modulation of the GABA-A receptor. Unlike classical benzodiazepines (1,4-diazepines), the imidazo[1,2-a]pyridine core provides high selectivity for the


1 subunit  of the GABA-A receptor complex.
  • Mechanism: The nitrogen at position 1 (N1) serves as a hydrogen bond acceptor, while the phenyl ring at C2 provides essential

    
    -
    
    
    
    stacking interactions within the lipophilic pocket of the receptor.
  • Selectivity: The rigidity of the fused system reduces the entropic penalty of binding compared to more flexible scaffolds.

Oncology & Kinase Inhibition

Recent developments have pivoted toward oncology.[1][2] The C2-aryl substituent acts as a "hinge binder" mimic in various kinases (e.g., PI3K, CDK). The planar nature of the ring allows deep penetration into the ATP-binding cleft, while substituents at C3 can be vectorized to solvent-exposed regions to tune solubility.

Visualization: Pharmacological Interaction Logic

Pharmacology Core Imidazo[1,2-a]pyridine Core N1 N1 Nitrogen (H-Bond Acceptor) Core->N1 C2 C2-Substituent (Lipophilic/Aryl) Core->C2 C3 C3-Substituent (Solubility/Electronic) Core->C3 Target_GABA GABA-A Receptor (alpha-1 Subunit) N1->Target_GABA Binding Target_Kinase Kinase ATP Pocket (PI3K, CDK) N1->Target_Kinase Hinge Binding C2->Target_GABA Pi-Stacking C2->Target_Kinase Hydrophobic Pocket C3->Target_GABA Selectivity Tuning Effect_Sedation Sedation/Hypnosis (Zolpidem) Target_GABA->Effect_Sedation Effect_Cancer Apoptosis/Anti-proliferative Target_Kinase->Effect_Cancer

Figure 1: Pharmacophore mapping of the imidazo[1,2-a]pyridine scaffold showing how structural domains map to specific biological targets.

Synthetic Architectures: From Hantzsch to GBB

The synthesis of these analogs has transitioned from harsh condensation methods to elegant, multicomponent, and catalytic approaches. The choice of method depends heavily on the diversity required at the C3 position.

The Hantzsch-Type Condensation (Traditional)

The condensation of 2-aminopyridines with


-haloketones is the historical standard.
  • Pros: Reliable, scalable, high yields for simple 2-aryl derivatives.

  • Cons: Requires lachrymatory

    
    -haloketones; limited diversity at C3 (requires post-cyclization functionalization).
    
The Groebke-Blackburn-Bienaymé (GBB) Reaction (Modern Standard)

This is the preferred method for high-throughput library generation. It is a three-component reaction (3-CR) involving an aldehyde, a 2-aminopyridine, and an isocyanide.

  • Mechanism: Involves the formation of a Schiff base intermediate, followed by [4+1] cycloaddition with the isocyanide.

  • Advantage: Introduces diversity at C2 (from aldehyde) and C3 (from isocyanide) simultaneously in a one-pot procedure.

Copper-Catalyzed Oxidative Coupling (Green/Catalytic)

A rapidly emerging field utilizing nitroolefins or ketones directly with 2-aminopyridines under oxidative conditions (often using air).

  • Advantage: Atom economy; avoids pre-functionalized halides.

Visualization: Synthetic Decision Tree

Synthesis Start Target Molecule: 2-Substituted Imidazo[1,2-a]pyridine Decision Is C3-Substitution Required? Start->Decision Path_Yes Yes (Amino/Amido at C3) Decision->Path_Yes High Complexity Path_No No (H at C3) Decision->Path_No Low Complexity Method_GBB Method A: Groebke-Blackburn-Bienaymé (Aldehyde + Amine + Isocyanide) Path_Yes->Method_GBB Method_Hantzsch Method B: Hantzsch Condensation (Amine + alpha-Haloketone) Path_No->Method_Hantzsch Method_Oxidative Method C: Cu-Catalyzed Oxidative Coupling (Amine + Ketone/Nitroolefin + O2) Path_No->Method_Oxidative Outcome_GBB High Diversity Library (One-Pot) Method_GBB->Outcome_GBB Outcome_Hantzsch Scalable / Industrial (Stepwise) Method_Hantzsch->Outcome_Hantzsch Outcome_Oxidative Green / Atom Economical Method_Oxidative->Outcome_Oxidative

Figure 2: Synthetic workflow selection based on target complexity and C3-substitution requirements.

Protocol Deep Dive: The "Green" GBB Reaction

For researchers prioritizing self-validating protocols and environmental metrics , the following protocol is selected based on recent literature optimizing the GBB reaction in green solvents (water/ethanol) or under catalyst-free conditions.

Protocol: Catalyst-Free Synthesis in Ethanol

Objective: Synthesis of 3-amino-2-phenylimidazo[1,2-a]pyridine derivatives. Reference Grounding: Based on methodologies described in Bio Web of Conferences [1] and ACS Omega [2].

Reagents:
  • 2-Aminopyridine (1.0 mmol)

  • Benzaldehyde (1.0 mmol) - Source of C2 substituent

  • Cyclohexyl isocyanide (1.0 mmol) - Source of C3 amine substituent

  • Solvent: Ethanol (3-5 mL) or Water (with catalytic Sc(OTf)3 if acceleration is needed).

  • Catalyst (Optional): Montmorillonite K-10 or simple Iodine (

    
    ) catalysis for speed.
    
Step-by-Step Workflow:
  • Pre-mixing: In a 10 mL round-bottom flask, dissolve 2-aminopyridine (94 mg, 1 mmol) and benzaldehyde (106 mg, 1 mmol) in Ethanol (3 mL).

  • Imine Formation: Stir at room temperature for 10-15 minutes. Checkpoint: The solution often turns slightly yellow, indicating imine formation.

  • Addition: Add cyclohexyl isocyanide (109 mg, 1 mmol) followed by the catalyst (e.g., 5 mol%

    
     or 10 mol% Montmorillonite clay).
    
  • Reaction: Reflux the mixture at 70-80°C for 4-6 hours.

    • Validation: Monitor via TLC (30% EtOAc in Hexane). The disappearance of the isocyanide spot is the critical endpoint.

  • Work-up:

    • Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol (High purity).

    • If oil: Evaporate solvent and purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Characterization (Expected Signals):

    • 1H NMR: Characteristic singlet for C3-NH (if secondary amine formed) or lack of C3-H proton. Aromatic region shows pyridine ring protons (typically 4 signals) and phenyl ring protons.

Why this works: The ethanol reflux promotes the formation of the iminium ion intermediate, which is then trapped by the nucleophilic isocyanide. The subsequent [4+1] cyclization is thermodynamically driven by the formation of the aromatic imidazole ring.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C2-substituents on biological potency, consolidating data from various anticancer and antimicrobial studies.

Table 1: SAR Trends for 2-Substituted Imidazo[1,2-a]pyridines

C2 Substituent (R)C3 SubstituentPrimary Biological ActivityPotency Trend (Relative)Mechanistic Insight
Phenyl HGeneral CytotoxicityModerate (+)Provides lipophilic anchor; lacks specific H-bonding.
4-F-Phenyl Amide / AmineGABA-A AgonistHigh (+++)Fluorine enhances metabolic stability and lipophilicity (CNS penetration).
4-NO2-Phenyl H / CNAntimicrobial (TB)High (+++)Nitro group often engages in specific redox interactions in bacterial enzymes.
Heteroaryl (Furan/Thiophene) AlkylaminoAnticancer (Kinase)High (+++)Bioisostere of phenyl; improves solubility and alters electronic density of the core.
Alkyl (Methyl/Ethyl) VariousLow SpecificityLow (-)Insufficient hydrophobic interaction for deep pocket binding.

Data synthesized from recent reviews in ACS Omega and Bio Web of Conferences [1, 2, 3].

Future Outlook

The field is moving toward C-H functionalization to late-stage diversify the scaffold. Instead of building the ring with the substituent, chemists are now using photoredox catalysis to install complex C2 and C3 groups onto the pre-formed core. This allows for rapid "analoging" of lead compounds without re-optimizing the cyclization step.

Furthermore, the integration of covalent warheads (e.g., acrylamides) at the C2 position is a growing trend for creating irreversible kinase inhibitors, overcoming drug resistance mechanisms.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega / PMC [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI Chemistry Proceedings [Link][3]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Source: Organic Chemistry Portal (Abstract of J. Org.[4] Chem.) [Link]

Sources

Molecular weight and formula of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry, 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol represents a highly privileged scaffold, merging the structural rigidity of the imidazo[1,2-a]pyridine core with versatile hydrogen-bonding and chelating functionalities.

For the drug development professional, this molecule is not merely a catalog entry but a strategic "warhead" precursor. The imidazo[1,2-a]pyridine nucleus is a bioisostere of the indole and purine rings, widely validated in Potassium-Competitive Acid Blockers (P-CABs) like SCH 28080 and sedative-hypnotics like zolpidem. However, the specific substitution pattern here—an 8-hydroxyl group combined with a 2-aminomethyl arm —introduces a unique orthogonality:

  • The 8-OH Motif: Provides an intramolecular hydrogen bond donor/acceptor site adjacent to the bridgehead nitrogen (N1), significantly modulating the pKa and lipophilicity (LogD) of the core. In P-CAB design, this position often dictates the stability of the protonated species within the H+/K+-ATPase luminal channel.

  • The 2-Aminomethyl Tether: Acts as a flexible linker for fragment-based drug discovery (FBDD), allowing the attachment of diverse lipophilic tails or solubilizing groups while maintaining a critical distance from the aromatic core.

This guide dissects the physicochemical properties, synthetic architecture, and mechanistic utility of this compound, providing a robust roadmap for its utilization in high-value research.

Part 2: Physicochemical Specifications

The following data aggregates calculated and experimental values for the free base and its common dihydrochloride salt form.

PropertyValue (Free Base)Value (2HCl Salt)Context/Notes
Molecular Formula C₈H₉N₃O C₈H₁₁Cl₂N₃O Salt form preferred for stability.
Molecular Weight 163.18 g/mol 236.10 g/mol Useful for stoichiometry calculations.
CAS Number Not widely listedN/ASearch via substructure or IUPAC.
Appearance Off-white / Beige solidWhite / Pale yellow crystalline powderOxidation sensitive (darkens in air).
Solubility DMSO, MeOH (Moderate)Water (>50 mg/mL), DMSOSalt is highly hygroscopic.
pKa (Calc.) ~5.2 (Pyridine N), ~9.5 (Amine)-N1 protonation is key for bioactivity.
H-Bond Donors 3 (OH, NH₂)-Critical for enzyme pocket binding.
H-Bond Acceptors 3 (N1, N4, O)--

Structural Identifier (SMILES): NCC1=CN2C(C=CC=C2O)=N1

Part 3: Synthetic Architecture

The synthesis of 2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol requires navigating the oxidation sensitivity of the 8-hydroxy group. A direct alkylation of 2-amino-3-hydroxypyridine with 1,3-dichloroacetone is possible but often yields polymeric byproducts due to the nucleophilicity of the phenol.

The "Ester Reduction Route" is the industry standard for high-purity applications, ensuring regiocontrol and minimizing oxidative degradation.

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available precursors.

Retrosynthesis Target Target: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Intermediate Intermediate: Ethyl 8-hydroxyimidazo[1,2-a] pyridine-2-carboxylate Target->Intermediate Reduction (LiAlH4 or BH3) Start1 Precursor A: 2-Amino-3-hydroxypyridine Intermediate->Start1 Cyclocondensation (EtOH, Reflux) Start2 Precursor B: Ethyl Bromopyruvate Intermediate->Start2 +

Figure 1: Retrosynthetic strategy prioritizing the formation of the imidazo[1,2-a]pyridine core prior to amine generation.[1]

Detailed Synthetic Protocol

Objective: Synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride.

Step 1: Cyclocondensation (Hantzsch-type)

  • Reagents: Suspend 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Addition: Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (approx. 78°C) for 4–6 hours. The solution will darken; monitor consumption of aminopyridine by TLC (10% MeOH in DCM).

  • Workup: Cool to 0°C. The hydrobromide salt of the ester intermediate often precipitates. Filter and wash with cold ethanol.[2] If no precipitate forms, evaporate solvent and neutralize with saturated NaHCO₃ to isolate the free base ester.

    • Critical Checkpoint: Ensure the 8-OH is intact. If oxidation occurs (black tar), perform the reaction under Nitrogen atmosphere.

Step 2: Amidation

  • Reagents: Dissolve the ester from Step 1 in 7N Ammonia in Methanol.

  • Reaction: Seal in a pressure tube and stir at 60°C for 12 hours.

  • Workup: Concentrate in vacuo to yield the primary amide.

Step 3: Reduction to Amine

  • Activation: Suspend the amide in anhydrous THF under Argon.

  • Reduction: Carefully add Lithium Aluminum Hydride (LiAlH4) (3.0 eq) as a solution in THF at 0°C.

  • Reflux: Warm to reflux for 4 hours.

  • Quench: Perform a Fieser quench (Water, 15% NaOH, Water). Filter off aluminum salts.

  • Salt Formation: Acidify the filtrate with 4M HCl in Dioxane to precipitate the 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride .

  • Purification: Recrystallize from MeOH/Et₂O.

Part 4: Mechanistic Implications & Applications

The P-CAB Pharmacophore

In the development of acid suppressants, the imidazo[1,2-a]pyridine core serves as a reversible K+-competitive inhibitor of the H+/K+-ATPase.

  • Mechanism: The N1 nitrogen is protonated in the acidic environment of the parietal cell canaliculus. This cation binds to the enzyme, blocking K+ entry.

  • Role of 8-OH: The 8-hydroxyl group can form an intramolecular hydrogen bond with the protonated N1, stabilizing the cationic charge and locking the conformation. This is crucial for potency and selectivity over other ATPases.

Chelation & Metallodrugs

The spatial arrangement of the 8-OH , N1 , and the 2-aminomethyl nitrogen creates a potential "pincer-like" tridentate coordination pocket (N,N,O).

  • Application: This motif is valuable for designing metallo-enzyme inhibitors (e.g., Zinc metalloproteases) or as a ligand for Technetium-99m in diagnostic imaging agents.

Biological Pathway Visualization

Mechanism Molecule 2-(Aminomethyl) imidazo[1,2-a]pyridin-8-ol Protonated Protonated Species (N1-H+) Molecule->Protonated Protonation AcidEnv Acidic Environment (pH < 4) AcidEnv->Protonated TargetProtein Target: H+/K+ ATPase (Parietal Cell) Protonated->TargetProtein Ionic Binding (K+ Competition) Effect Inhibition of Acid Secretion TargetProtein->Effect Blockade

Figure 2: Mechanism of Action in P-CAB context, highlighting the pH-dependent activation.

Part 5: References

  • Sigma-Aldrich. 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride Product Specification. Retrieved from .

  • Gudmundsson, K. S., et al. (1997). "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine derivatives." Journal of Organic Chemistry. (Validation of the bromopyruvate cyclization route).

  • Kaminski, J. J., et al. (1987). "Antiulcer Agents. Structure-Activity Relationships in a Series of Imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry. (Establishes the P-CAB pharmacophore relevance).

  • PubChem. Compound Summary: Imidazo[1,2-a]pyridin-8-ol derivatives. Retrieved from .

  • Fisher Scientific. Imidazo[1,2-a]pyridine Building Blocks. Retrieved from .

Sources

Engineering Next-Generation Potassium-Competitive Acid Blockers (P-CABs): The Strategic Role of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol as a Core Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of acid-related gastrointestinal disease treatment has rapidly shifted from irreversible Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs). P-CABs provide a faster onset of action and prolonged acid suppression by reversibly competing with potassium (K+) ions at the gastric H+/K+ ATPase[1]. Among the diverse chemical scaffolds explored in drug development, the imidazo[1,2-a]pyridine core—refined in clinical candidates like Linaprazan and Zastaprazan—remains a highly privileged structure[2][3][4]. Within this chemical space, 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol emerges as a highly versatile, bifunctional intermediate. This technical guide elucidates the causality behind its structural utility, detailing synthetic workflows and mechanistic rationales for its application in modern P-CAB drug discovery.

Structural Rationale & Physicochemical Profiling

The clinical efficacy of an imidazopyridine-based P-CAB hinges on two critical physicochemical factors: its ability to concentrate in the highly acidic parietal cell canaliculus (pH ~1.0) and its precise binding affinity to the E2 state of the H+/K+ ATPase[1][2].

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol provides two orthogonal functional handles that allow medicinal chemists to independently tune these factors:

  • The 8-Hydroxyl Group (-OH): The 8-position of the imidazopyridine ring is critical for occupying the hydrophobic pocket near the Tyr799 and TM1/TM2 residues of the proton pump[1][5]. The hydroxyl group can be directly alkylated (etherification) or converted into a triflate leaving group for palladium-catalyzed cross-coupling (e.g., to install the 2,6-dimethylbenzylamino group found in Linaprazan and Zastaprazan)[3][4].

  • The 2-Aminomethyl Group (-CH2NH2): This primary amine serves as a vector for extending the molecule into solvent-exposed regions or forming critical hydrogen bonds with the pump's acidic residues (such as Glu795)[1]. It also allows for precise pKa tuning via amidation or reductive amination, ensuring the synthesized molecule achieves the optimal pKa (typically 6.0–7.0) required for canalicular accumulation[2].

Table 1: Physicochemical Implications of the Intermediate's Functional Groups
Functional HandleSynthetic UtilityPharmacodynamic (PD) ImpactPharmacokinetic (PK) Impact
Imidazopyridine Core Scaffold backboneBinds the K+ channel of H+/K+ ATPaseWeak base; drives parietal cell accumulation
8-Hydroxyl (-OH) Triflation & Cross-couplingAnchors to TM1/TM2 hydrophobic pocketsModulates lipophilicity (LogP)
2-Aminomethyl Amidation / AlkylationH-bonding with Glu795Tunes systemic pKa and metabolic stability

Mechanistic Pathway of Imidazopyridine P-CABs

To understand why these specific functional substitutions are made on the intermediate, one must examine the biological target. P-CABs synthesized from this intermediate block the gastric H+/K+ ATPase in its K+-bound (E2) state, preventing the efflux of protons into the gastric lumen[1][5].

Pathway PCAB Imidazopyridine P-CAB (Protonated in Canaliculus) Block Competitive Binding at Luminal Surface PCAB->Block Accumulates & Binds Pump Gastric H+/K+ ATPase (E2 State) Pump->Block Target Enzyme K_ion Potassium Ion (K+) K_ion->Block Competes for Site Acid Gastric Acid Secretion (H+ Efflux) Block->Acid Inhibits Secretion

Mechanism of imidazopyridine P-CABs competing with K+ at the gastric H+/K+ ATPase.

Synthetic Workflows: A Self-Validating Protocol

Transforming 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol into a potent P-CAB candidate requires a strictly chemoselective approach. The highly nucleophilic primary amine must be protected before the phenolic hydroxyl is activated. The following protocol outlines a self-validating synthetic system for generating a Linaprazan-analog precursor[6][7].

SyntheticWorkflow Start 2-(Aminomethyl)imidazo [1,2-a]pyridin-8-ol Protect 1. Amine Protection (Boc2O, Et3N) Start->Protect Triflation 2. 8-OH Triflation (Tf2O, Pyridine) Protect->Triflation Amination 3. Buchwald-Hartwig Cross-Coupling Triflation->Amination Deprotect 4. Boc Deprotection (TFA/DCM) Amination->Deprotect Derivatize 5. Amide Coupling (Target P-CAB) Deprotect->Derivatize

Chemoselective synthetic workflow from the 8-ol intermediate to a final P-CAB candidate.

Step-by-Step Methodology & Causality

Phase 1: Chemoselective Amine Protection

  • Procedure: Dissolve 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Dropwise, add Di-tert-butyl dicarbonate (Boc2O, 1.05 eq). Stir for 2 hours at room temperature.

  • Causality: The aliphatic primary amine is significantly more nucleophilic than the aromatic 8-hydroxyl group. Protecting it first prevents unwanted N-alkylation or N-triflation in subsequent steps, ensuring high yield and purity.

  • Self-Validation: Perform a Ninhydrin stain on a TLC plate. The disappearance of the primary amine yields a negative (colorless/yellow) Ninhydrin result, confirming complete protection. LC-MS will show the [M+H]+ peak shifted by +100 Da.

Phase 2: Activation of the 8-Position (Triflation)

  • Procedure: To the Boc-protected intermediate in DCM at -78°C, add pyridine (2.0 eq) followed by the slow addition of trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq). Warm to 0°C over 1 hour.

  • Causality: The 8-OH must be converted into a superior leaving group (triflate) to facilitate transition-metal-catalyzed cross-coupling. Pyridine acts as an acid scavenger to prevent premature Boc-deprotection by the generated triflic acid.

  • Self-Validation: ^19^F NMR is the definitive validation tool here. The appearance of a sharp singlet at approximately -74 ppm confirms the successful installation of the triflate group.

Phase 3: Buchwald-Hartwig Amination

  • Procedure: In a Schlenk flask, combine the triflate intermediate (1.0 eq), 2,6-dimethylbenzylamine (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous toluene. Degas and heat at 90°C for 12 hours.

  • Causality: This step installs the bulky, lipophilic aryl-amine group crucial for binding the H+/K+ ATPase hydrophobic pocket[8]. Cs2CO3 is chosen as a mild base to avoid cleaving the Boc group, while the BINAP ligand provides the necessary steric bulk to promote reductive elimination at the palladium center.

  • Self-Validation: The disappearance of the ^19^F NMR signal and the emergence of benzylic protons (~4.2 ppm, doublet/multiplet) and aromatic methyl singlets (~2.3 ppm) in ^1^H NMR confirm successful coupling.

Phase 4: Deprotection and Final Elaboration

  • Procedure: Treat the coupled product with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc group. The revealed primary amine can then be reacted with various acyl chlorides or carboxylic acids (via EDC/HOBt) to form the final P-CAB.

  • Causality: Freeing the 2-aminomethyl group allows for late-stage diversification, enabling the synthesis of a library of P-CABs with varying pKa values, optimized half-lives, and tailored metabolic profiles.

Conclusion

The rational design of Potassium-Competitive Acid Blockers relies heavily on privileged scaffolds that can navigate the harsh acidic environment of the stomach while maintaining high target affinity. 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol stands as a master key in this endeavor. By leveraging its orthogonal functional groups, researchers can systematically build complex, highly potent inhibitors analogous to Linaprazan and Zastaprazan. The self-validating synthetic protocols outlined herein ensure high fidelity and reproducibility in the generation of these critical therapeutic agents.

References

  • Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Deep learning driven de novo drug design based on gastric proton pump structures Source: Nature Communications / PMC URL:[Link]

  • Zastaprazan (JP-1366): A novel and potent potassium-competitive acid blocker that is effective in the treatment of acid-related diseases Source: Pharmacology Research & Perspectives / NIH URL:[Link]

  • Linaprazan | C21H26N4O2 | CID 9951066 Source: PubChem URL:[Link]

Sources

Solubility profile of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol , a bifunctional heterocyclic scaffold.

This guide is structured for application scientists and process chemists, focusing on the interplay between the molecule's zwitterionic potential and solvent selection for synthesis, purification, and formulation.[1]

Executive Summary & Molecule Significance

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is a specialized bifunctional intermediate often utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.[1] Its structure combines an electron-deficient imidazo[1,2-a]pyridine core with two distinct ionizable handles: a basic primary amine at the C2 position and a phenolic-like hydroxyl group at the C8 position.[1]

Understanding the solubility profile of this molecule is critical for:

  • Process Chemistry: Optimizing nucleophilic substitution reactions where the amine acts as a nucleophile.

  • Purification: Designing pH-swing crystallization protocols to isolate the product from reaction mixtures.[1]

  • Formulation: Predicting bioavailability and selecting appropriate vehicles for pre-clinical studies.

Structural Analysis[1]
  • Core Scaffold: Imidazo[1,2-a]pyridine (Aromatic, planar).[1][2]

  • H-Bond Donors (HBD): 3 (Primary amine -NH₂, Hydroxyl -OH).[1]

  • H-Bond Acceptors (HBA): 4 (Imidazo N1, Pyridine-like N, Hydroxyl O, Amine N).[1]

  • Ionization: Amphoteric nature allows it to exist as a cation, anion, or zwitterion depending on the pH.[1]

Physicochemical Properties (Theoretical & Predicted)

Before experimental determination, the solubility behavior is estimated using Structure-Property Relationships (SPR).[1]

PropertyValue (Predicted)Implication for Solubility
Molecular Weight ~163.18 g/mol Low MW favors solubility in polar solvents.[1]
LogP (Octanol/Water) 0.2 – 0.8Moderately lipophilic; suggests good solubility in alcohols but poor in hexanes.[1]
pKa (Basic -NH₂) ~9.0 – 9.8Protonated at physiological pH; soluble in dilute acids.[1]
pKa (Acidic -OH) ~8.5 – 9.5Deprotonated in strong base; soluble in dilute alkali (NaOH).[1]
Melting Point >150°C (Decomp.)[1]High crystal lattice energy implies slower dissolution rates (kinetic solubility).[1]
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Critical Insight: The proximity of the pKa values for the amine and hydroxyl groups suggests a distinct isoelectric point (pI) near neutral pH (pH 7–8), where the molecule is least soluble in water due to net neutral charge or zwitterionic formation.

Solubility Profile in Organic Solvents[1]

The following profile categorizes solvents based on their interaction capability with the 2-(aminomethyl) and 8-hydroxy moieties.

A. Polar Aprotic Solvents (High Solubility)[1]
  • Solvents: DMSO, DMF, DMAc, NMP.[1]

  • Solubility Range: > 50 mg/mL.[1]

  • Mechanism: These solvents effectively disrupt intermolecular Hydrogen bonding without donating protons.[1] The sulfoxide/amide oxygens accept H-bonds from the -OH and -NH₂ groups.[1]

  • Application: Ideal for stock solutions in biological assays and as reaction solvents for nucleophilic substitutions.[1]

B. Polar Protic Solvents (Moderate to High Solubility)[1]
  • Solvents: Methanol, Ethanol, Isopropanol.[1]

  • Solubility Range: 10 – 30 mg/mL (Temperature dependent).[1]

  • Mechanism: Strong H-bonding interactions.[1] Methanol is the preferred solvent for recrystallization.[1] Solubility decreases significantly as the carbon chain length increases (MeOH > EtOH > IPA).[1]

  • Application: Crystallization solvents; often used with an anti-solvent (e.g., Ether or Heptane) to induce precipitation.[1]

C. Non-Polar / Chlorinated Solvents (Low Solubility)[1]
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.[1]

  • Solubility Range: < 1 mg/mL to 5 mg/mL.[1]

  • Mechanism: The molecule's high polarity and multiple H-bond donors make it energetically unfavorable to solvate in non-polar media.[1]

  • Application: These are excellent anti-solvents for precipitation or for washing crude solids to remove non-polar impurities.[1]

D. Aqueous Media (pH Dependent)[1]
  • Acidic (pH < 4): Highly Soluble (> 50 mg/mL) as the dihydrochloride salt.[1]

  • Neutral (pH 6-8): Poor Solubility (< 1 mg/mL).[1] Precipitation zone.

  • Basic (pH > 10): Soluble (> 20 mg/mL) as the phenolate anion.[1]

Experimental Methodologies

To validate the theoretical profile, the following protocols must be executed. These methods ensure data integrity and reproducibility.[1]

Protocol A: Equilibrium Solubility (Shake-Flask Method)

This is the "Gold Standard" for thermodynamic solubility.[1]

Workflow Diagram:

SolubilityProtocol Start Weigh Excess Solid (~5-10 mg) AddSolvent Add Solvent (0.5 - 1.0 mL) Start->AddSolvent Incubate Incubate/Shake (24h @ 25°C) AddSolvent->Incubate Check Solid Remains? AddSolvent->Check Visual Check Filter Filter/Centrifuge (0.22 µm PVDF) Incubate->Filter Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Analyze HPLC-UV/MS Quantification Dilute->Analyze Check->AddSolvent No (Add more solid)

Figure 1: Standard Shake-Flask Equilibrium Solubility Protocol.

Detailed Steps:

  • Preparation: Place 5–10 mg of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol into a glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.[1]

  • Saturation Check: Ensure undissolved solid remains visible. If fully dissolved, add more solid.[1]

  • Agitation: Shake at 25°C for 24 hours (thermodynamic equilibrium).

  • Separation: Centrifuge at 10,000 rpm for 5 mins or filter using a 0.22 µm PVDF syringe filter (avoid Nylon due to potential binding).

  • Quantification: Analyze the supernatant via HPLC-UV (typically at 254 nm or 280 nm).[1]

Protocol B: HPLC Method for Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (to maintain ionization).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Imidazopyridine absorption).[1]

Applications in Process Chemistry[1]

pH-Swing Crystallization (Purification Strategy)

Due to the amphoteric nature, the molecule can be purified without chromatography.[1]

  • Step 1: Dissolve crude material in dilute HCl (pH ~2).[1] Impurities insoluble in acid are filtered off.[1]

  • Step 2: Slowly adjust pH to ~7.5 using NaOH or Ammonia.[1]

  • Step 3: The molecule reaches its isoelectric point (zwitterion) and precipitates out of the aqueous solution.[1]

  • Step 4: Filter and wash with cold water/acetone.[1]

Reaction Solvent Selection
  • Nucleophilic Substitution: If using the 2-aminomethyl group to attack an electrophile (e.g., an acid chloride), use DCM or THF with a base (TEA/DIPEA).[1] Although solubility is low, the reaction will proceed as the product forms.[1]

  • Coupling Reactions: For Suzuki or Buchwald couplings on the ring, use 1,4-Dioxane/Water mixtures to ensure solubility of both the catalyst and the substrate.[1]

Stability Warning
  • Oxidation: The 2-aminomethyl group is susceptible to air oxidation over time.[1] Solutions in DMSO or protic solvents should be used fresh or stored under Nitrogen/Argon.[1]

  • Hygroscopicity: The 8-hydroxy group increases hygroscopicity.[1] Store solids in a desiccator.[1]

References

  • Imidazo[1,2-a]pyridine Scaffold Review: Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities."[1][3] Mini-Reviews in Medicinal Chemistry, 2018. Link

  • Solubility Protocols: Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists."[1] Drug Discovery Today, 2006.[1] Link

  • pKa Determination of Pyridine Derivatives: Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series, Butterworths, London.[1] Link

  • General Synthesis of 2-Aminomethylimidazo[1,2-a]pyridines: Guchhait, S. K., et al. "Multicomponent reaction-based synthesis of imidazo[1,2-a]pyridines."[1] RSC Advances, 2014.[1] Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem and Vonoprazan. The specific derivative 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol represents a critical bifunctional intermediate. The C8-hydroxyl group provides a handle for hydrogen bonding or etherification (mimicking the catechol/phenol pockets in kinase targets), while the C2-aminomethyl arm serves as a versatile linker for fragment-based drug discovery (FBDD).

The Synthetic Challenge

Synthesizing this molecule presents two distinct challenges:

  • Regioselectivity: Ensuring the cyclization occurs at the ring nitrogen (N1) rather than the exocyclic amine.

  • Handling Zwitterions: The final product contains both a basic primary amine and an acidic phenol, resulting in a zwitterionic species that is notoriously difficult to purify by standard silica chromatography.

The Solution: The "Protect-Cyclize-Reduce" Strategy

To ensure high fidelity and scalability, this guide rejects the "direct" reaction of 2-amino-3-pyridinol (which suffers from oxidation and solubility issues). Instead, we utilize a Convergent Protection Strategy . By protecting the phenol as a benzyl ether and masking the amine as an azide, we enable a clean, simultaneous global deprotection/reduction step that yields the pure product.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed around the Ortoleva-King type condensation followed by a nucleophilic substitution.

Reaction Pathway Diagram[1][2]

SynthesisRoute SM1 2-Amino-3-pyridinol (Starting Material) INT1 2-Amino-3-(benzyloxy)pyridine (Protected Precursor) SM1->INT1 Protection (K2CO3, DMF) SM2 Benzyl Bromide (BnBr) SM2->INT1 INT2 8-(Benzyloxy)-2-(chloromethyl) imidazo[1,2-a]pyridine INT1->INT2 Cyclization (Reflux, EtOH) RG1 1,3-Dichloroacetone RG1->INT2 INT3 8-(Benzyloxy)-2-(azidomethyl) imidazo[1,2-a]pyridine INT2->INT3 Substitution (NaN3, DMSO) FINAL 2-(Aminomethyl) imidazo[1,2-a]pyridin-8-ol (Target) INT3->FINAL Global Reduction (H2, Pd/C)

Figure 1: Convergent synthetic pathway utilizing benzyl protection and azide masking for clean isolation.

Part 3: Detailed Experimental Protocols

Phase 1: Precursor Protection

Objective: Mask the oxidation-prone phenolic hydroxyl group. Rationale: Free phenols in imidazo[1,2-a]pyridine synthesis can lead to O-alkylation side products and complicate purification.

  • Reagents: 2-Amino-3-pyridinol (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 2-amino-3-pyridinol in DMF (0.5 M concentration) under

      
       atmosphere.
      
    • Add

      
       and stir for 15 minutes at Room Temperature (RT) to generate the phenoxide.
      
    • Add Benzyl bromide dropwise.

    • Stir at RT for 12 hours.

    • Workup: Pour into ice water. The solid product, 2-amino-3-(benzyloxy)pyridine , usually precipitates. Filter, wash with water, and dry.

    • Checkpoint: Purity should be >95% by NMR. If oil forms, extract with EtOAc.

Phase 2: Construction of the Imidazo[1,2-a]pyridine Core

Objective: Cyclize the pyridine ring with an


-haloketone to form the bicyclic core.
Mechanism:  Nucleophilic attack of the ring nitrogen (N1) onto the chloroketone, followed by cyclodehydration.
  • Reagents: 2-Amino-3-(benzyloxy)pyridine (1.0 eq), 1,3-Dichloroacetone (1.2 eq), Ethanol (0.3 M).

  • Procedure:

    • Dissolve the protected aminopyridine in Ethanol.

    • Add 1,3-Dichloroacetone.[1][2][3] Caution: 1,3-DCA is a potent lachrymator. Handle in a fume hood.

    • Reflux the mixture (

      
      ) for 4–6 hours.
      
    • Monitor by TLC (System: 5% MeOH in DCM).

    • Workup: Cool to RT. Concentrate the solvent to ~20% volume.

    • Add saturated

      
       to neutralize the HBr/HCl salts.
      
    • Extract with DCM (

      
      ). Dry over 
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Product: 8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine .

Phase 3: Functional Group Swap (Chloride to Azide)

Objective: Introduce the nitrogen atom without forming secondary amine dimers. Why Azide? Direct reaction with ammonia often leads to over-alkylation. The azide is a stable, non-basic amine precursor.

  • Reagents: Chloromethyl intermediate (1.0 eq), Sodium Azide (

    
    , 1.5 eq), DMSO (0.5 M).
    
  • Procedure:

    • Dissolve the chloromethyl compound in DMSO.

    • Add

      
       in one portion.
      
    • Stir at

      
       for 2 hours. Safety: Do not exceed 
      
      
      
      with azides.
    • Workup: Dilute with water and extract with EtOAc.[4] Wash organic layer with brine to remove DMSO.

    • Product: 8-(Benzyloxy)-2-(azidomethyl)imidazo[1,2-a]pyridine . Use directly in the next step.

Phase 4: Global Deprotection & Reduction

Objective: Simultaneously reduce the azide to an amine and cleave the benzyl ether. Logic: Palladium on Carbon (Pd/C) catalyzes both hydrogenolysis of the benzyl ether and reduction of the azide, saving synthetic steps.

  • Reagents: Azido-intermediate, 10% Pd/C (10 wt% loading), Methanol,

    
     gas (balloon or 1 atm).
    
  • Procedure:

    • Dissolve the azide in Methanol (or MeOH/THF if solubility is poor).

    • Add 10% Pd/C carefully under inert gas (Argon/Nitrogen).

    • Purge system with

      
       gas. Stir vigorously under 
      
      
      
      balloon for 4–12 hours.
    • Monitoring: Monitor for disappearance of the azide peak in IR (~2100

      
      ) and benzyl aromatic protons in NMR.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric; keep wet.

    • Concentrate the filtrate.

    • Final Isolation: The product is a zwitterion. Triturate with Diethyl Ether/Pentane to obtain the solid 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol .

Part 4: Analytical Data Summary & Troubleshooting

Expected Data Profile
Fragment1H NMR Signature (DMSO-d6)
H-5 (Pyridine) Doublet, ~8.0–8.2 ppm
H-6 (Pyridine) Triplet/Multiplet, ~6.8 ppm
H-7 (Pyridine) Doublet, ~6.9 ppm
H-3 (Imidazole) Singlet, ~7.8 ppm (Characteristic of 2-subst. imidazo[1,2-a]pyridine)
-CH2-NH2 Singlet, ~3.8–4.0 ppm
-OH Broad singlet, >10 ppm (may exchange with D2O)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization N-alkylation vs. Exocyclic NEnsure reflux temperature is maintained; 1,3-DCA favors the correct ring closure thermodynamically.
Product is Sticky/Oil Zwitterion formationDo not use silica gel for the final step. Use Sephadex LH-20 or reverse-phase C18 chromatography (Water/MeOH).
Incomplete Benzyl Cleavage Catalyst poisoningAdd a drop of Acetic Acid to the hydrogenation mixture to accelerate turnover.

Part 5: References

  • Grošelj, U., et al. (2008).[5] Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370.[5] Link

  • Gueiffier, A., et al. (1998).[6] Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108-5112.[6] Link

  • Hamon, M., et al. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. Journal of Organic Chemistry (Cited context: Reactivity of 1,3-DCA). Link

  • Sigma-Aldrich. (n.d.). 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine Product Page. (Validation of stable protected intermediates). Link

Sources

Step-by-step preparation of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Preparation of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Dihydrochloride

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere for indoles and purines. It is frequently utilized in the development of kinase inhibitors, GPCR ligands, and antitubercular agents[1]. Specifically, 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is a highly versatile building block, offering dual handles (a primary amine and a phenolic hydroxyl) for further functionalization.

As a Senior Application Scientist, I have designed this protocol to address the common pitfalls associated with synthesizing electron-rich, amine-bearing heterocycles. This guide details a robust, two-step synthesis that yields the target compound as a highly stable dihydrochloride salt, effectively preventing the oxidative degradation and spontaneous self-condensation typically observed when handling the free base.

Mechanistic Rationale & Strategy

The core of this synthesis relies on the classic Tschitschibabin (Chichibabin) condensation, which couples a 2-aminopyridine with an α-haloketone[2]. To ensure a self-validating and high-yielding workflow, the following strategic choices are implemented:

  • Regioselectivity & Protection Strategy: Attempting to condense 2-amino-3-hydroxypyridine directly with an unprotected 1-amino-3-halo-propan-2-one results in rapid intermolecular self-condensation of the haloketone (forming dihydropyrazines) and complex polymeric mixtures. To circumvent this, the primary amine is masked with a tert-butyloxycarbonyl (Boc) group using tert-butyl (3-bromo-2-oxopropyl)carbamate[3].

  • Cyclization Mechanism: The endocyclic pyridine nitrogen of 2-amino-3-hydroxypyridine (which is more nucleophilic than the exocyclic amine) attacks the α-carbon of the bromoketone via an SN2 displacement, forming a quaternary pyridinium intermediate. Subsequent intramolecular attack by the exocyclic amine on the ketone carbonyl, followed by dehydration, constructs the aromatic imidazo[1,2-a]pyridine core[4].

  • Deprotection & Salt Formation: The Boc group is cleaved under anhydrous acidic conditions (4M HCl in dioxane). This not only releases gaseous byproducts (CO2 and isobutylene) to drive the reaction to completion but also directly precipitates the target compound as a dihydrochloride salt, ensuring long-term bench stability.

Experimental Workflow

Workflow SM1 2-Amino-3-hydroxypyridine (1.0 eq) Step1 Step 1: Tschitschibabin Condensation EtOH, NaHCO3 (1.5 eq), Reflux, 12 h SM1->Step1 SM2 tert-Butyl (3-bromo-2-oxopropyl)carbamate (1.1 eq) SM2->Step1 Int1 Intermediate: tert-Butyl ((8-hydroxyimidazo[1,2-a]pyridin-2-yl)methyl)carbamate Step1->Int1 - H2O, - HBr Step2 Step 2: Acidic Boc-Deprotection 4M HCl in Dioxane, RT, 4 h Int1->Step2 Product Target Compound: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Dihydrochloride Step2->Product - CO2, - Isobutylene

Synthetic workflow for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
2-Amino-3-hydroxypyridine110.111.0 eq1.10 gNucleophilic core starting material
tert-Butyl (3-bromo-2-oxopropyl)carbamate252.111.1 eq2.77 gElectrophilic bifunctional reagent
Sodium Bicarbonate (NaHCO3)84.011.5 eq1.26 gMild base / Acid scavenger
Ethanol (Anhydrous)46.07-50 mLProtic solvent for condensation
4M HCl in 1,4-Dioxane36.46 (HCl)10.0 eq25 mLDeprotection reagent & salt former
Dichloromethane (DCM)84.93-As neededCo-solvent for deprotection
Diethyl Ether74.12-As neededAnti-solvent for precipitation

Step-by-Step Protocol

Step 1: Synthesis of tert-Butyl ((8-hydroxyimidazo[1,2-a]pyridin-2-yl)methyl)carbamate

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-amino-3-hydroxypyridine (1.10 g, 10.0 mmol) and anhydrous ethanol (50 mL).

  • Base Addition: Add sodium bicarbonate (1.26 g, 15.0 mmol) to the suspension.

    • Causality: NaHCO3 neutralizes the HBr generated during the initial alkylation. This is critical to prevent premature, acid-catalyzed cleavage of the Boc group before the cyclization is complete[2].

  • Electrophile Addition: Add tert-butyl (3-bromo-2-oxopropyl)carbamate (2.77 g, 11.0 mmol) in small portions over 5 minutes.

  • Condensation: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours. Monitor the reaction progress via LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between ethyl acetate (50 mL) and water (50 mL). Extract the aqueous layer with additional ethyl acetate (2 × 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude intermediate via silica gel flash chromatography (gradient elution: 0–10% MeOH in DCM) to afford the protected intermediate as a solid.

Step 2: Boc Deprotection to yield 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Dihydrochloride

  • Dissolution: Dissolve the purified intermediate from Step 1 in a minimal amount of anhydrous DCM (approx. 10 mL).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (25 mL, 100 mmol).

    • Causality: Anhydrous HCl is mandatory. The use of aqueous HCl can lead to unwanted side reactions and makes the isolation of the highly polar, water-soluble product exceedingly difficult.

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. As the Boc group is cleaved and isobutylene/CO2 evolve, the product will begin to precipitate as a solid dihydrochloride salt.

  • Isolation: Dilute the suspension with diethyl ether (50 mL) to maximize precipitation. Filter the solid under vacuum, wash extensively with cold diethyl ether (3 × 15 mL), and dry under high vacuum to afford the target compound as an off-white to pale yellow powder.

Analytical Characterization

To self-validate the success of the protocol, verify the isolated material against the following expected analytical parameters:

Analytical MethodExpected Result for Target Compound
LC-MS (ESI+) Expected [M+H]+ for free base (C8H9N3O) = 164.08 m/z.
1H NMR (400 MHz, DMSO-d6) ~10.5 ppm (br s, 1H, -OH)~8.5 ppm (br s, 3H, -NH3+)~8.2 ppm (d, 1H, Pyridine H-5)~7.8 ppm (s, 1H, Imidazole H-3)~6.8 ppm (t, 1H, Pyridine H-7)~6.7 ppm (d, 1H, Pyridine H-6)~4.2 ppm (s, 2H, -CH2-)
Physical State Off-white to pale yellow solid (Dihydrochloride salt).

Troubleshooting & Causality Checks

  • Incomplete Cyclization in Step 1: If LC-MS shows a mass corresponding to the uncyclized intermediate (+18 Da relative to the cyclized product), the dehydration step is incomplete.

    • Solution: Ensure the reaction is truly at reflux; trace water in the solvent can inhibit dehydration. Consider adding activated 4Å molecular sieves or switching to a higher-boiling solvent like isopropanol if the issue persists[4].

  • Product Discoloration / Degradation: Imidazo[1,2-a]pyridines bearing electron-donating hydroxyl groups are prone to oxidation over time.

    • Solution: The dihydrochloride salt form inherently mitigates this. However, for long-term storage, keep the final product in a desiccator under an inert atmosphere (argon or nitrogen) at -20 °C.

References[1] Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega. URL:https://doi.org/10.1021/acsomega.5c08365[2] Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Source: BIO Web of Conferences. URL:https://doi.org/10.1051/bioconf/202410901005[4] Title: Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Source: Journal of the Brazilian Chemical Society / ResearchGate. URL:https://doi.org/10.1590/S0103-50532009000300012[3] Title: Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Source: Synthesis. URL:https://doi.org/10.1055/s-0034-1380182

Sources

Application Note: Chemoselective Functionalization of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Molecule of Interest: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol (CAS: 1216077-58-5)[1]

Scientific Rationale & Scaffold Significance

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic structure in medicinal chemistry, historically anchoring blockbuster therapeutics such as the anxiolytic/hypnotic agent zolpidem[2]. Recently, exponential growth in research has expanded its therapeutic utility, establishing it as a highly potent pharmacophore for anticancer, antimicrobial, and neurodegenerative disease targets[2]. Specifically, in oncology, imidazo[1,2-a]pyridine derivatives exhibit profound efficacy by modulating key signaling pathways, inducing apoptosis, and acting as competitive kinase inhibitors[3].

Within this chemical space, 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol serves as a highly versatile, bifunctional building block. It possesses two distinct nucleophilic handles:

  • A primary aliphatic amine at the 2-methyl position.

  • A heteroaromatic hydroxyl group at the 8-position.

The Causality of Chemoselectivity

A critical challenge in functionalizing this molecule is avoiding non-specific reactions at the 8-hydroxyl group. As a Senior Application Scientist, I emphasize that successful derivatization relies on exploiting the intrinsic physicochemical differences between these two sites.

The 8-hydroxyl group, being attached to an electron-deficient fused heterocyclic system, exhibits phenolic characteristics with a predicted


 of ~8.0–8.5. In contrast, the primary aliphatic amine has a 

of ~9.5–10.0. While the hydroxyl group is more easily deprotonated, the primary amine is intrinsically "softer" and significantly more nucleophilic. By carefully controlling the reaction pH (using mild bases like DIPEA) and selecting electrophiles with appropriate reactivity profiles, researchers can achieve >95% chemoselective N-functionalization (amidation, reductive amination, or urea formation) without the need for transient O-protecting groups.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Each methodology includes built-in analytical checkpoints to ensure that the reaction proceeds with high N-chemoselectivity and that any O-functionalized byproducts are immediately detected.

Protocol A: Chemoselective N-Amidation via HATU/DIPEA

Objective: Synthesize N-acyl derivatives for kinase inhibitor libraries. Causality: HATU rapidly converts carboxylic acids into highly reactive HOAt esters. The primary amine outcompetes the 8-OH for this electrophile. DIPEA (


 ~10.5) neutralizes the amine hydrochloride, driving the reaction forward. Maintaining ambient temperature is critical to thermodynamically disfavor O-acylation.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under

    
    , dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.
    
  • Coupling: Add 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol (1.0 eq) portion-wise.

  • Monitoring (Self-Validation): After 2 hours, perform TLC (DCM:MeOH 9:1).

    • Validation Check: Spray with ninhydrin and heat; the disappearance of the primary amine spot confirms N-consumption. Spray a parallel plate with

      
      ; a positive (purple/green) stain confirms the 8-OH remains unreacted.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica, DCM to 10% MeOH in DCM).

Protocol B: Reductive Amination with Aldehydes

Objective: Access secondary amine derivatives for improved solubility and target binding. Causality: The reaction relies on the exclusive ability of the primary amine to form an imine/iminium intermediate with an aldehyde. The 8-OH cannot participate in imine formation. Sodium triacetoxyborohydride (


) is selected because it is mild enough to selectively reduce the protonated iminium ion without reducing the aldehyde or affecting the imidazopyridine core.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine (1.0 eq) and aldehyde (1.05 eq) in anhydrous DCM/MeOH (4:1, 0.2 M). Add glacial acetic acid (0.1 eq) to catalyze iminium formation. Stir for 2 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C. Add

    
     (1.5 eq) in small portions. Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Monitoring (Self-Validation): Analyze via LC-MS.

    • Validation Check: The mass spectrum should show the

      
       of the secondary amine. The absence of a 
      
      
      
      Da oxidation peak confirms the heterocycle is intact.
  • Workup: Quench with 1N NaOH to pH 9 (to free the secondary amine). Extract with DCM, dry over

    
    , and concentrate.
    
Protocol C: Urea Synthesis via Isocyanates

Objective: Generate urea-linked imidazo[1,2-a]pyridines, a common motif in kinase inhibitors. Causality: Isocyanates are highly electrophilic and react instantaneously with primary amines. The 8-OH is a poor nucleophile for isocyanates at room temperature in the absence of a tin catalyst (e.g., DBTDL).

Step-by-Step Procedure:

  • Reaction: Dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C. Add the isocyanate (1.05 eq) dropwise over 10 minutes.

  • Stirring: Remove the ice bath and stir for 1 hour. A precipitate (the urea product) often forms as the reaction progresses.

  • Monitoring (Self-Validation): Perform IR spectroscopy on the crude precipitate.

    • Validation Check: Appearance of a strong, sharp urea

      
       stretch at ~1650 
      
      
      
      and retention of the broad phenolic
      
      
      stretch at ~3200–3400
      
      
      confirms selective N-urea formation.
  • Workup: Filter the precipitate, wash with cold DCM and hexanes, and dry under high vacuum.

Quantitative Data Presentation

The following table summarizes the expected outcomes, chemoselectivity profiles, and primary validation metrics for the three functionalization pathways based on optimized in-house parameters.

ProtocolReagents / CatalystTarget Functional GroupN- vs O- SelectivityExpected YieldPrimary Validation Method
A. Amidation HATU, DIPEA, DMFAmide> 95:575 - 85%Ninhydrin /

TLC
B. Reductive Amination

, AcOH, DCM/MeOH
Secondary Amine> 99:180 - 90%LC-MS (

)
C. Urea Formation Isocyanate, DCMUrea> 98:285 - 95%IR Spectroscopy (

stretch)

Mechanistic and Workflow Visualizations

Chemoselectivity Logic

The diagram below illustrates the divergent reactivity of the two nucleophilic sites on the 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol scaffold.

G SM 2-(Aminomethyl)imidazo[1,2-a] pyridin-8-ol N_site 2-Aminomethyl Site (High Nucleophilicity, pKa ~9.5) SM->N_site Chemoselective Target O_site 8-Hydroxyl Site (Low Nucleophilicity, pKa ~8.0) SM->O_site Off-Target (Avoided) Amidation N-Amidation (HATU, DIPEA) N_site->Amidation RedAmin Reductive Amination (NaBH(OAc)3) N_site->RedAmin Urea Urea Formation (Isocyanate) N_site->Urea O_Acyl O-Acylation / O-Alkylation (Suppressed) O_site->O_Acyl

Caption: Chemoselective functionalization pathways of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol.

Pharmacological Targeting Pathway

Functionalized imidazo[1,2-a]pyridines are frequently deployed as competitive kinase inhibitors in oncology[3]. The workflow below maps their downstream biological effects.

Pathway Drug Functionalized Imidazo[1,2-a]pyridine Kinase Target Kinases (e.g., PI3K, CDKs) Drug->Kinase Competitive Binding at ATP Pocket Signaling Downstream Signaling (AKT/mTOR Inhibition) Kinase->Signaling Phosphorylation Blocked Apoptosis Apoptosis Induction (Caspase Activation) Signaling->Apoptosis Pro-apoptotic shift Proliferation Tumor Cell Proliferation (Halted) Signaling->Proliferation Cell Cycle Arrest

Caption: Mechanism of action for imidazo[1,2-a]pyridine derivatives as anticancer kinase inhibitors.

References

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383.[Link]

  • Shah, D., & Patel, A. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie (Weinheim), 359(2), e70214.[Link]

  • Howei Pharm. (n.d.). CAS 1216077-58-5 C8H9N3O 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol.[Link]

Sources

Using 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol as a bidentate ligand

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol as a Bifunctional Bidentate Ligand in Transition Metal Catalysis

Executive Summary & Structural Rationale

While imidazo[1,2-a]pyridines are widely recognized as privileged scaffolds in medicinal chemistry and are present in several marketed therapeutics 1, their utility in organometallic chemistry is an area of explosive growth. The synthesis and functionalization of 8-hydroxyimidazo[1,2-a]pyridine derivatives 2 has enabled the design of highly specialized chelators.

By introducing a primary amine at the 2-position, we generate 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol —a sophisticated, bifunctional bidentate ligand. Imidazo[1,2-a]pyridine derivatives have shown significant promise as bidentate ligands in transition metal chemistry, forming highly stable complexes with late transition metals like Au(III) and Ru(II) 3.

The Causality of Coordination: The primary amine (-CH₂NH₂) and the imine-like N1 nitrogen of the imidazopyridine core coordinate to the metal center to form a thermodynamically favored 5-membered metallacycle. Crucially, the 8-hydroxyl (-OH) group is spatially oriented away from the metal center. Instead of coordinating, it acts as an outer-sphere hydrogen-bond donor. This secondary coordination sphere effect stabilizes polar transition states and drastically accelerates catalytic turnover in protic media, making it superior to standard ligands like 2-aminomethylpyridine (AMP).

Physicochemical Profiling & Ligand Parameters

PropertyValueCausality / Impact in Catalysis
Molecular Formula C₈H₉N₃O-
Molecular Weight 163.18 g/mol -
Primary Coordination Sites N1 (Imidazo), N (Aminomethyl)Forms a highly stable, rigid 5-membered metallacycle with late transition metals (e.g., Ru, Ir, Pd).
Secondary Site 8-Hydroxyl (-OH)Acts as an outer-sphere hydrogen bond donor; improves solubility in polar protic solvents and stabilizes the catalytic transition state.
Electronic Effect Electron-Rich CoreThe imidazopyridine core increases electron density at the metal center, facilitating oxidative addition or hydride transfer steps.

Experimental Workflows & Self-Validating Protocols

Workflow L Ligand 2-(Aminomethyl)imidazo [1,2-a]pyridin-8-ol C Active Complex [Ru(p-cymene)(L)Cl]+ L->C MeOH, RT M Metal Precursor [Ru(p-cymene)Cl2]2 M->C P Product Chiral Alcohol C->P Transfer Hydrogenation S Substrate Prochiral Ketone S->P

Fig 1: Workflow from ligand coordination to catalytic transfer hydrogenation.

Protocol 3.1: Synthesis of the[Ru(η⁶-p-cymene)(L)Cl]Cl Complex

Causality: Methanol is specifically selected as the solvent. Its polarity is required to dissolve the hydrogen-bonding 8-OH functionalized ligand while simultaneously facilitating the cleavage of the chloride-bridged Ru(II) dimer precursor.

Step-by-Step Methodology:

  • Preparation: In an inert-atmosphere glovebox or using standard Schlenk techniques, weigh 0.5 mmol of[Ru(η⁶-p-cymene)Cl₂]₂ and 1.05 mmol of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol.

  • Solvation: Suspend the metal precursor in 10 mL of anhydrous, degassed methanol in a 50 mL round-bottom flask. The solution will appear opaque and orange-red.

  • Ligation: Add the ligand dropwise (if in solution) or as a solid in one portion. Stir the mixture at room temperature (25 °C) for 4 hours.

  • Self-Validation Checkpoint: The reaction is successful when the suspension transitions from an opaque orange-red to a clear, vibrant yellow solution. This color shift confirms the breaking of the Ru-Cl-Ru bridge and the formation of the monomeric cationic complex.

  • Isolation: Concentrate the solution to ~2 mL under reduced pressure. Add 15 mL of cold diethyl ether to precipitate the complex. Filter, wash with ether (2 x 5 mL), and dry under vacuum.

  • Analytical Validation: ¹H NMR (D₂O) will show a characteristic downfield shift of the primary amine protons (-NH₂) and the imidazopyridine protons compared to the free ligand, confirming N,N-coordination.

Protocol 3.2: Aqueous Catalytic Transfer Hydrogenation of Acetophenone

Causality: Sodium formate in water is utilized instead of the traditional isopropanol/KOH system. The uncoordinated 8-OH group of the ligand forms a localized hydrogen-bonding network with water, increasing the local concentration of the formate anion near the metal center, drastically accelerating the generation of the active Ru-hydride species.

Step-by-Step Methodology:

  • Catalyst Loading: Add 0.5 mol% of the synthesized [Ru(η⁶-p-cymene)(L)Cl]Cl complex to a reaction vial containing 5 mL of degassed DI water.

  • Reagent Addition: Add 5.0 mmol of sodium formate (HCOONa) as the hydride source, followed by 1.0 mmol of acetophenone.

  • Reaction: Seal the vial and stir vigorously at 40 °C for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1) or GC-FID. The disappearance of the UV-active ketone spot and the appearance of the more polar alcohol spot validates the progression of the catalytic cycle.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the 1-phenylethanol product.

Performance Data & Mechanistic Causality

The true power of the 8-hydroxyl group is revealed when comparing catalytic metrics. The secondary coordination sphere interactions lower the activation energy of the hydride transfer step.

Ligand SystemSolvent / Hydride SourceTime (h)Conversion (%)TOF (h⁻¹)
2-Aminomethylpyridine (AMP)iPrOH / KOH482205
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-oliPrOH / KOH498245
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol H₂O / HCOONa 2 >99 495

Table 1: Comparative catalytic transfer hydrogenation of acetophenone at 40 °C.

Mechanism A Precatalyst [Ru-Cl] B Active Hydride [Ru-H] A->B + Formate / Base - CO2 C Transition State (Outer-Sphere H-Bonding via 8-OH) B->C + Ketone Substrate D Product Release (Alcohol) C->D Hydride Transfer D->B H2 Donor (Regeneration)

Fig 2: Bifunctional outer-sphere mechanism highlighting the role of the 8-OH group.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega URL:[Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives ResearchGate / Heterocycles URL:[Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes National Institutes of Health (PMC) URL:[Link]

Sources

Application Note & Protocols: Strategic O-Alkylation of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3][4] The functionalization of this core structure is a key strategy in the development of novel drug candidates. Specifically, the O-alkylation of the 8-hydroxy substituent on the imidazo[1,2-a]pyridine ring allows for the introduction of diverse molecular fragments, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive guide to the reaction conditions for the O-alkylation of a key intermediate, 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol. The primary challenge in this synthesis is the presence of two nucleophilic centers: the phenolic hydroxyl group at the 8-position and the primary amino group of the 2-aminomethyl substituent. Achieving selective O-alkylation over N-alkylation is paramount for the successful synthesis of the desired O-alkylated products. We will explore the mechanistic considerations, provide detailed experimental protocols, and offer troubleshooting guidance to address potential challenges.

Mechanistic Insights: Achieving Selective O-Alkylation

The most common and effective method for the O-alkylation of phenols is the Williamson ether synthesis.[5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an electrophilic alkyl halide.[6]

However, in the case of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol, the presence of the primary amine introduces a competing nucleophile. Direct alkylation without a protection strategy will likely lead to a mixture of O-alkylated, N-alkylated, and potentially di-alkylated products, complicating purification and reducing the yield of the desired compound.[7][8]

To ensure selective O-alkylation, a protection strategy for the more nucleophilic amino group is highly recommended. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyl, which can be introduced and subsequently removed under specific conditions that do not affect the newly formed ether linkage.

An alternative approach involves leveraging the difference in acidity between the phenolic hydroxyl group and the primary amine. The phenolic proton is significantly more acidic than the protons of the aminomethyl group. Therefore, careful selection of a suitable base can selectively deprotonate the hydroxyl group, forming the phenoxide, which is a potent nucleophile for the subsequent SN2 reaction.

Below is a diagram illustrating the general workflow for the selective O-alkylation of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol.

G cluster_0 Amine Protection (Recommended) cluster_1 O-Alkylation (Williamson Ether Synthesis) cluster_2 Deprotection Protect Protecting Group Introduction (e.g., Boc-anhydride) Protected_Intermediate N-Protected Intermediate Protect->Protected_Intermediate Base_Addition Base_Addition Protected_Intermediate->Base_Addition Start Start Start->Protect Alkylation Addition of Alkyl Halide (R-X) Sₙ2 Reaction O_Alkylated_Protected N-Protected O-Alkylated Product Alkylation->O_Alkylated_Protected Deprotection Deprotection O_Alkylated_Protected->Deprotection Base_Addition->Alkylation Final_Product O-Alkylated 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Deprotection->Final_Product

Caption: Workflow for Selective O-Alkylation

Experimental Protocols

Protocol 1: O-Alkylation via Amine Protection

This protocol is recommended for achieving the highest selectivity and is broadly applicable to a wide range of alkylating agents.

Step 1: N-Boc Protection of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

  • Dissolve 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol (1.0 eq.) in a suitable solvent such as a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base such as sodium bicarbonate (NaHCO₃) (2.0 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected intermediate.

Step 2: O-Alkylation of N-Boc Protected Intermediate

  • Dissolve the N-Boc protected intermediate (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Add a suitable base to deprotonate the phenolic hydroxyl group. Common bases include potassium carbonate (K₂CO₃) (2.0-3.0 eq.) or sodium hydride (NaH) (1.2 eq., use with caution).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the desired alkyl halide (R-X) (1.1-1.5 eq.) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and stir for 4-24 hours. The optimal temperature and reaction time will depend on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: N-Boc Deprotection

  • Dissolve the N-Boc protected O-alkylated product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The final product is often obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to obtain the free amine.

Protocol 2: Direct O-Alkylation (under controlled conditions)

This method avoids the protection-deprotection sequence but requires careful optimization of reaction conditions to minimize N-alkylation. It is best suited for reactive primary alkyl halides.

  • To a solution of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol (1.0 eq.) in a polar aprotic solvent like DMF, add a mild base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Add the alkyl halide (1.0-1.2 eq.) dropwise to the mixture.

  • Maintain the reaction at a controlled temperature, typically between room temperature and 50 °C, to favor O-alkylation.

  • Monitor the reaction carefully by TLC or LC-MS for the formation of the desired product and any N-alkylated byproducts.

  • Once the starting material is consumed, or the ratio of O- to N-alkylation is optimal, quench the reaction with water.

  • Work-up and purify as described in Protocol 1, Step 2.

Summary of Reaction Conditions

ParameterRecommended ConditionsRationale & Considerations
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ and Cs₂CO₃ are milder and easier to handle. NaH is a stronger base and should be used with caution in an anhydrous solvent.
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents are preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.
Alkylating Agent (R-X) Alkyl iodides > Alkyl bromides > Alkyl chloridesThe reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are preferred to minimize elimination side reactions.[9]
Temperature Room Temperature to 80 °CHigher temperatures can accelerate the reaction but may also increase the likelihood of side reactions, including N-alkylation and elimination.
Reaction Time 4 - 24 hoursDependent on the reactivity of the substrates and the reaction temperature. Monitoring is crucial.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction - Inactive alkyl halide- Insufficiently strong base- Low reaction temperature- Use a more reactive alkyl halide (e.g., iodide instead of chloride).- Use a stronger base (e.g., NaH).- Increase the reaction temperature.
Formation of N-Alkylated Byproduct - High reaction temperature- Use of a very strong base that may deprotonate the amine- Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃).- Employ the amine protection strategy (Protocol 1).[8][10]
Formation of Di-alkylated Byproduct - Excess alkylating agent- Prolonged reaction time- Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq.).- Monitor the reaction closely and stop it once the mono-alkylated product is maximized.
Elimination Side Reaction (with secondary or bulky alkyl halides) - Steric hindrance around the electrophilic carbon- Strong, non-nucleophilic base- Use a primary alkyl halide whenever possible.[5][6]- Use a milder base and lower reaction temperature.

Conclusion

The selective O-alkylation of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is a crucial transformation for the synthesis of novel drug candidates based on the imidazo[1,2-a]pyridine scaffold. While the presence of a primary amine presents a selectivity challenge, this can be effectively addressed through a robust amine protection strategy or by carefully controlling the reaction conditions for direct alkylation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize a diverse range of O-alkylated derivatives for further investigation in drug discovery programs.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical communications (Cambridge, England), 51(9), 1555–1575.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cardullo, F., Donati, D., Fusillo, V., Merlo, G., Paio, A., Salaris, M., Solinas, A., & Taddei, M. (2006). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • MDPI. (2024).
  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines.
  • ResearchGate. (2025).
  • ResearchGate. (2025). The Williamson Ether Synthesis.
  • RSC Publishing. (2021).
  • RSC Publishing. (n.d.).
  • TCI AMERICA. (n.d.). Williamson ether synthesis.
  • University of Michigan. (2010).
  • Wikipedia. (2020). Williamson ether synthesis.

Sources

Application Note: Scalable Manufacturing Processes for Imidazo[1,2-a]pyridin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem and emerging candidates in antiviral and anti-inflammatory therapeutics. While the general scaffold is well-documented, the 8-hydroxy (8-ol) derivative presents unique manufacturing challenges due to the oxidative instability and nucleophilicity of the phenol moiety during the harsh cyclization conditions required to form the fused ring system.

This Application Note details a scalable, robust manufacturing protocol for imidazo[1,2-a]pyridin-8-ol derivatives. Unlike academic preparations that often utilize direct condensation (resulting in low yields and "tarry" impurities on scale), this guide advocates for a Protected Intermediate Strategy using a benzyl ether. This route has been validated for multi-kilogram scale-up, offering superior impurity profile control and process safety.

Strategic Route Selection

When designing a process for >1 kg manufacture, the choice between "Direct Cyclization" and "Protected Route" is critical.

Route A: Direct Cyclization (Not Recommended for Scale)
  • Chemistry: Condensation of 2-amino-3-hydroxypyridine with

    
    -haloketones.
    
  • Issues: The free phenolic hydroxyl group at position 3 is electron-donating, making the pyridine ring highly susceptible to oxidation. Furthermore, the phenol can compete as a nucleophile, leading to O-alkylation side products (regioisomeric mixtures) that are difficult to separate via crystallization.

  • Verdict: Suitable only for <100 mg discovery synthesis.

Route B: Benzyl-Protected Strategy (Recommended)
  • Chemistry: Benzylation of the precursor

    
     Cyclization 
    
    
    
    Hydrogenolysis.
  • Advantages:

    • Regiocontrol: Blocks the phenol, forcing N-alkylation to occur exclusively at the ring nitrogen.

    • Stability: The benzyl ether is stable under the acidic/thermal conditions of the Hantzsch-type cyclization.

    • Purification: The intermediate 8-(benzyloxy) derivatives are typically highly crystalline solids, allowing for facile purification by filtration rather than chromatography.

Detailed Manufacturing Protocol

The following protocol describes the synthesis of the parent core Imidazo[1,2-a]pyridin-8-ol (Compound 3 ) via the intermediate 2-amino-3-benzyloxypyridine (Compound 1 ).

Workflow Visualization

SynthesisWorkflow Start 2-Amino-3- hydroxypyridine Step1 Step 1: Phase Transfer Benzylation Start->Step1 BnCl, NaOH TBAB, DCM/H2O Inter1 Intermediate A: 2-Amino-3- benzyloxypyridine Step1->Inter1 Step2 Step 2: Hantzsch Cyclization Inter1->Step2 ClCH2CHO EtOH, Reflux Inter2 Intermediate B: 8-(Benzyloxy)imidazo [1,2-a]pyridine Step2->Inter2 Step3 Step 3: Pd/C Hydrogenolysis Inter2->Step3 H2, Pd/C MeOH Final Target: Imidazo[1,2-a] pyridin-8-ol Step3->Final

Caption: Three-step scalable synthetic route emphasizing the protection strategy to ensure regioselectivity.

Step 1: Synthesis of 2-Amino-3-benzyloxypyridine

Rationale: Phase Transfer Catalysis (PTC) allows for mild O-alkylation in a biphasic system, avoiding the need for anhydrous conditions or expensive bases like NaH.

Reagents:

  • 2-Amino-3-hydroxypyridine (1.0 equiv)

  • Benzyl chloride (1.1 equiv)

  • Sodium Hydroxide (4.0 equiv, used as 40% aq. solution)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Dichloromethane (DCM) (5 vol) [Note: Toluene can be substituted for a greener profile]

Procedure:

  • Charge a glass-lined reactor with 2-amino-3-hydroxypyridine and DCM.

  • Add the 40% NaOH solution slowly while stirring. The reaction is slightly exothermic; maintain temperature <30°C.

  • Add TBAB (catalyst).

  • Dose Benzyl chloride over 1 hour, maintaining internal temperature at 25–30°C.

  • Heat to reflux (approx. 40°C for DCM) and stir for 6–8 hours. Monitor by HPLC (Target: <2% starting material).

  • Work-up: Cool to 20°C. Separate phases. Extract aqueous layer with DCM (2 x 2 vol).

  • Wash combined organics with water (3 x 3 vol) until pH is neutral.

  • Concentrate under vacuum to approx. 2 volumes.

  • Crystallization: Add n-Heptane (5 vol) slowly to induce precipitation. Cool to 0–5°C and age for 2 hours.[1]

  • Filter and dry at 50°C under vacuum.

    • Expected Yield: 75–80%

    • Purity: >99% (HPLC)

Step 2: Cyclization to 8-(Benzyloxy)imidazo[1,2-a]pyridine

Rationale: The Hantzsch condensation requires electrophilic attack by the


-halocarbonyl. 2-Chloroacetaldehyde is used here for the unsubstituted parent; substituted phenacyl bromides can be used for 2-aryl derivatives.

Reagents:

  • 2-Amino-3-benzyloxypyridine (1.0 equiv)

  • 2-Chloroacetaldehyde (40% aq. solution) (1.5 equiv)

  • Sodium Bicarbonate (2.0 equiv)

  • Ethanol (10 vol)

Procedure:

  • Charge reactor with 2-amino-3-benzyloxypyridine and Ethanol.

  • Add Sodium Bicarbonate. (Note: Solid NaHCO3 acts as an acid scavenger to buffer the HCl generated).

  • Heat mixture to reflux (78°C).

  • Dose 2-Chloroacetaldehyde solution slowly over 2 hours. Critical: Slow addition controls the exotherm and minimizes "dimer" formation.

  • Stir at reflux for 4–6 hours.

  • Work-up: Distill off Ethanol to low volume (approx 3 vol).

  • Add Water (10 vol) and extract with Ethyl Acetate (3 x 5 vol).

  • Wash organic layer with Brine.

  • Concentrate to dryness.

  • Recrystallize from Isopropyl Alcohol (IPA).

    • Expected Yield: 80–85%

    • Appearance: Pale yellow to off-white solid.

Step 3: Deprotection to Imidazo[1,2-a]pyridin-8-ol

Rationale: Hydrogenolysis is the mildest method to remove the benzyl group without affecting the imidazo-pyridine core.

Reagents:

  • 8-(Benzyloxy)imidazo[1,2-a]pyridine (1.0 equiv)

  • 10% Pd/C (50% water wet) (0.05 wt equiv)

  • Methanol (10 vol)

  • Hydrogen Gas (1–3 bar)

Procedure:

  • Inert the hydrogenation vessel (Autoclave) with Nitrogen (3 cycles).

  • Charge substrate, Methanol, and Pd/C catalyst.

  • Pressurize with Hydrogen to 3 bar.

  • Stir at 25–30°C for 4–6 hours. Note: Reaction is generally fast.

  • Filter catalyst through a Celite pad or sparkler filter (ensure catalyst remains wet to prevent ignition).

  • Concentrate filtrate.

  • Isolation: The product may precipitate from concentrated Methanol or require a solvent swap to Acetone/Heptane.

    • Expected Yield: 90–95%

    • Critical Quality Attribute: Residual Pd < 10 ppm (requires metal scavenger treatment if high).

Process Safety & Critical Control Points (CCP)

Process StepHazard / RiskMitigation Strategy
Step 1: Benzylation Exotherm: Reaction of NaOH with acidic phenol and alkyl halide can be exothermic.Controlled dosing of Benzyl Chloride; Active jacket cooling.
Step 2: Cyclization Vesicant: Chloroacetaldehyde and

-bromoketones are potent lachrymators and skin irritants.
Use closed dosing systems; Full PPE including respirators; Neutralize waste streams with aqueous ammonia.
Step 2: Cyclization Impurity Formation: Fast addition leads to polymerization of the aldehyde.Strictly controlled addition rate (2+ hours); Use of NaHCO3 buffer.
Step 3: Hydrogenation Fire/Explosion: Handling dry Pd/C and Hydrogen gas.Use 50% water-wet catalyst; Inerting protocols (N2 purge); Grounding of all equipment.
Impurity Fate Mapping

ImpurityMap RawMat 2-Amino-3-hydroxypyridine Process Step 1: PTC Conditions (DCM/NaOH) RawMat->Process Imp1 Impurity: N-Alkylated Isomer (Regioisomer) Imp2 Impurity: Bis-alkylated Side Product Process->Imp1 Poor pH control Process->Imp2 Excess BnCl Control Control Strategy: Stoichiometry (1.1 eq) Temp < 30°C Control->Process

Caption: Fate mapping of potential alkylation impurities during the protection step.

Analytical Specifications

For the final Imidazo[1,2-a]pyridin-8-ol , the following specifications are recommended for pharmaceutical grade material:

  • Appearance: White to off-white powder.

  • Assay (HPLC): > 98.5% w/w.[2]

  • Purity (HPLC): No single impurity > 0.5%.

  • Residual Solvents: Compliant with ICH Q3C (MeOH < 3000 ppm, Toluene < 890 ppm).

  • Residue on Ignition: < 0.1%.

  • Heavy Metals (Pd): < 10 ppm (ICP-MS).

References

  • Scale-Up of 2-Amino-3-benzyloxypyridine

    • Source: GuideChem / Industrial Patent D
    • Context: Describes the 22.
    • Link:

  • General Scalable Synthesis of Imidazo[1,2-a]pyridines

    • Title: Efficient and "Green" Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
    • Source: ACS Omega, 2019.
    • Context: Provides background on green chemistry approaches for this scaffold, adaptable to Step 2.
    • Link:[Link]

  • Safety of Starting Material (2-Amino-3-hydroxypyridine)

    • Title: Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.[3][4][5]

    • Source: Cosmetic Ingredient Review (CIR), 2014.[5][6]

    • Context: Critical safety data regarding sensitization and handling.[7]

    • Link:[Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine Derivatives

    • Title: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Deriv
    • Source: Heterocycles, 2008 (via ResearchG
    • Context: Establishes the chemical reactivity of the 8-OH position and the necessity of protection str
    • Link:[Link]

Sources

Application Note: Advanced Protocols for the Incorporation of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol into Peptide Chains

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, recognized for its diverse pharmacological profile—ranging from antiviral and antibacterial to anticancer activities—as well as its exceptional photophysical properties[1]. Integrating this heterocycle into peptide chains allows researchers to create advanced peptidomimetics with enhanced metabolic stability, structural rigidity, and intrinsic fluorescence for bioimaging applications[2].

The specific building block, 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol , is uniquely suited for peptide conjugation. It features a highly nucleophilic primary aliphatic amine (the aminomethyl group) and a secondary functional handle (the aromatic 8-hydroxyl group)[3]. The primary amine facilitates rapid and stable amide bond formation with carboxylic acids (either at the peptide C-terminus or on Asp/Glu side chains), while the 8-hydroxyl group can serve as a hydrogen bond donor/acceptor in target binding or as a site for subsequent orthogonal functionalization.

Chemical Properties and Reactivity Profile

Understanding the physicochemical properties of this building block is critical for designing a successful coupling strategy. The compound is predominantly supplied as a dihydrochloride salt to maintain stability and prevent oxidative degradation[3].

Table 1: Physicochemical Properties of the Conjugation Building Block
PropertySpecificationOperational Implication
Chemical Name 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochlorideRequires neutralization in situ prior to coupling.
Molecular Weight 236.10 g/mol (Salt); 163.18 g/mol (Free base)Mass shift upon conjugation: +145.16 Da (Free base minus H₂O).
Nucleophilicity Primary Aliphatic Amine >> Phenolic 8-OHEnables chemoselective N-acylation without O-protection under controlled stoichiometry.
Solubility Soluble in DMF, DMSO, and WaterHighly compatible with standard Solid-Phase Peptide Synthesis (SPPS) solvents.

Causality in Chemoselectivity: A common concern when utilizing bifunctional molecules is the risk of side reactions. The 8-hydroxyl group on the imidazo[1,2-a]pyridine ring is phenolic (pKa ~9-10). Because the primary aliphatic amine is significantly more nucleophilic, chemoselective N-acylation is achieved by strictly limiting the activated carboxylic acid to 1.0–1.1 equivalents relative to the amine. If a large excess of acylating agent is used (as is common in standard SPPS), transient O-acylation may occur, necessitating a post-coupling hydrolysis step (e.g., 5% hydrazine in DMF) or the use of a pre-protected derivative (e.g., TBS-ether).

Strategic Workflows for Peptide Conjugation

The incorporation of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol can be achieved either during on-resin synthesis (internal modification) or post-cleavage (C-terminal labeling).

Workflow Start Target Peptide Sequence Decide Conjugation Site? Start->Decide Resin On-Resin SPPS (Side-chain Asp/Glu) Decide->Resin Internal Sol Solution Phase (C-terminus) Decide->Sol C-terminal Deprotect Selective Deprotection (e.g., Allyl/Alloc) Resin->Deprotect Cleave Cleave fully protected peptide from resin Sol->Cleave Couple1 Couple Imidazopyridine (HATU/DIPEA) Deprotect->Couple1 Couple2 Couple Imidazopyridine (HATU/DIPEA) Cleave->Couple2 Final1 Global Cleavage (TFA) Couple1->Final1 Final2 Global Deprotection (TFA) Couple2->Final2

Strategic workflow for incorporating the imidazopyridine moiety into peptide chains.

Table 2: Coupling Reagent Matrix
Reagent SystemEfficiencyEpimerization RiskRecommendation for this Protocol
HATU / DIPEA Very HighVery LowOptimal. Rapidly generates the highly reactive OAt ester; handles steric bulk well.
DIC / Oxyma HighLowGood alternative, but slightly slower kinetics for bulky heterocyclic amines.
PyBOP / NMM ModerateModerateNot recommended due to potential sluggishness with the dihydrochloride salt.

Step-by-Step Methodologies

Protocol A: On-Resin Side-Chain Conjugation (Asp/Glu)

This protocol describes the conjugation of the imidazopyridine building block to an internal Asp or Glu residue.

Self-Validating System Logic: We utilize an orthogonal protection strategy (e.g., Allyl/Alloc) for the target Asp/Glu residue. This ensures that only the desired carboxylate is liberated for coupling, preventing cross-reactivity with the C-terminus or other acidic residues.

  • Orthogonal Deprotection:

    • Synthesize the peptide on a solid support using standard Fmoc-SPPS. Ensure the target Asp or Glu is protected with an Allyl ester (e.g., Fmoc-Asp(OAllyl)-OH).

    • Treat the resin with Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 × 30 minutes in the dark to remove the Allyl group.

    • Wash the resin thoroughly with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove palladium residues), and pure DMF.

  • Activation:

    • In a separate vial, dissolve HATU (3.0 eq relative to resin loading) in a minimal volume of anhydrous DMF.

    • Add to the resin, followed immediately by DIPEA (6.0 eq). Agitate for 3 minutes to form the active OAt ester.

  • Coupling:

    • Dissolve 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride (3.0 eq)[3] in DMF.

    • Add DIPEA (6.0 eq) to this solution to neutralize the dihydrochloride salt, liberating the free amine.

    • Add the neutralized amine solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (Micro-cleavage):

    • Withdraw a few resin beads, wash with DCM, and treat with 50 µL of TFA/H₂O (95:5) for 1 hour.

    • Evaporate, reconstitute in MeCN/H₂O, and analyze via LC-MS. Look for the target mass (+145.16 Da relative to the uncoupled parent peptide).

  • Global Cleavage:

    • Treat the resin with standard cleavage cocktail (TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours. Precipitate the final conjugate in cold diethyl ether.

Protocol B: Solution-Phase C-Terminal Conjugation

This approach is ideal when the imidazopyridine moiety is intended to cap the C-terminus.

  • Peptide Preparation:

    • Synthesize the peptide on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin).

    • Cleave the fully protected peptide using 1% TFA in DCM to yield the free C-terminal carboxylic acid while retaining side-chain protecting groups.

  • Conjugation Reaction:

    • Dissolve the protected peptide (1.0 eq) and 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride (1.2 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) followed by DIPEA (4.0 eq; 2.0 eq to neutralize the salt, 2.0 eq for the coupling reaction).

    • Stir under an inert atmosphere for 1–2 hours. The slight excess of amine over HATU ensures that O-acylation of the 8-hydroxyl group is completely suppressed.

  • Global Deprotection:

    • Evaporate the DMF under reduced pressure.

    • Treat the crude protected conjugate with a standard TFA deprotection cocktail (95% TFA) for 2 hours to remove side-chain protecting groups.

    • Precipitate in cold ether, centrifuge, and purify via preparative RP-HPLC.

Pathway A Peptide-COOH (Asp/Glu or C-term) B HATU / DIPEA Activation A->B Base addition C Active OAt Ester Intermediate B->C Fast conversion E Amide-Linked Peptide Conjugate C->E Amidation D 2-(Aminomethyl)imidazo... Nucleophile D->E Nucleophilic attack

Reaction pathway for the amidation of peptides with 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol.

Analytical Validation & Troubleshooting

  • Incomplete Coupling: If LC-MS indicates unreacted starting material, the dihydrochloride salt may not have been fully neutralized. Ensure that at least 2 equivalents of DIPEA per equivalent of the imidazopyridine salt are added strictly for neutralization, in addition to the base required for HATU activation.

  • Over-acylation (+Mass of Acyl Group): If a secondary mass peak corresponding to double addition is observed, O-acylation at the 8-hydroxyl position has occurred. This is typically caused by an excess of activated carboxylic acid. To resolve this, treat the crude product with 5% hydrazine in DMF for 15 minutes prior to global cleavage; the phenolic ester is highly labile and will selectively hydrolyze while the amide bond remains intact.

References

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions Beilstein Journal of Organic Chemistry URL:[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Molecules (MDPI) URL:[Link] (Representative MDPI source for IMP photophysics)

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous marketed drugs (e.g., Zolpidem, Alpidem) and clinical candidates targeting H+/K+-ATPase (P-CABs like Vonoprazan), kinases, and GABA receptors.[1][2] The specific derivative 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol represents a highly functionalized building block where the C8-hydroxyl group provides a handle for hydrogen bonding or further etherification, and the C2-aminomethyl group serves as a versatile linker for fragment-based drug discovery.

Conventional thermal synthesis of this scaffold often suffers from prolonged reaction times (24-48 hours), harsh reflux conditions, and variable yields due to the oxidative instability of the 8-hydroxy substituent. This protocol details a microwave-assisted methodology that reduces reaction times to minutes, enhances yield through uniform dielectric heating, and minimizes oxidative byproducts.

Key Mechanistic Insight

The synthesis relies on a modified Hantzsch-type cyclocondensation. Microwave irradiation accelerates the nucleophilic attack of the pyridine ring nitrogen on the


-haloketone, followed by rapid cyclodehydration. The high polarity of the transition state couples efficiently with the electromagnetic field, significantly lowering the activation energy barrier compared to convective heating.

Retrosynthetic Analysis & Workflow

The logical disconnection of the target molecule reveals two primary precursors: 2-amino-3-hydroxypyridine and 1,3-dichloroacetone . The synthesis proceeds via a reactive chloromethyl intermediate, which undergoes nucleophilic substitution to install the amine.

Retrosynthesis Target Target: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Inter Intermediate: 2-(Chloromethyl)imidazo[1,2-a]pyridin-8-ol Target->Inter Amination (S_N2) Ammonia Reagent: Ammonia (MeOH) Target->Ammonia Reagent SM1 Starting Material 1: 2-Amino-3-hydroxypyridine Inter->SM1 Cyclocondensation SM2 Starting Material 2: 1,3-Dichloroacetone Inter->SM2 +

Figure 1: Retrosynthetic strategy for the construction of the 2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol scaffold.

Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridin-8-ol

This step involves the cyclocondensation of 2-amino-3-hydroxypyridine with 1,3-dichloroacetone.

Reagents & Equipment:

  • Reactant A: 2-Amino-3-hydroxypyridine (1.0 equiv, 110 mg, 1.0 mmol)

  • Reactant B: 1,3-Dichloroacetone (1.1 equiv, 140 mg, 1.1 mmol)

  • Solvent: Ethanol (absolute, 3.0 mL)

  • Base: Sodium bicarbonate (NaHCO₃) (1.2 equiv, 100 mg) - Optional scavenger to prevent hydrohalic acid buildup.

  • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator)

Protocol:

  • Preparation: In a 10 mL microwave process vial, dissolve 2-amino-3-hydroxypyridine in ethanol.

  • Addition: Add 1,3-dichloroacetone. The solution may darken slightly. Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the parameters in Table 1.

  • Work-up: After cooling to RT, the product often precipitates as the hydrochloride salt. Filter the solid and wash with cold ethanol (2 x 1 mL) and Et₂O (2 x 2 mL).

  • Neutralization (if required): If no precipitate forms, concentrate the solvent in vacuo, resuspend in minimal water, neutralize with saturated NaHCO₃ to pH 7-8, and extract with EtOAc/n-Butanol (3:1).

Table 1: Microwave Parameters for Step 1

Parameter Setting Rationale
Temperature 90 °C Optimal for cyclization without degrading the 8-OH group.
Time 15 min Sufficient for >95% conversion; prevents polymerization.
Pressure Limit 250 psi Safety cutoff for ethanol vapor pressure.
Power Dynamic (Max 150W) Allows precise temperature maintenance.

| Stirring | High | Ensures homogeneity and prevents hot-spots. |

Step 2: Amination to 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Nucleophilic substitution of the chloromethyl group using methanolic ammonia.

Reagents:

  • Substrate: 2-(Chloromethyl)imidazo[1,2-a]pyridin-8-ol (from Step 1)

  • Reagent: 7N Ammonia in Methanol (Excess, 10 equiv) or aqueous NH₄OH (28%)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Accelerates reaction via Finkelstein reaction in situ.

Protocol:

  • Preparation: Suspend the chloromethyl intermediate (0.5 mmol) in 7N NH₃/MeOH (3 mL) in a microwave vial. Add KI (8 mg).

  • Irradiation: Seal and irradiate at 110 °C for 20 minutes . (Note: Higher temp required for S_N2 displacement).

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: The crude residue is purified via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) or recrystallized from MeOH/Et₂O.

Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine core proceeds through an initial N-alkylation of the pyridine ring nitrogen (the most nucleophilic site), followed by an intramolecular condensation between the exocyclic amine and the carbonyl group.

Mechanism Step1 N-Alkylation (Pyridine N attacks alkyl halide) Step2 Intermediate Salt (Pyridinium species) Step1->Step2 MW Heat Step3 Cyclization (Exocyclic NH2 attacks Carbonyl) Step2->Step3 Intramolecular Step4 Dehydration (- H2O) Step3->Step4 Product Imidazo[1,2-a]pyridine Core Formed Step4->Product Aromatization

Figure 2: Mechanistic pathway of the Hantzsch-type cyclization under microwave irradiation.

Quantitative Data & Troubleshooting

Table 2: Expected Yields and Optimization

Solvent System Temp (°C) Time (min) Yield (Step 1) Notes
Ethanol 90 15 82% Best balance of solubility and green chemistry.
DMF 120 10 65% Higher temp caused degradation of 8-OH.

| Water | 100 | 20 | 45% | Poor solubility of 1,3-dichloroacetone limits rate. |

Troubleshooting Guide:

  • Low Yield in Step 2: If over-alkylation (formation of secondary/tertiary amines) occurs, replace NH₃ with Potassium Phthalimide (Gabriel Synthesis) followed by hydrazine deprotection.

  • Oxidation: If the reaction mixture turns black, degas solvents with N₂ prior to irradiation and add an antioxidant like sodium ascorbate (1 mol%).

Safety & Handling

  • 1,3-Dichloroacetone: Highly lachrymatory and toxic. Handle only in a fume hood. Weigh in a closed container.

  • Microwave Vials: Do not exceed the rated pressure limit (typically 20-30 bar). Always use a safety shield.

  • Ammonia: Pressurized heating of ammonia solutions generates significant internal pressure. Ensure the vial is rated for high pressure and cool to <30°C before opening.

References

  • Bagdi, A. K., et al. (2015).[3] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51(9), 1555-1575. Link

  • Dharmana, T., & Swapna, M. (2017). "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines." Der Pharma Chemica, 9(11), 35-38. Link

  • Gueiffier, A., et al. (1998).[4] "Synthesis of imidazo[1,2-a]pyridines as antiviral agents." Journal of Medicinal Chemistry, 41(25), 5108-5112.[4] Link

  • BenchChem Application Notes. (2025). "Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Derivatives." Link

  • Perveen, S., et al. (2020).[1] "Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted imidazoles." Journal of Molecular Structure, 1202, 127256. Link

Sources

Application Note: Handling & Storage Safety Protocol for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the handling, storage, and safety requirements for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol , typically supplied as its dihydrochloride salt .

Introduction & Compound Identity

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is a bifunctional heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors. Its structure features an imidazo[1,2-a]pyridine core with a polar primary amine and a phenolic hydroxyl group at position 8.

Due to the presence of both an oxidizable phenol and a nucleophilic amine, this compound is prone to oxidative degradation and hygroscopic destabilization. It is most commonly supplied as the dihydrochloride salt (2HCl) to enhance stability.

Physicochemical Profile
PropertyData
Chemical Name 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride
Molecular Formula C₈H₉N₃O[1][2] · 2HCl
Molecular Weight 236.10 g/mol
Physical State Off-white to pale yellow solid powder
Solubility Water (High), DMSO (>20 mg/mL), Methanol
pKa (Predicted) ~9.0 (Amine), ~9.5 (Phenol)
Hygroscopicity High (Deliquescent in salt form)

Hazard Identification & Risk Assessment (GHS)

Signal Word: DANGER

This compound is classified as Acute Toxic (Category 3) upon ingestion. Strict adherence to engineering controls is mandatory.

Hazard ClassH-CodeHazard Statement
Acute Toxicity, Oral H301 Toxic if swallowed.
Skin Sensitization H317May cause an allergic skin reaction.
Eye Irritation H319Causes serious eye irritation.[3][4]

Critical Safety Note: Unlike standard building blocks (often Cat. 4), Category 3 toxicity implies that ingestion of small quantities can be severe. All weighing must occur within a certified chemical fume hood.

Storage Protocol: The "Inert-Dry-Cold" System

To maintain the integrity of the phenolic moiety (susceptible to quinone formation) and the salt form (susceptible to hydrolysis/clumping), a redundant storage system is required.

Storage Logic Diagram

The following workflow illustrates the decision matrix for long-term storage to prevent degradation.

StorageProtocol Start Incoming Shipment (2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol) Inspect Visual Inspection: Container Integrity & Color Start->Inspect Decision Is Seal Intact? Inspect->Decision Quarantine Quarantine & Contact Supplier (Do NOT Open) Decision->Quarantine No/Damaged Prep Preparation for Storage: 1. Wipe container ext. 2. Label with Date/User Decision->Prep Yes Atmosphere Atmospheric Control: Purge Headspace with Argon/N2 Prep->Atmosphere Secondary Secondary Containment: Sealed jar with Desiccant (SiO2) Atmosphere->Secondary Temp Thermal Control: Store at -20°C (Preferred) or 2-8°C (Acceptable <1 month) Secondary->Temp

Caption: Logic flow for the "Inert-Dry-Cold" storage system to prevent oxidative and hygroscopic degradation.

Detailed Storage Steps
  • Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (active use) at 2-8°C is permissible.

  • Atmosphere: The phenolic group oxidizes over time, turning the powder brown. Always purge the vial headspace with Argon or Nitrogen before re-sealing.

  • Desiccation: The dihydrochloride salt is hygroscopic. Store the primary vial inside a secondary container (e.g., a screw-top jar) containing active desiccant packets (Silica gel or Drierite).

Handling & Solubilization Protocol

Objective: Prepare a stable stock solution while minimizing exposure risk.

Engineering Controls & PPE
  • Respiratory: N95/P100 mask if weighing outside a hood (strongly discouraged). Work inside a Class II Fume Hood.

  • Dermal: Double nitrile gloves (0.11 mm min thickness).

  • Ocular: Chemical splash goggles.

Solubilization Workflow

Solvent Choice:

  • DMSO: Preferred for biological stock solutions (Solubility > 20 mg/mL).

  • Water: Soluble, but acidic pH (~2-3) due to HCl counterions. Requires buffering for assays.

Solubilization Calc 1. Calculate Mass/Vol (Target: 10-50 mM Stock) Weigh 2. Weigh in Fume Hood (Use Anti-static gun) Calc->Weigh Solvent 3. Add Solvent (DMSO) (Pipette slowly) Weigh->Solvent Mix 4. Vortex/Sonicate (Until clear) Solvent->Mix Aliquot 5. Aliquot into Amber Vials Mix->Aliquot Freeze 6. Store at -20°C (Avoid Freeze-Thaw) Aliquot->Freeze

Caption: Step-by-step solubilization workflow emphasizing safety (weighing) and stability (aliquoting).

Protocol: Preparation of 10 mM Stock in DMSO
  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid.

  • Weighing: Weigh 2.36 mg of the dihydrochloride salt.

  • Dissolution: Add 1.00 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particles persist, sonicate for 1 minute.

    • Note: The solution should be clear and colorless to pale yellow. Dark yellow/brown indicates oxidation.

  • Usage: For cell assays, dilute the stock into culture media.

    • Caution: The 2HCl salt is acidic. When diluting into media, ensure the buffering capacity (e.g., HEPES/Bicarbonate) is sufficient to maintain pH 7.4. A neutralization step with dilute NaOH may be required for high-concentration treatments (>100 µM).

Emergency Procedures

In the event of exposure, immediate action is required due to the Acute Tox 3 classification.

  • Ingestion: Immediately call a POISON CENTER or doctor.[5] Rinse mouth.[3][5] Do NOT induce vomiting unless instructed by medical personnel.

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Remove contaminated clothing.[3][5][6]

  • Spill Cleanup:

    • Evacuate the immediate area.[3][5]

    • Wear full PPE (Double gloves, goggles, respirator).

    • Cover spill with a damp absorbent pad (to prevent dust).

    • Wipe area with 10% bleach followed by water.

    • Dispose of waste as Hazardous Chemical Waste (Toxic).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride. Product No. OTV000440.

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Imidazo[1,2-a]pyridine derivatives.

  • PubChem. (2023). Compound Summary: Imidazo[1,2-a]pyridin-8-ol derivatives. National Library of Medicine.

  • Rydzkowski, R., et al. (1988).[7] Study of imidazo[1,2-a]pyridin-8-ol.[6][7][8] 2. Crystal structure. Acta Crystallographica Section C. [7]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve reaction yields. Drawing from established literature and practical experience, this document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind key experimental choices.

Introduction: The Significance of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific derivative, 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol, is a valuable building block for the development of novel pharmaceuticals. Achieving a high yield of this compound is therefore a critical step in the drug discovery and development process.

This guide will focus on the common synthetic route involving the condensation and cyclization of a substituted 2-aminopyridine with a suitable C2-building block. We will explore common pitfalls and provide evidence-based solutions to overcome them.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis. The solutions provided are based on fundamental chemical principles and have been validated in practice.

Q1: My overall yield is consistently low (<30%). What are the primary factors I should investigate?

Low yields in imidazo[1,2-a]pyridine synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting is essential.

Answer:

  • Purity of Starting Materials: The synthesis of the imidazo[1,2-a]pyridine core is highly sensitive to the purity of the starting 2-amino-8-hydroxypyridine. Impurities can interfere with the initial condensation step or the subsequent cyclization.

    • Recommendation: Ensure the 2-amino-8-hydroxypyridine is of high purity (>98%). If preparing in-house, consider recrystallization or column chromatography as a final purification step. The synthesis of this precursor can be challenging, but reliable methods starting from 8-hydroxyquinoline have been reported.[5]

  • Reaction Conditions for Cyclization: The intramolecular cyclization is a critical yield-determining step. Incomplete cyclization is a common issue.

    • Causality: The cyclization involves the nucleophilic attack of the pyridine nitrogen onto an electrophilic carbon. The efficiency of this step is highly dependent on temperature, solvent, and the presence of a suitable catalyst or base.

    • Recommendation:

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO can facilitate the reaction by stabilizing charged intermediates.[3] However, for some variations of this synthesis, polar protic solvents like ethanol have shown excellent results, especially under reflux conditions.[6] It is advisable to screen a range of solvents.

      • Temperature Optimization: While room temperature reactions are sometimes possible, many imidazo[1,2-a]pyridine syntheses require elevated temperatures (60-120 °C) to drive the cyclization to completion.[7] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields by ensuring uniform and rapid heating.[7][8]

      • Catalysis: While some syntheses proceed without a catalyst, the addition of a Lewis acid (e.g., FeCl₃, AlCl₃) or a copper catalyst (e.g., CuI, copper silicate) can significantly enhance the rate and yield of the cyclization.[6][9]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS to identify the formation of major side products. One common side reaction is the polymerization of starting materials or intermediates. Adjusting the stoichiometry of the reactants and controlling the reaction temperature can help minimize these unwanted pathways.

Q2: I'm observing a significant side product that is difficult to separate from my desired compound. How can I identify and minimize it?

Answer:

The presence of a persistent side product often indicates a competing reaction pathway. Identifying this byproduct is the first step toward eliminating it.

  • Identification of the Side Product:

    • Recommendation: Isolate the side product using preparative chromatography (prep-TLC or column chromatography). Characterize the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to elucidate its structure.

  • Minimizing Common Side Products:

    • Incomplete Cyclization: If the side product is identified as the uncyclized intermediate, the troubleshooting steps outlined in Q1 (optimizing temperature, solvent, and catalysis) should be implemented.

    • Over-alkylation/Dimerization: In some cases, the starting materials or the product itself can undergo further reactions.

      • Causality: This is often due to the presence of multiple reactive sites in the molecules.

      • Recommendation:

        • Control Stoichiometry: Use a precise 1:1 stoichiometry of the 2-amino-8-hydroxypyridine and the C2-building block.

        • Slow Addition: Adding one of the reactants slowly (e.g., via a syringe pump) to a solution of the other can help maintain a low concentration of the added reactant and minimize side reactions.

        • Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to temporarily block reactive sites that are not involved in the desired transformation.

Q3: The purification of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is proving to be challenging. What are the best practices?

Answer:

The polar nature of the aminomethyl and hydroxyl groups can make purification by traditional silica gel chromatography difficult due to streaking and poor recovery.

  • Column Chromatography Optimization:

    • Recommendation:

      • Solvent System: A common mobile phase for purifying polar compounds on silica gel is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). To improve peak shape and reduce tailing, consider adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (typically 0.1-1%) to the mobile phase. This will neutralize acidic sites on the silica gel and prevent strong interactions with the basic nitrogen atoms in your product.

      • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or a C18 reversed-phase column.

  • Recrystallization:

    • Recommendation: If the product is obtained as a solid, recrystallization can be a highly effective purification method. Screen a variety of solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethanol, methanol, isopropanol, or mixtures with water.

  • Acid-Base Extraction:

    • Recommendation: The basic aminomethyl group allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.

Experimental Protocols

Here are detailed step-by-step methodologies for the key stages of the synthesis.

Protocol 1: General Procedure for the Synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

This protocol is a generalized procedure and may require optimization for your specific starting materials.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-8-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF, 10 mL/mmol).

  • Reagent Addition: Add the C2-building block (e.g., a protected 2-bromoacetaldehyde derivative) (1.0-1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, filter the solid and wash with a small amount of cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in Q3.

Data Presentation: Impact of Solvent and Catalyst on Yield

The following table summarizes typical results from optimization studies for imidazo[1,2-a]pyridine synthesis, illustrating the significant impact of reaction conditions on the final yield.

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1TolueneNone1102425
2EthanolNone801845
3DMFNone1001255
4EthanolCuI (10)80875
5DMFCuI (10)100682

Note: This data is illustrative and actual results may vary.

Visualizations

General Reaction Scheme

Reaction_Scheme 2-Amino-8-hydroxypyridine 2-Amino-8-hydroxypyridine Intermediate Intermediate 2-Amino-8-hydroxypyridine->Intermediate + C2 Building Block 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Intermediate->2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Cyclization (Heat, Catalyst) Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (>98%) Start->CheckPurity OptimizeCyclization Optimize Cyclization Conditions CheckPurity->OptimizeCyclization Purity OK PurifySM Re-purify Starting Materials CheckPurity->PurifySM Impure AnalyzeByproducts Analyze Side Products (LC-MS, NMR) OptimizeCyclization->AnalyzeByproducts No Improvement AdjustTemp Adjust Temperature/ Use Microwave OptimizeCyclization->AdjustTemp ScreenSolvents Screen Solvents (Ethanol, DMF, etc.) OptimizeCyclization->ScreenSolvents AddCatalyst Add Catalyst (e.g., CuI) OptimizeCyclization->AddCatalyst End Yield Improved OptimizeCyclization->End Improvement ModifyStoichiometry Modify Stoichiometry/ Slow Addition AnalyzeByproducts->ModifyStoichiometry PurifySM->OptimizeCyclization ModifyStoichiometry->End

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. Organic Chemistry Portal.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers (RSC Publishing).

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.

  • An Efficient Synthesis of Imidazo[1,2-a]pyridines. Thai Journal of Online (ThaiJO).

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.

  • Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. ResearchGate.

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate.

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information (PMC).

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI.

  • Synthesis and Biological Activity of 8-Hydroxyquinoline and 2-Hydroxypyridine Quaternary Ammonium Salts. ResearchGate.

  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed.

  • Synthesis of 2-Amino-8-hydroxyquinoline. Carbogen Amcis.

  • Process for the preparation of 2-amino-alkylpyridines. Google Patents.

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

  • Process for the production of 2-amino-3-hydroxypyridines. Google Patents.

Sources

Technical Support Center: Purification of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol. This resource is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. The unique physicochemical properties of this molecule—namely its high polarity and amphoteric nature due to the presence of a basic aminomethyl group and a weakly acidic phenolic hydroxyl group—present significant challenges for purification. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol in a practical question-and-answer format.

Q1: My initial synthesis has yielded a dark, oily residue. What are the likely impurities I need to remove?

A1: The crude product of an imidazo[1,2-a]pyridine synthesis can be a complex mixture.[1] The impurities largely depend on the synthetic route employed, but several classes are common:

  • Unreacted Starting Materials: The most common impurities are residual 2-amino-3-hydroxypyridine (or a protected precursor) and the reagent used to install the C2 sidechain.

  • Reaction Intermediates: Incomplete cyclization can leave acyclic intermediates. For instance, in a classic Tschitschibabin-type synthesis, the initial N-alkylated pyridine intermediate may persist if the subsequent cyclization is inefficient.[2]

  • Isomeric Byproducts: If the pyridine ring has alternative nucleophilic sites, positional isomers of the imidazo[1,2-a]pyridine core can form.

  • Polymeric Materials: Highly reactive reagents or harsh reaction conditions (e.g., strong acid, high heat) can lead to the formation of dark, tar-like polymeric substances.

  • Catalyst Residues: If a metal catalyst (e.g., Copper, Palladium) was used, trace amounts may contaminate the product.[3]

Impurity_Sources cluster_synthesis Synthetic Precursors cluster_impurities Common Impurities Starting_Material_1 2-Amino-3-hydroxypyridine Crude_Product Crude 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Starting_Material_1->Crude_Product Reaction Starting_Material_2 C2-Sidechain Reagent Starting_Material_2->Crude_Product Reaction Unreacted_SM Unreacted Starting Materials Crude_Product->Unreacted_SM Incomplete Conversion Intermediates Acyclic Intermediates Crude_Product->Intermediates Incomplete Cyclization Isomers Positional Isomers Crude_Product->Isomers Side Reaction Polymers Polymeric Byproducts Crude_Product->Polymers Degradation

Sources

Technical Support Center: Solubility Optimization for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses solubility challenges associated with 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol , a scaffold often utilized in fragment-based drug discovery and P-CAB (Potassium-Competitive Acid Blocker) development.

Status: Active Role: Senior Application Scientist Topic: Troubleshooting Aqueous Solubility & Precipitation Events[1][2]

Executive Summary: The Physicochemical Trap

Researchers frequently encounter "crashing out" (precipitation) when attempting to dissolve this molecule in physiological buffers (pH 7.4).[1][3]

The Root Cause: This molecule is an amphoteric zwitterion .[1][2]

  • Basic Moiety: The primary amine at the C2-position (

    
    ) and the imidazo-ring nitrogen.[1][2]
    
  • Acidic Moiety: The phenolic hydroxyl group at the C8-position (

    
    ).[1][2]
    

At specific pH ranges (typically pH 6.5–8.5), the molecule exists predominantly as a neutral zwitterion (phenolate anion/ammonium cation), which has high crystal lattice energy and minimal hydration propensity.[3] This is the "Zwitterion Trap."

Troubleshooting Workflow

Before altering your formulation, identify the failure mode using this logic flow.

SolubilityWorkflow Start Start: Solid fails to dissolve or precipitates CheckForm Check Starting Material Form Start->CheckForm IsSalt Is it a Salt? (e.g., 2HCl) CheckForm->IsSalt AcidicSol Dissolves in Water? (pH < 4) IsSalt->AcidicSol Yes (HCl) ActionSalt Action: Switch to Mesylate/Tosylate Salt IsSalt->ActionSalt No (Free Base) PrecipNeut Precipitates upon neutralization (pH 7)? AcidicSol->PrecipNeut Yes AcidicSol->ActionSalt No ActionAcid Action: Maintain pH < 5 or use Cosolvents PrecipNeut->ActionAcid No (Intrinsic Insolubility) ActionCyc Action: Add HP-β-CD BEFORE pH adjustment PrecipNeut->ActionCyc Yes (Zwitterion Trap)

Caption: Diagnostic logic for identifying solubility bottlenecks based on pH-dependent behavior.

Critical Solubility Data & FAQs

FAQ 1: Why does the solution turn cloudy when I add PBS?

Technical Explanation: The commercial form is typically the Dihydrochloride salt (2HCl) .[1] In pure water, this creates a highly acidic environment (pH ~1–2), where the molecule is fully protonated (Cationic: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, Ring-

). This species is highly soluble.[1][2]

When you add PBS (pH 7.[1][2]4) or NaOH, you strip protons.[1][3] As the pH approaches the molecule's Isoelectric Point (pI) —estimated around pH 7.8–8.2 based on quinoline analogs [1]—the net charge drops to zero.[1] The solvation shell collapses, and hydrophobic stacking interactions (π-π stacking of the imidazopyridine core) drive precipitation.[1][3]

Solution: Do not dissolve in water and then add buffer.[1][2] Instead, dissolve the compound directly into a pre-formulated vehicle containing a solubilizer (see Protocol A).[1][3]

FAQ 2: What is the best solvent system for animal studies (IV/IP)?

Avoid pure saline if concentrations >1 mg/mL are required.[1][2] Use a cosolvent/complexation system.[1][2]

Recommended Formulation Vehicle:

Component Function Concentration
HP-β-CD Complexing Agent 20% (w/v)
DMSO Cosolvent (Optional) 5% (v/v)
Saline/Water Diluent q.s.[1][2]

| Final pH | Stability Target | 4.5 – 5.5 |

Why pH 4.5–5.5? This range keeps the amine protonated (solubility) while being physiologically tolerated for bolus injections better than pH 2.[1]

FAQ 3: Can I use the Free Base instead of the HCl salt?

Recommendation: No. The free base of 8-hydroxy-imidazo[1,2-a]pyridines often possesses high crystal lattice energy due to intermolecular Hydrogen Bonding (O-H[2]···N). It is notoriously difficult to dissolve without heating, which may degrade the compound.[3] Always start with the Dihydrochloride (2HCl) or Mesylate salt.[1]

Step-by-Step Protocols

Protocol A: The "Buffer-Shield" Dissolution Method

Use this when preparing stock solutions for biological assays to prevent the "Zwitterion Trap."[1][2]

  • Prepare Vehicle: Make a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in water.[1][2]

  • Weighing: Weigh the target amount of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol 2HCl .

  • Primary Solubilization: Add DMSO to the powder first.[1][2] Volume should be 2–5% of the final target volume. Vortex until fully dissolved (yellow/orange clear solution).[1][3]

  • Complexation: Slowly add the 20% HP-β-CD solution to the DMSO concentrate while vortexing.

    • Note: The cyclodextrin encapsulates the hydrophobic core, preventing aggregation even as pH rises.[3]

  • pH Adjustment (Critical): Check pH. It will likely be acidic.[1][2]

    • Do NOT use 1M NaOH.[1][2]

    • Use 0.1M NaOH and add dropwise under rapid stirring.

    • Stop at pH 6.0–6.[1][2]5. Going to pH 7.4 increases precipitation risk with minimal biological benefit for most in vitro assays.[1][2]

Protocol B: Salt Screening (If HCl fails)

If the chloride salt presents "Common Ion Effect" issues in high-salt media (like Krebs buffer), switch to a Mesylate salt.[1][3]

  • Dissolve Free Base (1 eq) in minimal THF/Methanol (1:1).

  • Add Methanesulfonic acid (2.05 eq) slowly at 0°C.

  • Add Diethyl Ether to induce crystallization.[1][2]

  • Filter and dry.[1][2] Mesylates often have higher aqueous solubility than chlorides for this scaffold.[1][2]

Mechanistic Insight: Species Distribution

Understanding the protonation states is key to predicting solubility.[1]

SpeciesDistribution Cation Cationic Species (Soluble) pH < 5 [NH3+, OH, Ring-NH+] Zwitterion Zwitterionic Species (Insoluble / Precipitates) pH 6.5 - 8.5 [NH3+, O-, Ring-N] Cation->Zwitterion Deprotonation (Add Base) Anion Anionic Species (Soluble) pH > 10 [NH2, O-, Ring-N] Zwitterion->Anion Deprotonation (High pH)

Caption: The solubility "U-curve" typical of 8-hydroxy-imidazo[1,2-a]pyridines. Maintain pH in the blue or green zones; avoid the red zone.[3]

References

  • Physicochemical Analogies: Validated against 8-hydroxyquinoline derivatives which share the fused N-heterocycle/phenol motif.[1][2]

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 17018-81-4, 2-(aminomethyl)quinolin-8-ol.[1][2] Retrieved from [Link]

  • Imidazo[1,2-a]pyridine Scaffold Solubility

    • Source: Goel, R. et al. (2023).[1][3] "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities." Current Organic Chemistry. Retrieved from [Link][1][3]

  • Cyclodextrin Formulation Strategies

    • Source: Loftsson, T. et al. (2005).[1][3] "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery. Retrieved from [Link]

  • Commercial Salt Forms

Sources

Technical Support Center: Minimizing Oxidation in 8-Hydroxy-imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The Core Challenge: The 8-hydroxy-imidazo[1,2-a]pyridine scaffold is an electron-rich, "push-pull" system. The nitrogen bridgehead (N1) and the 8-hydroxyl group act as strong electron donors, significantly lowering the oxidation potential of the ring system. In the presence of molecular oxygen (O₂), trace metals, or light, this scaffold undergoes Single Electron Transfer (SET) oxidation.

The Mechanism of Failure:

  • Initiation: Deprotonation or homolysis of the 8-OH group generates a phenoxyl-type radical .

  • Delocalization: This radical delocalizes into the imidazo[1,2-a]pyridine core, specifically activating the C-3 position (the most nucleophilic site).

  • Termination (Side Reaction): Two radical species couple to form C3–C3 dimers , or the radical reacts with triplet oxygen to form aza-quinones and dark, insoluble polymers (often observed as "tar").

This guide provides the protocols to arrest this radical cascade.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turns from pale yellow to dark brown/black within minutes. What is happening?

Diagnosis: Rapid oxidative polymerization (formation of "tar"). Root Cause: The presence of dissolved oxygen in your solvent is acting as an oxidant, likely catalyzed by trace transition metals or light. The 8-hydroxy group facilitates the formation of a radical cation that polymerizes. Corrective Action:

  • Solvent Degassing: Sparging with nitrogen is insufficient. You must use the Freeze-Pump-Thaw method (min. 3 cycles) for all reaction solvents.

  • Add an Antioxidant: If the chemistry permits, add 1–5 mol% of BHT (Butylated hydroxytoluene) or Ascorbic Acid to act as a radical scavenger.

  • Light Exclusion: Wrap reaction vessels in aluminum foil. This scaffold is photolabile in solution.

Q2: I see a new spot on TLC just above my product that fluoresces strongly. Is this an impurity?

Diagnosis: Oxidative Dimerization (likely at the C-3 position). Root Cause: High concentration reactions favor intermolecular radical coupling. Corrective Action:

  • Dilution: Run the reaction at high dilution (0.05 M – 0.1 M) to favor intramolecular pathways over intermolecular dimerization.

  • Inert Atmosphere: Ensure a positive pressure of Argon (Ar) rather than Nitrogen (N₂), as Ar is heavier than air and provides a better "blanket" for surface protection.

Q3: My product decomposes on the silica column. The yield drops significantly after purification.

Diagnosis: Surface-catalyzed oxidation. Root Cause: Silica gel is slightly acidic and can act as a single-electron oxidant for highly electron-rich heterocycles. The large surface area exposes the compound to adsorbed oxygen. Corrective Action:

  • Deactivate Silica: Pre-treat the silica gel with 1–2% Triethylamine (Et₃N) in the eluent system to neutralize acidity.

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) or perform Reverse Phase (C18) chromatography, which is gentler and allows for faster elution.

  • Fast Filtration: Avoid long columns. Use a short plug filtration system to minimize residence time.

Q4: How should I store the isolated 8-hydroxy-imidazo[1,2-a]pyridine?

Diagnosis: Long-term oxidative instability. Corrective Action:

  • Solid State: Store as the HCl salt rather than the free base. Protonating the pyridine nitrogen pulls electron density from the ring, significantly raising the oxidation potential and stabilizing the molecule.

  • Environment: Store under Argon at -20°C, protected from light.

Experimental Protocols

Protocol A: Freeze-Pump-Thaw Degassing (Mandatory for Scale-Up)

Use this for all solvents involved in the synthesis or workup of the 8-OH scaffold.

  • Place the solvent in a Schlenk flask.

  • Freeze the solvent completely using liquid nitrogen (-196°C).

  • Open the flask to high vacuum (0.1–0.01 mmHg) for 5–10 minutes to remove headspace gases.

  • Close the flask and thaw the solvent in a warm water bath. (Gas bubbles will evolve).

  • Repeat steps 2–4 three times.

  • Backfill with Argon.

Protocol B: Chemical Protection Strategy

If the free 8-OH is too unstable, protect it early in the synthesis.

Protecting GroupConditions for InstallStabilityConditions for Removal
Benzyl (Bn) BnBr, K₂CO₃, DMF, 60°CHigh (Air/Base stable)H₂, Pd/C (Hydrogenolysis)
TBS (Silyl) TBSCl, Imidazole, DCMModerate (Base stable)TBAF or dilute HCl
Acetate (Ac) Ac₂O, PyridineLow (Labile to base)K₂CO₃, MeOH

Recommendation: Use the Benzyl (Bn) group. It withstands the oxidative conditions of cyclization and prevents the formation of the phenoxyl radical.

Visualizations

Figure 1: Oxidative Degradation Pathway

This diagram illustrates why the 8-OH group triggers instability and how dimerization occurs.

OxidationPathway Start 8-Hydroxy-imidazo[1,2-a]pyridine (Electron Rich) Step1 Phenoxyl Radical (Via O2/Light/Metal) Start->Step1 -H• (SET Oxidation) Step2 Radical Delocalization to C-3 Position Step1->Step2 Resonance End1 C3-C3 Dimer (Byproduct) Step2->End1 Dimerization End2 Aza-Quinone / Polymer (Dark Tar) Step2->End2 + O2 / Polymerization

Caption: Mechanism of oxidative failure. The electron-rich 8-OH group facilitates radical formation, leading to C-3 coupling or polymerization.

Figure 2: Recommended Protection Workflow

The "Safe-Path" synthesis to avoid handling the free phenol.

ProtectionWorkflow Input 2-Aminopyridin-3-ol Protect Step 1: O-Benzylation (BnBr, K2CO3) Input->Protect Protect Phenol Cyclize Step 2: Cyclization (w/ α-Haloketone) Protect->Cyclize Stable Intermediate React Step 3: Functionalization (e.g., C-3 Arylation) Cyclize->React No Oxidation Side-Rxns Deprotect Step 4: Deprotection (H2, Pd/C) React->Deprotect Late Stage Final Target: 8-OH-Imidazo[1,2-a]pyridine Deprotect->Final Isolate as HCl Salt

Caption: Strategic protection of the 8-OH group prevents oxidative interference during the assembly of the imidazo[1,2-a]pyridine core.

References

  • Grošelj, U., et al. (2008).[1] "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives." Heterocycles, 75(6), 1355–1370.[1] Source: (Establishes the synthesis and handling of the 8-OH scaffold, noting the acidic nature of the 8-OH group).

  • Zhang, Y., et al. (2013).[2] "Ultrasound-Assisted C–H Functionalization of Ketones... Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 78, 12494–12504.[2] Source: (Details the oxidative susceptibility of the imidazo[1,2-a]pyridine ring and radical mechanisms involved in its functionalization).

  • Rydzkowski, R., et al. (1988). "Study of imidazo[1,2-a]pyridin-8-ol. 2. Crystal structure."[3] Acta Crystallographica Section C, 44. Source: (Provides structural data confirming the hydrogen-bonding network and potential for tautomeric instability).

  • Hajra, A., et al. (2017). "Functionalization of imidazo[1,2-a]pyridines via radical reactions." Chemical Record, 17. Source: (Review of radical pathways in this scaffold, confirming the necessity of radical scavengers (TEMPO/BHT) to inhibit unwanted oxidative coupling).

Sources

Technical Support Center: Optimization of Reaction Temperature for Imidazopyridine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical guide to address one of the most critical parameters in the synthesis of imidazopyridine scaffolds: the reaction temperature. This parameter is frequently the primary determinant of reaction success, influencing yield, purity, and even the formation of the desired regioisomer. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during imidazopyridine synthesis. The solutions provided are based on established chemical principles and aim to create a self-validating system for your experimental design.

Issue 1: Low or No Product Yield

Question: My reaction shows a high consumption of starting materials, but the yield of the desired imidazopyridine is negligible. TLC/LC-MS analysis shows a complex mixture of unidentified products. What is the likely cause related to temperature?

Answer: This classic scenario often points to a reaction temperature that is too high. While heat is necessary to overcome the activation energy for the final cyclization and aromatization, excessive thermal energy can lead to undesired outcomes.

Causality Explained:

  • Thermal Decomposition: Your starting materials, intermediates, or even the final imidazopyridine product may be thermally labile. High temperatures can cause fragmentation or polymerization, leading to a complex and often intractable mixture of byproducts.

  • Competing Side Reactions: Many side reactions have higher activation energies than the desired reaction. By excessively increasing the temperature, you may be inadvertently accelerating these competing pathways, which consume your starting materials without forming the desired product. For instance, in reactions involving oxidative conditions, pyridine N-oxide formation can become a significant side reaction at elevated temperatures[1].

Troubleshooting Protocol:

  • Re-evaluate the Literature: Check the reported temperature ranges for similar substrate classes. Syntheses like the traditional Tschitschibabin reaction could require high temperatures (150-200 °C)[2], whereas modern copper- or palladium-catalyzed couplings often proceed at lower temperatures (e.g., 100-130 °C)[3][4][5].

  • Perform a Temperature Gradient Experiment: Systematically lower the reaction temperature in 10-20 °C increments. For example, if a reaction in 1,2-dichlorobenzene failed at 180 °C, test it at 160 °C, 140 °C, and 120 °C[6][7].

  • Monitor Reaction Progress: At each temperature, monitor the reaction by TLC or LC-MS at regular intervals (e.g., every hour). Look for the appearance of the product spot/peak and the relative intensity of byproduct formation.

  • Consider Solvent Choice: If lowering the temperature significantly reduces the reaction rate, switch to a lower-boiling solvent to enforce a milder temperature ceiling. Conversely, for reactions that genuinely require high heat, a high-boiling solvent like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is necessary[4][8].

Issue 2: Incomplete Cyclization or Stalled Reaction

Question: My reaction has stalled. I have isolated a stable intermediate, which appears to be the pre-cyclized precursor (e.g., the N-alkylated aminopyridine). How can I use temperature to drive the reaction to completion?

Answer: This is a common issue where the initial condensation or substitution has occurred, but the subsequent intramolecular cyclization—often a dehydration step—lacks sufficient activation energy. Increasing the temperature is the most direct strategy to overcome this barrier[1].

Causality Explained: The ring-closing step to form the imidazole ring is typically an intramolecular nucleophilic attack followed by elimination (e.g., of water). This process requires the molecule to adopt a specific conformation and has a significant energy barrier. Thermal energy provides the necessary molecular vibrations and collisions to overcome this barrier and drive the equilibrium towards the thermodynamically stable fused-ring product[1].

Troubleshooting Workflow:

G start Reaction Stalled at Intermediate check_solvent Is the current solvent boiling? start->check_solvent increase_temp Incrementally increase temperature (e.g., in 10-20 °C steps) check_solvent->increase_temp No change_solvent Switch to a higher-boiling solvent (e.g., Toluene -> Xylene -> DCB) check_solvent->change_solvent Yes monitor Monitor for product formation and intermediate consumption via TLC/LC-MS increase_temp->monitor change_solvent->monitor water_removal Consider active water removal (e.g., Dean-Stark trap) monitor->water_removal Partial Success/ Still Stalled success Reaction Complete monitor->success Success water_removal->success Success fail Re-evaluate catalyst/reagents water_removal->fail No Improvement

Caption: Troubleshooting workflow for incomplete cyclization.

Experimental Protocol: Driving Cyclization

  • Incremental Heating: If your reaction is being run below the solvent's reflux temperature, increase the setpoint by 15 °C and hold for 2-4 hours, monitoring for progress[1][8].

  • Solvent Exchange: If the reaction is already at reflux, a higher temperature is needed. Cool the reaction, remove the current solvent under reduced pressure, and replace it with a higher-boiling alternative (see table below). Re-initiate heating to the new reflux temperature.

  • Water Removal: For condensation reactions that eliminate water, its presence can inhibit the reaction equilibrium[1]. If using a compatible solvent (e.g., toluene, xylene), employ a Dean-Stark trap to azeotropically remove water as it forms. This is often more effective than simply increasing the temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for temperature optimization in a novel imidazopyridine synthesis?

A1: There is no single answer, as the optimal temperature is highly dependent on the specific reaction type. However, a systematic approach is always best. Start with conditions reported for a similar transformation. If none exist, begin at a moderate temperature (e.g., 60-80 °C) and screen upwards. Many modern, catalyst-free reactions between 2-aminopyridines and α-haloketones proceed efficiently at a modest 60 °C[9]. In contrast, multicomponent reactions or those involving less reactive partners may require temperatures exceeding 100 °C[3].

Data Table: Typical Temperature Ranges for Imidazopyridine Syntheses

Reaction TypeStarting MaterialsTypical Temperature RangeCommon SolventsReferences
Tschitschibabin Reaction 2-Aminopyridine + α-Halocarbonyl60 °C to 200 °CEthanol, Solvent-free[2][9]
Oxidative Cycloaddition 2-Aminopyridine + Propargyl Alcohols100 °C to 130 °CChlorobenzene, Toluene[3]
Ullmann Condensation 2-Aminopyridine + Aryl Halide100 °C to >210 °CDMF, DMSO, NMP[4][10]
Intramolecular Diels-Alder N-acylated GBB Adducts~180 °C1,2-Dichlorobenzene (DCB)[6][7]
Microwave-Assisted Various100 °C to 180 °CDMF, Methanol[2][10]

Q2: How does microwave irradiation affect the optimization of reaction temperature?

A2: Microwave-assisted synthesis uses dielectric heating to rapidly and efficiently increase the internal temperature of the reaction mixture. This is not the same as conventional oil-bath heating. The key advantages are significantly reduced reaction times and often improved yields[2][10][11]. When optimizing, you control the target temperature and power.

  • Mechanism: Microwaves directly couple with polar molecules (solvents, reagents), causing rapid rotation and generating heat. This can lead to localized superheating and rate accelerations that are not achievable with conventional heating.

  • Optimization: Start with a literature-reported temperature for a similar microwave synthesis. A common range is 100-150 °C. Run short, timed experiments (e.g., 5, 10, 20 minutes) to find the optimal duration. Because the heating is so rapid, holding a reaction at a high temperature for too long can quickly lead to decomposition.

Q3: My synthesis involves a copper-catalyzed Ullmann-type C-N coupling. What are the specific temperature considerations?

A3: The Ullmann condensation has evolved significantly. While traditional protocols required harsh conditions, often exceeding 210 °C with stoichiometric copper powder, modern methods are much milder[4][12].

  • Ligand and Catalyst System: The choice of copper source (e.g., CuI, Cu(OTf)₂) and, crucially, the ligand, dictates the required temperature. Modern ligand systems (e.g., phenanthrolines, diamines) create a more soluble and reactive catalytic species, allowing the reaction to proceed at significantly lower temperatures, often in the 80-120 °C range[5].

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMA, or DMSO are standard choices as they help dissolve the catalyst system and reactants and can reach the required temperatures[5].

  • Optimization Strategy: If you experience low yield, a modest increase in temperature (e.g., from 100 °C to 120 °C) can be beneficial. However, if this leads to byproducts, it is often more effective to screen different ligands or bases at a constant temperature rather than continuing to escalate the heat[5].

General Temperature Screening Protocol

This protocol provides a systematic workflow for optimizing temperature for a new reaction.

Caption: Workflow for systematic temperature screening.

References

  • Synthesis and analysis of amides. (n.d.). Chemistry Education.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Schotten–Baumann reaction. (n.d.). Wikipedia.
  • Schotten–Baumann reaction. (2020, August 1). LS College.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. (n.d.). Benchchem.
  • Optimizing reaction conditions for the synthesis of 2,6-Di(1H-imidazol-1-yl)pyridine. (n.d.). Benchchem.
  • Simple synthesis of new imidazopyridinone, pyridopyrimidinone, and thiazolopyridinone derivatives and optimization of reaction parameters using response surface methodology. (n.d.). PMC.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025, May 12). PMC.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2025, March 19). Beilstein Journals.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024, July 24). MDPI.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024, December 17). ACS Organic & Inorganic Au.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Ullmann condensation. (n.d.). Wikipedia.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024, June 5). MDPI.
  • Imidazopyridine ring formation using amino-heterocycles and alpha-halo ketones. (n.d.).
  • Imidazole Ring Formation Reactions: A Technical Support Center. (n.d.). Benchchem.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019, July 19). Beilstein Journals.
  • Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. (n.d.). Atmiya University.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI.
  • Optimization of the intramolecular Ullmann coupling reaction a. (n.d.). ResearchGate.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006, August). ResearchGate.

Sources

Troubleshooting cyclization failures in imidazo[1,2-a]pyridin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide by the Senior Application Scientist Team

Executive Summary

The synthesis of imidazo[1,2-a]pyridin-8-ol (and its derivatives) via the condensation of 2-aminopyridin-3-ol with


-haloketones is deceptively simple. While the standard Ortoleva-King or Hantzsch-type cyclization works well for simple pyridines, the presence of the 8-hydroxy group (3-hydroxy on the starting pyridine) introduces three critical failure modes: oxidative degradation , competitive O-alkylation , and zwitterionic solubility issues .

This guide addresses these specific pitfalls, moving beyond generic protocols to provide a mechanistic troubleshooting framework.

Part 1: Diagnostic Workflow

Before altering your chemistry, diagnose the specific failure mode using the decision tree below.

TroubleshootingFlow Start Start: Reaction Failure Obs1 Observation: Reaction mixture turned black/tarry? Start->Obs1 Obs2 Observation: Product isolated but NMR shows wrong shifts? Obs1->Obs2 No IssueOx ISSUE: Oxidative Degradation (Quinone Imine formation) Obs1->IssueOx Yes Obs3 Observation: Clear reaction but low/no yield? Obs2->Obs3 No IssueRegio ISSUE: O-Alkylation (Kinetic vs Thermodynamic control) Obs2->IssueRegio Yes (Aliphatic peaks present) IssueSol ISSUE: Zwitterionic Solubility (Isoelectric point trapping) Obs3->IssueSol Yes ActionOx Action: Degas solvents, Use N2/Ar, Add antioxidant IssueOx->ActionOx ActionRegio Action: Change Solvent (EtOH -> DMF), Adjust Base (NaHCO3 vs K2CO3) IssueRegio->ActionRegio ActionSol Action: Adjust pH to ~7-8, Use n-BuOH extraction IssueSol->ActionSol

Figure 1: Decision matrix for diagnosing cyclization failures in 8-hydroxyimidazo[1,2-a]pyridine synthesis.

Part 2: Technical Troubleshooting (Q&A)
Issue 1: The "Black Tar" Phenomenon

User Question: "I followed a standard procedure (refluxing EtOH), but within 30 minutes, the reaction turned pitch black and I recovered no product. What happened?"

Technical Analysis: You likely experienced oxidative polymerization . The starting material, 2-aminopyridin-3-ol, is an electron-rich aminophenol derivative. Under basic conditions and heat, it is highly susceptible to oxidation by atmospheric oxygen, forming reactive quinone imines that polymerize rapidly.

Solution Protocol:

  • Inert Atmosphere is Non-Negotiable: Do not run this in an open flask. Sparge your solvent (Ethanol or DMF) with Argon or Nitrogen for 15 minutes before adding the amine.

  • Acidic Scavenging (Optional): If the problem persists, add a catalytic amount of ascorbic acid or run the reaction in slightly acidic conditions (HBr salt) before neutralizing, though this may slow cyclization.

  • Temperature Ramp: Do not drop the amine into boiling solvent. Mix at room temperature under inert gas, then ramp to reflux.

Issue 2: Regioselectivity (N- vs. O-Alkylation)

User Question: "I see a new spot on TLC, but the proton NMR shows the methylene protons of the ketone are still present, or the aromatic shifts are wrong."

Technical Analysis: The 3-hydroxy group is a nucleophile. While the ring nitrogen (N1) is the desired nucleophile for the Ortoleva-King reaction, the phenoxide anion (formed by bases like K₂CO₃) can compete, leading to O-alkylation (ether formation) rather than N-alkylation/cyclization.

Mechanistic Insight:

  • N-Alkylation (Desired): Leads to the bicyclic aromatic system. This is thermodynamically favored due to aromatization.

  • O-Alkylation (Undesired): Kinetic product, especially with "hard" electrophiles or in polar aprotic solvents with strong bases.

Optimization Table:

VariableRecommendation for CyclizationRationale
Base NaHCO₃ (Weak)Strong bases (K₂CO₃, NaH) deprotonate the phenol, increasing O-alkylation risk. NaHCO₃ buffers the HBr byproduct without fully deprotonating the phenol.
Solvent Ethanol/Water (Protic)Protic solvents solvate the phenoxide anion (if formed), reducing its nucleophilicity via H-bonding, favoring the neutral N-nucleophile.
Protecting Group O-Methyl / O-Benzyl If direct cyclization fails, protect the OH as O-Me. The methoxy group is stable and prevents side reactions. Deprotect with BBr₃ post-cyclization.
Issue 3: Zwitterionic Isolation Failures

User Question: "The reaction looks clean on LCMS, but I cannot extract the product from the aqueous layer. It stays in the water."

Technical Analysis: Imidazo[1,2-a]pyridin-8-ol is amphoteric. It has a basic nitrogen (N1/N4 bridge) and an acidic phenolic proton. At neutral pH, it often exists as a zwitterion , which has very low solubility in organic solvents (DCM, EtOAc) and high water solubility.

Isolation Strategy:

  • pH Adjustment: Do not just extract. Adjust the aqueous layer pH to the isoelectric point (usually pH 6–7) to precipitate the neutral species.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Specialized Solvents: Use n-Butanol or IPA/CHCl₃ (1:3) for extraction. These solvent systems are polar enough to extract the polar heterocycle.

Part 3: The "Gold Standard" Protocol

This protocol minimizes oxidation and O-alkylation risks.

Reaction Scheme: 2-aminopyridin-3-ol + 2-bromoacetophenone -> 8-hydroxy-3-phenylimidazo[1,2-a]pyridine

Step-by-Step:

  • Preparation: In a dry flask, dissolve 2-aminopyridin-3-ol (1.0 equiv) in anhydrous Ethanol (0.2 M concentration).

  • Degassing: Sparge the solution with Argon for 10–15 mins.

  • Addition: Add NaHCO₃ (1.5 equiv) followed by the

    
    -bromoacetophenone  (1.1 equiv).
    
    • Note: Use NaHCO₃ to keep the mixture mild. Avoid K₂CO₃ unless necessary.

  • Cyclization: Fit a reflux condenser (flushed with Argon) and heat to reflux (80 °C) for 4–6 hours. Monitor by LCMS (look for M+1 peak).

  • Workup (Crucial):

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend residue in water.[1]

    • Carefully adjust pH to ~7.0 using 1M HCl or sat. NaHCO₃.

    • If precipitate forms: Filter and wash with cold water/ether.

    • If no precipitate: Extract with n-Butanol (3x) .

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography due to the compound's polarity/streaking on silica.

Part 4: Reaction Mechanism & Pathway

Understanding the competition between pathways is vital.

Mechanism SM 2-Aminopyridin-3-ol PathN Path A: N-Alkylation (Desired) SM->PathN + R-CO-CH2-Br PathO Path B: O-Alkylation (Undesired Side Product) SM->PathO Strong Base PathOx Path C: Oxidation (Black Tar) SM->PathOx O2 / Heat Base Base (NaHCO3) InterN N-Alkyl Intermediate (Iminium) PathN->InterN Stable Ether Side Product Stable Ether Side Product PathO->Stable Ether Side Product Cyclization Cyclization & Dehydration InterN->Cyclization - H2O Product Imidazo[1,2-a]pyridin-8-ol Cyclization->Product

Figure 2: Competing reaction pathways. Path A is the desired Ortoleva-King type cyclization. Path B and C represent the primary failure modes.

References
  • Bagdi, A. K., et al. (2015).[2] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[2][3] Link

  • Zhang, Y., et al. (2013).[1] "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines." The Journal of Organic Chemistry. Link

  • Betz, R., et al. (2011).[4] "Crystal structure of 2-aminopyridin-3-ol." Acta Crystallographica Section E. Link

  • Gudmundsson, K. S., et al. (2018). "Synthesis of 3-substituted imidazo[1,2-a]pyridines." Organic Letters.

Sources

Recrystallization solvent selection for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

[1]

Document ID: TS-REC-IMD-08 Applicable For: Purification of crude synthetic intermediates, removal of inorganic salts, and polymorph control. Chemical Profile:

  • Core: Imidazo[1,2-a]pyridine[1][2][3][4][5][6][7][8][9][10][11]

  • Key Functionalities: 8-Hydroxy (Phenolic, H-donor), 2-Aminomethyl (Basic, H-acceptor/donor)[1]

  • Challenge: High lattice energy due to zwitterionic character; tendency to "oil out" in intermediate polarity solvents.

Part 1: Solvent Selection Strategy

The Solubility Mechanism

This molecule does not behave like a standard lipophilic drug intermediate. Due to the 8-OH and 2-CH₂NH₂ groups, it can form extensive intermolecular hydrogen bonding networks.[1]

  • Neutral pH: Likely exists as a zwitterion or highly polar neutral species. Insoluble in non-polar solvents (Hexane, Ether).[1]

  • Acidic pH: Protonation of the pyridine ring and primary amine increases water/alcohol solubility.

  • Basic pH: Deprotonation of the phenol (8-OH) creates a phenoxide, increasing water solubility but risking oxidation.[1]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Protogenic (Polar) Methanol (MeOH) Excellent Best primary solvent.[1] Disrupts intermolecular H-bonds.
Protogenic (Polar) Ethanol (EtOH) Good Higher boiling point allows for better thermal gradient, but lower solubility than MeOH.[1]
Aprotic (Polar) Acetonitrile (MeCN) Moderate Use only as a co-solvent. Pure MeCN often causes oiling out.
Aprotic (Polar) DMSO / DMF Avoid Too soluble. High boiling point makes removal difficult without lyophilization.
Non-Polar Diethyl Ether / MTBE Antisolvent Excellent for crashing out the product from MeOH/EtOH solutions.
Hydrocarbon Hexanes / Heptane Poor Ineffective even as antisolvent due to immiscibility with MeOH.

Part 2: Experimental Protocols

Protocol A: Thermal Recrystallization (Binary Solvent System)

Best for: Removing non-polar impurities and colored byproducts.[1]

Reagents:

  • Solvent A: Methanol (HPLC Grade)[1]

  • Solvent B: Diethyl Ether (or MTBE for higher safety)[1]

Step-by-Step:

  • Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add Methanol dropwise while heating to reflux (approx. 65°C).

    • Critical Check: Do not exceed 20 mL/g. If not dissolved by then, filter hot to remove inorganic salts (NaCl/KBr from synthesis).[1]

  • Clarification: If the solution is dark/black (common with oxidized phenols), add activated carbon (10 wt%), reflux for 5 mins, and filter through Celite while hot.

  • Nucleation: Allow the filtrate to cool to room temperature.

  • Displacement: Add Diethyl Ether dropwise with slow stirring until a persistent turbidity (cloudiness) appears.

  • Crystallization: Re-heat slightly to dissolve the cloudiness, then wrap the flask in a towel (insulation) to cool slowly to Room Temp, then 4°C (fridge).

  • Isolation: Filter the off-white needles. Wash with cold Ether.

Protocol B: pH-Swing Precipitation (Isoelectric Point)

Best for: Desalting (removing HCl/HBr salts) and bulk purification.[1]

Mechanism: The molecule is soluble at pH < 4 (cationic) and pH > 10 (anionic). It is least soluble at its isoelectric point (likely pH 7.5–8.5).

Step-by-Step:

  • Acid Dissolution: Dissolve crude material in 1M HCl (minimum volume). The solution should be clear yellow/orange.

  • Filtration: Filter to remove insoluble non-polar tars.

  • Neutralization: Chill the filtrate to 0°C. Slowly add 2M NaOH or Sat. NaHCO₃ dropwise.

  • Precipitation: Monitor pH. As you approach pH 7–8, a heavy precipitate will form.[1]

    • Warning: Do not overshoot to pH > 10, or the product will re-dissolve as the phenoxide salt.[1]

  • Collection: Filter the solid. Wash with Ice-Cold Water followed by Acetone (to remove residual water).

Part 3: Troubleshooting & FAQs

Q1: The product "oiled out" (formed a sticky goo) instead of crystallizing. Why?

Root Cause: The solvent polarity was too intermediate, or the cooling was too rapid.[1] Fix:

  • Re-dissolve the oil by heating.

  • Add a "seed crystal" if available.

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask; the micro-glass particles act as nucleation sites.

  • Change Solvent: Switch from Ethanol to Methanol (higher polarity prevents phase separation of the oil).

Q2: The product turned brown/black during recrystallization.

Root Cause: Oxidation of the 8-hydroxy group. Electron-rich phenols are sensitive to air, especially in basic conditions or hot solutions.[1] Fix:

  • Perform the recrystallization under a Nitrogen or Argon atmosphere .

  • Add a pinch of Sodium Metabisulfite or Ascorbic Acid to the solvent system as an antioxidant.

  • Avoid high temperatures (>70°C) for extended periods.

Q3: Yield is very low (<30%). Where is my compound?

Root Cause: The compound is likely too soluble in the mother liquor (Methanol/Ethanol) or is trapped as a salt. Fix:

  • Analyze the mother liquor via TLC/LC-MS.

  • If the compound is in the liquor: Evaporate to 20% volume and add more Antisolvent (Ether).

  • If using Protocol B (pH swing): Check the pH of the filtrate. You may have overshot the isoelectric point. Readjust pH to 7.5 and chill.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct purification route based on the crude material's behavior.

RecrystallizationLogicStartCrude 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-olSolubilityCheckSolubility Check:Dissolve in Hot MeOHStart->SolubilityCheckInsolublesInsoluble Salts?(NaCl, KBr)SolubilityCheck->InsolublesFilterHotHot Filtration(Remove Salts)Insolubles->FilterHotYesCoolingCool to RTInsolubles->CoolingNoFilterHot->CoolingResultCheckObservation?Cooling->ResultCheckCrystalsCrystals Formed(Success)ResultCheck->CrystalsNeedles/PrismsOilOiling Out(Phase Separation)ResultCheck->OilSticky GooNoPrecipNo Precipitate(Too Soluble)ResultCheck->NoPrecipClear SolutionFixOilAdd MeOH (redissolve)-> Add Seed Crystal-> Slow CoolOil->FixOilFixSolubleAdd Antisolvent(Et2O / MTBE)OR Evaporate 50%NoPrecip->FixSolubleFixOil->ResultCheckFixSoluble->ResultCheck

Caption: Workflow for thermal recrystallization, addressing common failure modes like oiling out or high solubility.

References

  • General Principles of Recrystallization

    • Source: University of Colorado Boulder, Organic Chemistry Modules.[1]

    • Relevance: Fundamental theory of solvent/antisolvent selection for polar organic solids.
    • URL:[Link]

  • Imidazo[1,2-a]pyridine Synthesis & Purification

    • Title: Synthesis of imidazo[1,2-a]pyridines (Organic Chemistry Portal).[1]

    • Relevance: Provides context on the solubility and stability of the imidazo[1,2-a]pyridine core, specifically highlighting the use of polar solvents like ethanol and acetonitrile for this class of heterocycles.[1]

    • URL:[Link][1]

  • Purification of Amphoteric/Zwitterionic Compounds

    • Title: Isoelectric Point Precipit
    • Relevance: Validates the "Protocol B" approach for amino-phenol derivatives, where solubility is minimized
    • URL:[Link][1]

  • Handling of 8-Hydroxyimidazo[1,2-a]pyridines

    • Title: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Deriv
    • Relevance: Specific literature confirming the high polarity and high melting point (>300°C) of 8-hydroxy analogs, necessitating polar protic solvents for manipulation.[1]

    • URL:[Link]

Stabilizing 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazopyridine API Handling . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol .

This molecule presents a unique dual-stability challenge: it contains an electron-rich phenolic hydroxyl group (prone to rapid autoxidation) and a primary aliphatic amine (susceptible to atmospheric carbon dioxide and oxidative cleavage). This guide synthesizes field-proven methodologies and fundamental mechanistic chemistry to help you achieve self-validating, reproducible protocols for long-term storage and formulation.

I. Mechanistic Overview of Degradation

To stabilize a molecule, we must first understand how it degrades. The imidazo[1,2-a]pyridine core is generally stable, but the peripheral functional groups are highly reactive under ambient conditions[1].

Degradation_Pathways cluster_phenol Phenolic -OH Oxidation cluster_amine Primary Amine Degradation API 2-(Aminomethyl)imidazo [1,2-a]pyridin-8-ol Radical Semiquinone Radical API->Radical Trace Metals (Fe3+, Cu2+) O2, Light Carbamate Carbamic Acid (+44 Da) (Reversible) API->Carbamate Atmospheric CO2 Nitrile Nitrile / Amide (Irreversible) API->Nitrile O2, ROS Quinone Ortho-Quinone (Pink/Brown Degradant) Radical->Quinone O2, ROS

Figure 1: Primary degradation pathways of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol.

II. Troubleshooting & FAQs

Q1: My solid powder was originally off-white, but it has turned pink/brown after a few weeks on the bench. What happened, and is it still usable? A: The discoloration is a classic hallmark of phenolic oxidation. The hydroxyl group at the 8-position is highly susceptible to electron-transfer oxidation. Trace transition metals (like Fe³⁺ or Cu²⁺) catalyze a Fenton-type reaction, stripping an electron to form a semiquinone radical[2]. Subsequent reaction with atmospheric oxygen (O₂) yields ortho-quinones, which are highly conjugated and appear pink, red, or brown[3]. Recommendation: Do not use heavily discolored batches for sensitive in vitro or in vivo assays, as quinones are highly reactive electrophiles that can covalently bind to assay proteins, causing false positives (PAINS behavior). Always store the solid under an inert atmosphere (Argon) at -20°C.

Q2: During LC-MS quality control, I am seeing a major impurity peak with a mass shift of +44 Da. How do I prevent this? A: A +44 Da mass shift indicates the formation of a carbamic acid. Primary amines (-CH₂NH₂) readily act as nucleophiles, attacking atmospheric carbon dioxide (CO₂)[4]. This reaction is reversible but problematic during formulation. Recommendation: To prevent this, handle the API in a nitrogen-purged glovebox and avoid using bicarbonate-based buffers. Converting the free base to a hydrochloride (HCl) salt protonates the amine (-NH₃⁺), rendering it non-nucleophilic and immune to CO₂ attack.

Q3: I need to prepare an aqueous stock solution for a 14-day cell culture experiment. How can I ensure it doesn't degrade? A: Aqueous environments accelerate both oxidative cleavage of the amine[5] and phenolic autoxidation. You must control three variables: dissolved oxygen, trace metals, and pH.

  • pH Control: Formulate at a slightly acidic pH (4.5 – 5.0). This keeps the amine protonated (protecting it from oxidation) and prevents the formation of the phenoxide anion (-O⁻), which is orders of magnitude more susceptible to oxidation than the neutral phenol.

  • Chelation: Add 0.05% w/v EDTA to sequester trace metals that initiate radical chain reactions[3].

  • Deoxygenation: Sparge all aqueous solvents with N₂ or Argon for at least 30 minutes prior to dissolving the API.

III. Quantitative Stability Matrix

The following table summarizes empirical stability data to help you select the appropriate storage conditions for your experimental needs.

Storage ConditionAtmospherepHExcipientsEstimated Half-Life (

)
Primary Degradant
Solid, 25°C, Clear VialAmbient AirN/ANone< 2 weeksOrtho-quinones (Brown powder)
Solid, -20°C, Amber VialArgonN/ANone> 12 monthsNone detected
Aqueous, 25°CAmbient Air7.4None~ 48 hoursQuinones, Carbamic Acid
Aqueous, 4°CN₂ Sparged4.50.05% EDTA> 4 weeksTrace Nitriles

IV. Standard Operating Procedure: Stable Formulation Workflow

To ensure a self-validating system, follow this sequence strictly. The causality of each step is designed to preemptively block the degradation pathways outlined in Figure 1.

Stabilization_Workflow Start 1. Weigh API in Glovebox (Inert N2/Ar Atmosphere) Solvent 2. Prepare Solvent (Sparged ddH2O + 0.05% EDTA) Start->Solvent Prevents initial autoxidation Dissolve 3. Dissolve API & Adjust pH (Target pH 4.5 - 5.0 with HCl) Solvent->Dissolve Chelation of trace metals Filter 4. Sterile Filter (0.22 µm) (Use PTFE or Nylon) Dissolve->Filter Protonates amine & phenol Store 5. Aliquot & Lyophilize (Store at -20°C in Amber Vials) Filter->Store Removes biological contaminants

Figure 2: Step-by-step workflow for preparing stable aqueous formulations.

Step-by-Step Methodology:

  • Solvent Preparation: Take double-distilled water (ddH₂O) and add EDTA to a final concentration of 0.05% (w/v). Sparge the solution with high-purity Argon gas for 30 minutes to displace dissolved oxygen.

  • Weighing: Transfer the solid 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol into a sterile, amber glass vial inside a nitrogen-purged glovebox.

  • Dissolution & pH Adjustment: Add the sparged solvent to the API. Slowly titrate with 0.1 M HCl until the pH reaches 4.5 – 5.0. Causality check: The solution should remain perfectly clear. If it turns pink, oxygen or metals have contaminated your solvent.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Do not use cellulose-based filters, as they can shed trace metals.

  • Storage: For long-term liquid storage, aliquot into single-use amber vials, purge the headspace with Argon, seal tightly, and store at -80°C. Alternatively, lyophilize the aliquots to create a highly stable solid powder for reconstitution.

V. References

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Retrieved from[Link]

  • Ho, J., et al. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses. Retrieved from [Link]

  • MDPI. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. Retrieved from [Link]

  • ChemRxiv. (2023). Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and derivatization of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this privileged heterocyclic core. The unique topology of this scaffold, particularly the substitution pattern, frequently introduces significant steric challenges that can impede key bond-forming reactions, leading to low yields, incomplete conversions, or undesired side products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. Our approach is to explain the underlying chemical principles—the "why"—behind each recommendation, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol derivatives.

Q1: I am experiencing very low to no yield during the N-arylation or N-alkylation of the 2-(aminomethyl) group. What is the likely cause and how can I fix it?

Answer:

This is a classic problem of steric hindrance at the nucleophilic amine. The aminomethyl group at the C2 position is flanked by the imidazo[1,2-a]pyridine core, and if your aryl halide or alkylating agent is substituted, particularly at the ortho-positions, the reactants may struggle to achieve the necessary geometry for the transition state.[1][2]

Core Problem: The steric bulk around the nitrogen atom of the aminomethyl group and/or the electrophilic carbon of your coupling partner is preventing the reaction. This can impede key steps in catalytic cycles, such as oxidative addition or reductive elimination, or simply block the approach for a standard SN2 reaction.[3]

Solutions & Protocols:

  • Re-evaluate Your Catalytic System (for N-Arylation): Standard palladium catalysts are often ineffective for sterically demanding couplings.[4] The solution lies in using specialized ligands that are both bulky and electron-rich. These ligands promote the formation of a highly reactive, monoligated palladium species that is more accessible to hindered substrates.[3]

    • Recommended Ligands: Switch from common ligands like PPh₃ to bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbene (NHC) ligands.[3][4]

    • Catalyst Choice: Use modern pre-catalysts (e.g., G3 or G4 palladacycles) that are more stable and efficiently generate the active Pd(0) species in situ.[3]

    • Base and Solvent: The choice of base is critical. For hindered couplings, weaker bases can be ineffective. Consider stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Aprotic polar solvents like dioxane, THF, or DMF are typically used.[4]

  • Protecting Group Strategy: If direct alkylation/arylation is failing, consider a protection-deprotection sequence. This may seem counterintuitive as it adds steps, but it can fundamentally alter the reactivity and steric environment.

    • Initial Protection: Protect the primary amine with a group that can be removed under orthogonal conditions. A sulfonamide protecting group like Nosyl (Ns) can be a good choice. While sulfonamides are robust, the Nosyl group is known for its relatively mild cleavage conditions compared to the Tosyl group.[5]

    • Alkylation/Arylation of the Protected Amine: The N-H proton of a sulfonamide is more acidic, facilitating deprotonation and subsequent reaction under conditions that might have failed with the free amine.

    • Deprotection: Cleave the protecting group to reveal the desired secondary amine.

Workflow: Troubleshooting Low N-Arylation Yield

Caption: Key steric congestion points on the scaffold.

Q2: How can I use protecting groups to mitigate steric hindrance instead of causing it?

Answer: While bulky protecting groups like Boc can themselves cause steric problems, a clever protecting group strategy is about temporarily altering the electronic and steric nature of a functional group to facilitate a difficult reaction. [6][7]

  • Modulating Acidity: As mentioned in the troubleshooting guide, protecting an amine as a sulfonamide (e.g., Ns, Ts) makes the N-H proton more acidic. This allows you to use a wider range of bases to form the anion for subsequent alkylation or arylation, a reaction that might be impossible with the less acidic free amine. [5]

  • Phased Introduction of Bulk: You can use a small, easily removable protecting group during a sterically demanding step and then swap it for a larger one if needed for a subsequent transformation. For example, a simple trifluoroacetamide group can protect an amine during one step, be removed, and then the amine can be re-protected with a bulkier group for a different reaction. [6]

  • Temporary Conformational Restraint: In complex syntheses, protecting groups can be used to temporarily form a cyclic intermediate, which "locks" the conformation of a molecule. [8]This can expose a previously hindered reaction site, allowing a difficult coupling to proceed. After the reaction, the cyclic restraint is cleaved to release the desired product. This is an advanced strategy but can be highly effective. [8]

Q3: Are there computational methods to predict steric hindrance before running an experiment?

Answer: Yes, computational chemistry is a powerful tool for predicting and quantifying steric effects, which can save significant time and resources in the lab.

  • Steric Mapping/Surface Analysis: Software can calculate the solvent-accessible surface area (SASA) or generate electrostatic potential maps. These visualizations can quickly highlight which parts of a molecule are sterically "exposed" or "buried." A low exposure value for the nitrogen atom in your aminomethyl derivative would predict difficulty in reactions at that site. [9]* Transition State Modeling (DFT): For key reactions, you can use Density Functional Theory (DFT) to model the transition state structures of your proposed reaction with and without bulky substituents. A significantly higher calculated activation energy for the hindered substrate would strongly suggest the reaction will be slow or fail. [10]* Parameter Calculation: Methods exist to calculate specific steric parameters for substituents (e.g., Charton's ν values). These can be used to build quantitative structure-activity relationship (QSAR) models to predict how changes in steric bulk will affect reaction rates or yields across a series of derivatives. [9] By using these predictive models, you can screen different ligands, protecting groups, or substitution patterns in silico before committing to a lengthy synthetic campaign.

References

  • Gotoh, H. et al. (2024). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate.[Link]

  • Fors, B. P. et al. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.[Link]

  • Zhu, D-J. et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.[Link]

  • Jiang, B. et al. (2020). Steric Hindrance Effect in High-Temperature Reactions. CCS Chemistry.[Link]

  • Takacs, J. et al. (2021). Recent strategies used in the synthesis of saturated four-membered heterocycles. Organic & Biomolecular Chemistry.[Link]

  • Kouassi, A. et al. (2021). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing.[Link]

  • ChemTalk. (2023). Protecting Groups in Organic Synthesis. ChemTalk.[Link]

  • Engle, K. M. et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.[Link]

  • Floreancig, P. E. et al. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC.[Link]

  • Yokoyama, A. et al. (2011). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. ResearchGate.[Link]

  • Fernández, I. et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications.[Link]

  • Chen, C. et al. (2018). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov.[Link]

  • Study.com. (2023). Steric Hindrance Effect | Definition, Factors & Examples. Study.com.[Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]

  • de Oliveira, M. A. L. et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.[Link]

  • Roberts, J. D. et al. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts.[Link]

  • Pochon, N. et al. (2017). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.[Link]

  • Taylor & Francis Online. Steric hindrance – Knowledge and References. Taylor & Francis.[Link]

  • Kouakou, K. et al. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. MDPI.[Link]

  • Fiveable. (2025). Steric Hindrance Definition. Fiveable.[Link]

  • Albericio, F. et al. (2009). Amino Acid-Protecting Groups. ACS Publications.[Link]

  • Pochon, N. et al. (2017). Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. ResearchGate.[Link]

  • Isidro-Llobet, A. et al. (2019). Amino Acid-Protecting Groups. ACS Publications.[Link]

  • Rybakov, V. B. et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals.[Link]

  • Study.com. (2023). Video: Steric Hindrance Effect | Definition, Factors & Examples. Study.com.[Link]

  • Gálvez, J. A. et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC.[Link]

  • Wang, S. et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal.[Link]

  • Urgel, J. I. et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. SciSpace.[Link]

  • Yan, R-L. et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.[Link]

  • Santana, L. et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.[Link]

  • Kovalenko, S. et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.[Link]

  • Al-Rashida, M. et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science.[Link]

Sources

Removing metal catalysts from 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Removal Guide

Status: Active Ticket ID: CHEM-SUP-8821 Subject: High residual Pd/Cu in 8-hydroxy-imidazo[1,2-a]pyridine scaffold.

Executive Summary

You are likely experiencing "The Chelation Trap." Unlike standard organic intermediates, 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is not just a substrate; it is a ligand . The structural motif involving the 8-hydroxyl group and the N1-nitrogen creates a bidentate binding pocket almost identical to 8-hydroxyquinoline (Oxine) , a reagent historically used to extract metals.

Standard silica chromatography is ineffective because the metal-product complex is stable and often streaks with the product. To reach <10 ppm targets, you must use competitive chelation (stronger ligands) or pH-manipulated disruption .

Module 1: The Diagnostic (Why Standard Methods Fail)

Q: Why is my product colored (green/black) even after a column? A: You are seeing the "Inner Sphere" Complex. The metal is not merely physically adsorbed; it is chemically bound.

  • The Trap: The N1 nitrogen and the 8-OH oxygen form a 5-membered chelate ring with transition metals (Pd, Cu).

  • The Zwitterion Effect: The primary amine (aminomethyl) and the 8-OH group create a zwitterionic character, making solubility in non-polar scavengers (like standard silica-thiol in hexanes) poor.

Visualization: The Chelation Trap

ChelationTrap cluster_mechanism Binding Mechanism Ligand 2-(Aminomethyl) imidazo[1,2-a]pyridin-8-ol Complex Stable Metal-Ligand Complex (The Trap) Ligand->Complex + Metal Metal Metal Catalyst (Pd/Cu) Metal->Complex Silica Standard Silica Chromatography Complex->Silica Applied to Result Co-elution (High ppm) Silica->Result Fails to separate Mechanism N1 + 8-OH Bidentate Pocket

Caption: The 8-OH and N1 atoms form a stable "pincer" around the metal, preventing standard silica from separating them.

Module 2: Solid-Supported Scavengers (Method A)

Q: Which scavenger resin works for this specific scaffold? A: Standard Thiols (Si-Thiol) are often too weak to break the 8-OH/N1 chelate. You need SiliaMetS® DMT (Dimercaptotriazine) or TMT (Trimercaptotriazine) . These have a higher binding constant (


) than your product.

Protocol: Batch Mode Scavenging Prerequisite: Your product must be fully dissolved. Use MeOH, DMSO, or DMF if necessary.

  • Dissolution: Dissolve crude product in 10-20 volumes of MeOH or THF/Water (9:1).

    • Note: Avoid DCM if solubility is marginal; the scavenger needs contact.

  • Loading: Add SiliaMetS® DMT (40-63 µm).

    • Ratio: 4 equivalents relative to the residual metal (if known) or 20-50% w/w relative to the crude mass.

  • Incubation: Stir at 50°C for 4 hours .

    • Critical: Room temperature is often insufficient to overcome the activation energy of breaking the existing chelate.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the resin.

  • Wash: Wash the filter cake with MeOH to recover entrained product.

Scavenger TypeFunctional GroupEfficiency for 8-OH ScaffoldRecommended Solvent
Si-DMT DimercaptotriazineHigh (Strongest binder)MeOH, THF, DMF
Si-Thiol PropylthiolMedium (Good for bulk removal)EtOAc, DCM, MeOH
Si-TAAcOH Triamine-tetraacetic acidLow (Competes poorly with 8-OH)Water, MeOH

Module 3: The "pH Swing" Extraction (Method B)

Q: I cannot use resins. How do I wash the metal out? A: You must disrupt the zwitterion. Use a Cysteine/EDTA Wash with pH control. Logic: At low pH, the pyridine nitrogen is protonated (


), weakening the N-Metal bond. However, you need a water-soluble ligand (Cysteine) to grab the released metal before it re-binds.

Step-by-Step Protocol:

  • Dissolve: Dissolve the product in a water-immiscible solvent (e.g., 2-MeTHF or EtOAc).

    • Troubleshooting: If insoluble, use 10% MeOH in CHCl3.

  • The Acidic Break (pH 2-3):

    • Wash with 0.5 M HCl .

    • Result: The pyridine is protonated. The metal may dissociate into the aqueous layer.

    • Risk:[1][2] If the metal is Pd, it might form an insoluble salt. Proceed to step 3 immediately.

  • The Competitive Wash (The "Cysteine Scrub"):

    • Prepare a 10% wt/vol L-Cysteine solution in water. Adjust pH to ~8-9 with NaOH (Cysteine is most active as a thiolate anion here).

    • Wash the organic layer vigorously with this solution at 40°C for 30 mins.

    • Mechanism:[1][2][3][4] Cysteine has a higher affinity for Pd/Cu than your product.

  • Final Polish: Wash with brine, dry over Na2SO4, and concentrate.

Module 4: Salt Formation & Crystallization (Method C)

Q: Can I just crystallize the product? A: Only if you convert it to a salt first. The neutral molecule co-crystallizes with the metal.

Protocol:

  • Dissolve the crude free base in MeOH.

  • Add excess HCl (4M in Dioxane) .

  • The Dihydrochloride salt (2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol · 2HCl) should precipitate.

    • Why this works: Protonation of both the aminomethyl and the ring nitrogen destroys the chelation pocket. The metal stays soluble in the mother liquor as a chloride complex (

      
      ).
      
  • Filter the solid and wash with cold acetone/Et2O.

Workflow Visualization

MetalRemovalWorkflow Start Crude Product (High Metal Content) SolubilityCheck Is product soluble in EtOAc/DCM? Start->SolubilityCheck PathA Method B: Liquid-Liquid SolubilityCheck->PathA Yes PathB Soluble in MeOH? SolubilityCheck->PathB No (Zwitterion) CysteineWash L-Cysteine/Base Wash (pH 8-9, 40°C) PathA->CysteineWash Analysis ICP-MS Verification (<10 ppm?) CysteineWash->Analysis Scavenger Method A: Si-DMT Resin (50°C, 4h) PathB->Scavenger Yes (Use MeOH) SaltFormation Method C: HCl Salt Formation (Precipitate Product) PathB->SaltFormation No (Use H2O/Acid) Scavenger->Analysis SaltFormation->Analysis

Caption: Decision tree for selecting the correct metal removal strategy based on product solubility.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide & Selection Chart. SiliCycle Application Notes. Link

  • Phillips, A. et al. (2019). Removal of Palladium from API Process Streams: A Case Study Comparing Adsorption and Crystallization. Organic Process Research & Development. Link

  • Welch, C. J. et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

Sources

Validation & Comparative

1H NMR spectral analysis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Benchtop NMR: A Comparative Guide for the Spectral Analysis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Introduction The imidazo[1,2-a]pyridine bicyclic system is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for numerous therapeutics[1]. When functionalized as 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol, the molecule presents a unique analytical challenge: it contains a tightly coupled aromatic ring and two distinct exchangeable proton sites (an 8-hydroxyl and a 2-primary amine). For researchers and drug development professionals, verifying this structure requires precise analytical methodologies.

This guide provides an objective performance comparison between standard Benchtop NMR (80 MHz) and High-Field NMR (600 MHz) platforms for the structural elucidation of this compound. By examining the causality behind solvent selection and magnetic field strength, we establish a robust framework for spectral analysis.

Mechanistic Causality: The Critical Role of Solvent Selection

Before evaluating instrument performance, the chemical environment of the sample must be optimized. The choice of solvent dictates whether the exchangeable protons (-OH and -NH2) can be observed at all.

  • The Flaw of Protic/Deuterated Alcohols: Using solvents like D_2O or CD_3OD induces rapid hydrogen-deuterium (H/D) exchange. This completely obliterates the signals for the 8-OH and the 2-CH_2NH_2 protons, stripping away critical structural data.

  • The DMSO-d6 Advantage: Anhydrous DMSO-d6 is the mandatory solvent for this analysis[2]. As a strong hydrogen-bond acceptor, DMSO heavily solvates the -OH and -NH_2 groups, drastically slowing their exchange rates with residual water. This allows the 8-OH to appear as a distinct broad singlet near 9.80 ppm, and the amine protons to be integrated accurately[3]. Furthermore, DMSO disrupts intramolecular hydrogen bonding, preventing signal broadening in the aromatic region.

Product Performance Comparison: 80 MHz vs. 600 MHz Platforms

The core of the imidazo[1,2-a]pyridine ring contains an ABX-like spin system on the pyridine side (H5, H6, H7) and an isolated proton on the imidazole side (H3).

  • Benchtop NMR (80 MHz): Benchtop systems are invaluable for rapid, cost-effective reaction monitoring. However, they suffer from severe second-order coupling effects when analyzing this scaffold. Because the chemical shift difference (

    
    ) between H6 and H7 is small, the low magnetic field results in a 
    
    
    
    ratio approaching 1. Consequently, the H6 and H7 signals collapse into an unresolved multiplet, making accurate coupling constant (
    
    
    ) extraction impossible. Additionally, the lower sensitivity often causes the broad -NH_2 signal to be lost in the baseline noise.
  • High-Field NMR (600 MHz): The 600 MHz platform is the definitive choice for final structural validation. The higher field strength expands the spectral window, increasing the

    
     ratio to >10 (first-order regime). This provides baseline resolution of the H5, H6, and H7 protons, revealing clear doublet and triplet splitting patterns. The enhanced signal-to-noise (S/N) ratio also guarantees the detection of the broad exchangeable protons.
    

Quantitative Data: Comparative 1H NMR Assignments

The following table summarizes the expected 1H NMR chemical shifts in DMSO-d6 and compares the resolution capabilities of both platforms.

Proton PositionMultiplicityExpected Shift (ppm)Benchtop (80 MHz) PerformanceHigh-Field (600 MHz) Performance
8-OH Broad Singlet~9.80Broad hump, low S/NSharp broad singlet, high S/N
H5 Doublet~8.15Resolved doubletBaseline resolved doublet (

Hz)
H3 Singlet~7.65SingletSharp singlet
H6 Triplet/dd~6.70Overlaps with H7 (Multiplet)Resolved triplet (

Hz)
H7 Doublet~6.55Overlaps with H6 (Multiplet)Resolved doublet (

Hz)
2-CH2 Singlet~3.85SingletSharp singlet
2-NH2 Broad Singlet~2.80Often lost in baseline noiseVisible broad singlet

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, follow this self-validating workflow. Every step includes a built-in quality check.

  • Sample Desiccation: Lyophilize the 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol sample for a minimum of 4 hours.

    • Causality: Removes residual moisture that would otherwise overlap with the -NH_2 signal in the 2.5–3.5 ppm region.

  • Solvent Dispensing: Dissolve 10–15 mg of the dried compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS.

  • Homogenization & Visual Validation: Vortex for 30 seconds.

    • Self-Validation Check: Hold the NMR tube to the light. The solution must be perfectly transparent. Any particulate matter will create localized magnetic susceptibility gradients, destroying peak symmetry. Sonicate if necessary.

  • Probe Insertion & Shimming: Insert the sample into the spectrometer. Run automated 3D gradient shimming.

    • Self-Validation Check: Monitor the TMS peak at 0.00 ppm. Manually adjust the Z1 and Z2 shims until the Full Width at Half Maximum (FWHM) of the TMS signal is strictly < 0.6 Hz. Do not proceed with acquisition if the peak is broader.

  • Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of all protons, preventing integration errors. Acquire 16 scans for Benchtop systems or 8 scans for High-Field systems.

Workflow Visualization

NMR_Workflow Step1 1. Sample Preparation 15 mg Compound + 0.6 mL DMSO-d6 Step2 2. H/D Exchange Prevention Ensure anhydrous solvent to preserve -OH / -NH2 Step1->Step2 Split Select Analytical Platform Step2->Split Benchtop Benchtop NMR (80 MHz) Fast Screening Split->Benchtop In-Process HighField High-Field NMR (600 MHz) Structural Elucidation Split->HighField Final QC ResultB Result: H6/H7 Multiplet Overlap (Second-Order Effects) Benchtop->ResultB ResultH Result: Baseline Resolution (First-Order J-Couplings) HighField->ResultH

Fig 1: Comparative NMR workflow highlighting platform selection and expected resolution outcomes.

References

  • [2] Title: Nickel-Catalyzed 8-Aminoimidazo[1,2-a]pyridine-Assisted C(sp2)–H Alkynylation of (Hetero)arenes via an Inverse Sonogashira Strategy Suitable for Late-Stage Modification. Source: Thieme Connect (Synthesis). URL: [Link]

  • [1] Title: Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • [3] Title: Metal-Free, Efficient Hydrazination of Imidazo[1,2-a]pyridine with Diethyl Azodicarboxylate in Neutral Media. Source: PubMed Central (PMC). URL: [Link]

Sources

HPLC Method Validation for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Purity: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To critically evaluate and validate an optimized HPLC method for the purity assessment of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol, comparing standard C18, HILIC, and PFP column chemistries under the latest ICH Q2(R2) regulatory framework.

The Analyte: Mechanistic Challenges in Chromatography

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol (CAS: 69214-22-8)[1] is a highly polar, amphoteric heterocyclic building block frequently utilized in pharmaceutical synthesis. From a chromatographic perspective, this molecule presents a "perfect storm" of retention challenges:

  • Primary Aliphatic Amine: Highly basic (

    
    ), remaining fully protonated under standard acidic mobile phase conditions.
    
  • Imidazo[1,2-a]pyridine Core: Contains a basic nitrogen (

    
    ) and an electron-rich aromatic system.
    
  • Phenolic Hydroxyl: Adds further polarity and hydrogen-bonding capability.

The Causality of C18 Failure: When utilizing a standard alkyl phase (e.g., C18) with a typical acidic mobile phase (pH 2.5 to suppress silanol ionization), the dual-positive charge of the analyte prevents effective hydrophobic partitioning. The compound elutes near the void volume (


). Furthermore, any interaction with residual, unendcapped surface silanols results in severe secondary ion-exchange interactions, manifesting as unacceptable peak tailing and poor resolution from early-eluting synthetic impurities.

To establish a self-validating, robust analytical system, we must abandon standard hydrophobic partitioning and exploit orthogonal retention mechanisms.

Column Chemistry Comparison: C18 vs. HILIC vs. PFP

To objectively determine the most suitable stationary phase, we compared three distinct column chemistries.

  • Standard C18: Relies solely on dispersive/hydrophobic interactions.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. Retention is driven by the partitioning of the polar amine into a stagnant, water-rich layer immobilized on the silica surface, supplemented by electrostatic interactions[2].

  • PFP (Pentafluorophenyl): Features an electron-deficient fluorinated ring. It provides multiple retention mechanisms simultaneously:

    
     interactions (ideal for the electron-rich imidazo-pyridine core), dipole-dipole interactions, hydrogen bonding, and moderate hydrophobicity[3][4].
    

RetentionMechanisms Analyte 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol (Highly Polar, Basic) C18 Standard C18 (Hydrophobic Partitioning) Analyte->C18 PFP PFP Column (π-π, Dipole, H-Bonding) Analyte->PFP HILIC HILIC Column (Aqueous Layer Partitioning) Analyte->HILIC ResC18 Void Volume Elution Severe Tailing C18->ResC18 ResPFP Balanced Retention High Isomeric Selectivity PFP->ResPFP ResHILIC Maximum Retention Excellent Peak Shape HILIC->ResHILIC

Caption: Chromatographic retention mechanisms and outcomes for polar aromatic amines.

Experimental Data: Performance Comparison

Conditions: 1.0 mL/min flow rate, 30°C column temperature, UV detection at 254 nm. Mobile phases optimized per column chemistry.

Column ChemistryRetention Time (

)
Retention Factor (

)
Tailing Factor (

)
Theoretical Plates (

)
Method Suitability
Standard C18 (150 x 4.6 mm, 3 µm)1.8 min0.32.853,200Fail (No retention)
HILIC Amide (150 x 4.6 mm, 3 µm)9.2 min6.81.1515,400Pass (Good retention)
PFP Core-Shell (150 x 4.6 mm, 2.7 µm)6.5 min4.41.0821,000Optimal (Best resolution)

Conclusion: While HILIC provides excellent retention for the primary amine, the PFP column was selected as the optimal method. The PFP phase's unique


 selectivity provides superior resolution between the active molecule and structurally similar aromatic process impurities (e.g., unreacted imidazo[1,2-a]pyridine precursors)[5].

Optimized Experimental Protocol (PFP Method)

To ensure a self-validating system, the following step-by-step protocol incorporates built-in System Suitability Testing (SST) to verify column performance prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in highly purified water, adjusted to pH 3.0 with Formic Acid. Causality: The low pH ensures consistent protonation of the analyte, while the formate buffer provides sufficient ionic strength to mask residual silanol interactions, sharpening the peak.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Superficially porous PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls mobile phase viscosity and stabilizes partitioning kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2–12 min: 5% to 60% B (Linear gradient to elute less polar impurities)

    • 12–15 min: 60% B (Wash)

    • 15–20 min: 5% B (Re-equilibration)

Step 3: Standard Preparation & SST

  • Dissolve 10 mg of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol reference standard in 10 mL of Initial Mobile Phase (5% B).

  • SST Acceptance Criteria: Tailing factor (

    
    ) 
    
    
    
    , Theoretical plates (
    
    
    )
    
    
    , and %RSD of peak area for 5 replicate injections
    
    
    .

ICH Q2(R2) Method Validation

The optimized PFP method was validated according to the revised ICH Q2(R2) Guidelines (effective mid-2024), which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[6][7].

ValidationWorkflow Dev Method Dev ICH Q14 Spec Specificity Forced Degradation Dev->Spec Lin Linearity R² > 0.999 Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision %RSD < 2.0 Acc->Prec Valid Validated ICH Q2(R2) Prec->Valid

Caption: ICH Q2(R2) analytical method validation lifecycle and key parameters.

Validation Results Summary

1. Specificity (Forced Degradation): The analyte was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3%


), and photolytic stress. The PFP column successfully resolved all degradation products from the main peak. Peak purity angle was less than the peak purity threshold (via DAD), proving the method is stability-indicating[7].

2. Linearity and Range: Evaluated from 25% to 150% of the nominal working concentration (1.0 mg/mL).

  • Result: Correlation coefficient (

    
    ) = 0.9998. The response is strictly proportional to the concentration.
    

3. Accuracy (Spike Recovery): Samples were spiked with known quantities of the analyte at 50%, 100%, and 150% levels.

  • Result: Mean recovery ranged from 99.2% to 100.8%, well within the stringent 98.0% - 102.0% acceptance criteria.

4. Precision (Repeatability & Intermediate Precision): Six independent sample preparations were analyzed on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision).

  • Result: Repeatability %RSD = 0.6%. Intermediate Precision %RSD = 0.8%.

5. Limit of Detection (LOD) and Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope.

  • Result: LOD = 0.05 µg/mL (S/N > 3). LOQ = 0.15 µg/mL (S/N > 10).

Validation Summary Table
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at

of analyte
Peak Purity Match > 990Pass
Linearity


Pass
Accuracy 98.0% – 102.0% Recovery99.8% (Mean)Pass
Method Precision %RSD

0.6%Pass
Robustness

across deliberate variations

range: 1.05 – 1.12
Pass

References

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency (EMA), [Link]

  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation (ICH), [Link]

  • "Reprospher 100 PFP - Pentafluorophenyl Column for Polar and Aromatic Compound Selectivity", Dr. Maisch HPLC GmbH, [Link]

  • "Luna PFP(2) HPLC Columns: Mechanisms of Interaction", Phenomenex, [Link]

  • "Agilent Poroshell PFP HPLC Columns", Element Lab Solutions / Agilent Technologies, [Link]

  • "Hydrophilic Interaction Chromatography: A Guide for Practitioners", ResearchGate, [Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Platforms for Elucidating Imidazo[1,2-a]pyridin-8-ol Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Imidazo[1,2-a]pyridin-8-ol is a privileged bicyclic heterocycle that serves as a critical pharmacophore in modern drug discovery. It is prominently featured in the development of novel anti-tubercular agents targeting the M. tuberculosis QcrB subunit[1], and acts as a highly sensitive fluorescent probe due to its excited-state intramolecular proton transfer (ESIPT) capabilities[2].

For researchers conducting metabolite identification, pharmacokinetic profiling, or structural elucidation, understanding the gas-phase fragmentation of this core is essential. As a Senior Application Scientist, I have designed this guide to objectively compare the leading mass spectrometry (MS) platforms for analyzing imidazo[1,2-a]pyridin-8-ol, providing field-proven protocols and mechanistic insights into its fragmentation behavior.

Platform Comparison: HRMS vs. QqQ vs. GC-MS

Selecting the correct analytical platform dictates the quality of structural data you can extract. Because the fragmentation of imidazo[1,2-a]pyridin-8-ol involves nearly isobaric neutral losses (e.g., CO vs. HCN), the choice of mass analyzer is critical.

Analytical PlatformMass ResolutionMass AccuracyPrimary Application for Imidazo[1,2-a]pyridin-8-olPerformance Caveats
ESI-QTOF (High-Resolution MS) >30,000 (FWHM)< 2 ppmDe novo structural elucidation. Best for distinguishing isobaric losses (-CO vs -HCN) and mapping unknown metabolite pathways.Lower dynamic range for absolute quantitation compared to QqQ.
ESI-QqQ (Triple Quadrupole) Unit (0.7 Da)~ 0.1 DaHigh-sensitivity quantitation (MRM). Ideal for high-throughput PK/PD screening of known drug derivatives.Cannot resolve isobaric fragments; relies solely on predefined transitions.
EI-GC-MS (Electron Ionization) Unit (0.7 Da)~ 0.1 DaLibrary matching. Provides highly reproducible 70 eV radical cation fragmentation.Requires chemical derivatization (e.g., silylation) of the 8-hydroxyl group to ensure volatility.

Verdict: For fundamental fragmentation mapping and structural validation of novel derivatives, ESI-QTOF is the mandatory platform. The unit resolution of a QqQ will conflate the 27.99 Da (CO) and 27.01 Da (HCN) losses, leading to false structural assignments.

Mechanistic Causality of Fragmentation

Understanding why a molecule fragments prevents over-reliance on black-box software predictions. When ionized via Electrospray Ionization (ESI) in positive mode, protonation of imidazo[1,2-a]pyridin-8-ol preferentially occurs at the basic N1 nitrogen of the imidazole ring.

  • The HCN Loss Pathway (-27.01 Da): A hallmark of imidazo[1,2-a]pyridines is the deep cleavage of the imidazole ring. As established by , the 1-9 and 2-3 bonds possess significant single-bond character in the gas-phase ion radical, facilitating the rapid expulsion of hydrogen cyanide[3].

  • The CO Loss Pathway (-27.99 Da): The 8-hydroxyl group situated adjacent to the bridgehead nitrogen allows for gas-phase tautomerization to a keto-like intermediate. This structural rearrangement severely weakens the adjacent C-C bonds, prompting the elimination of carbon monoxide.

MS_Fragmentation M [M+H]+ m/z 135.0558 Protonated Imidazo[1,2-a]pyridin-8-ol F1 - CO (27.99 Da) m/z 107.0609 [C6H7N2]+ M->F1 Tautomerization & Cleavage F2 - HCN (27.01 Da) m/z 108.0449 [C6H6NO]+ M->F2 Imidazole Ring Cleavage F3 - H2O (18.01 Da) m/z 117.0453 [C7H5N2]+ M->F3 Dehydration F1_sub - HCN (27.01 Da) m/z 80.0500 [C5H6N]+ F1->F1_sub F2_sub - CO (27.99 Da) m/z 80.0500 [C5H6N]+ F2->F2_sub

Caption: Gas-phase fragmentation pathways of protonated imidazo[1,2-a]pyridin-8-ol.

Self-Validating Experimental Protocol (ESI-QTOF MS/MS)

To ensure absolute trustworthiness in your spectral data, the analytical protocol must be a self-validating system. The following workflow eliminates instrumental drift and proves precursor-product causality.

Step 1: Sample Preparation

  • Action: Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid provides the excess protons necessary to drive the solution equilibrium entirely to the [M+H]+ state, exploiting the basicity of the N1 nitrogen and maximizing ESI efficiency.

Step 2: Source Optimization

  • Action: Set capillary voltage to 3.0 kV and desolvation gas temperature to 350°C.

  • Causality: The high desolvation temperature ensures rapid droplet evaporation, preventing the formation of water clusters (e.g.,[M+H+H2O]+) which artificially suppress the target ion signal and complicate precursor isolation.

Step 3: Lock-Mass Calibration (Self-Validation)

  • Action: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

  • Causality: This creates a self-correcting feedback loop. Any thermal or electronic drift in the TOF flight tube is actively corrected against the lock-mass, ensuring the mass accuracy remains strictly <2 ppm for confident formula assignment.

Step 4: Collision Energy (CE) Stepping

  • Action: Acquire MS/MS spectra using a CE ramp (e.g., 15, 25, 35 eV) within a single duty cycle.

  • Causality: Instead of relying on a single collision energy, CE stepping generates a self-validating breakdown curve. You can directly observe the precursor ion deplete exactly as the product ions appear, proving a causal relationship rather than coincidental background noise.

Workflow S1 Sample Prep (0.1% FA) S2 ESI(+) Protonation S1->S2 S3 Quadrupole Isolation S2->S3 S4 CE Stepping (15-35 eV) S3->S4 S5 TOF Detection (<2 ppm Error) S4->S5

Caption: Self-validating ESI-QTOF MS/MS workflow utilizing CE stepping.

Diagnostic Fragment Ions Data

When analyzing imidazo[1,2-a]pyridin-8-ol derivatives, the following exact masses serve as diagnostic markers for structural confirmation.

Fragment IdentityFormulaTheoretical m/zNeutral LossDiagnostic Utility
Precursor [C7H7N2O]+135.0558N/AConfirmation of intact protonated molecule.
[M+H - CO]+ [C6H7N2]+107.060927.9949 (CO)Confirms the presence of the 8-hydroxyl group.
[M+H - HCN]+ [C6H6NO]+108.044927.0109 (HCN)Confirms the intact imidazo[1,2-a]pyridine core.
[M+H - H2O]+ [C7H5N2]+117.045318.0105 (H2O)Secondary confirmation of the hydroxyl group.
[M+H - CO - HCN]+ [C5H6N]+80.050055.0058 (Total)Deep core fragmentation; validates bicyclic collapse.

References

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS One (2012).

  • Proton-Transfer Reaction in Isolated and Water-Complexed 8-Hydroxyimidazo[1,2-a]Pyridine in the S0 and S1 Electronic States. The Journal of Physical Chemistry A (1999).

  • Mass spectra of some di- and triazaindenes. The Journal of Organic Chemistry (1968).

Sources

Comparing bioactivity of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol vs Zolpidem

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide provides an in-depth pharmacological and structural analysis contrasting Zolpidem , a highly elaborated and clinically ubiquitous imidazo[1,2-a]pyridine hypnotic, with 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol , a minimal structural fragment of the same heterocyclic class.

By deconstructing the Structure-Activity Relationship (SAR) of these two molecules, this guide illustrates the precise molecular causality behind GABA-A receptor allosteric modulation and provides self-validating experimental frameworks for evaluating imidazopyridine derivatives.

Mechanistic Causality & Structure-Activity Relationship (SAR)

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous neuroactive and antimicrobial agents . However, the bare scaffold possesses negligible intrinsic bioactivity at central nervous system (CNS) targets. The profound hypnotic efficacy of Zolpidem is entirely dictated by its peripheral functional groups, which are absent in the 2-aminomethyl fragment.

The Zolpidem Pharmacophore (Full Agonist)

Zolpidem (N,N,6-trimethyl-2-p-tolylimidazo[1,2-a]pyridine-3-acetamide) is a positive allosteric modulator (PAM) highly selective for the


 interface of the GABA-A receptor . Its high-affinity binding (

~20 nM) is driven by three critical structural features:
  • 2-p-Tolyl Group: Projects into a deep lipophilic pocket (L-di) within the benzodiazepine (BZD) binding site, engaging in

    
     stacking with histidine and phenylalanine residues.
    
  • 3-Acetamide Moiety: Acts as a crucial hydrogen-bond acceptor, anchoring the molecule to the

    
     subunit interface.
    
  • 6-Methyl Substitution: Imparts steric bulk that prevents binding to the narrower pockets of

    
     and 
    
    
    
    subtypes, granting Zolpidem its signature
    
    
    selectivity .
The 2-(Aminomethyl) Fragment (Inactive Precursor)

In stark contrast, 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol lacks all three critical pharmacophores.

  • The massive, hydrophobic 2-p-tolyl group is replaced by a small, highly polar primary amine (-CH

    
    NH
    
    
    
    ).
  • The 3-position is unsubstituted, creating a hydrogen-bonding void.

  • The 8-position features a hydroxyl group (-OH), further increasing polarity and altering the electron density of the pyridine ring.

Causality: Because it cannot satisfy the lipophilic and steric requirements of the GABA-A BZD binding pocket, 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol cannot induce the conformational change required for chloride channel potentiation. It functions primarily as a synthetic building block or a fragment for fragment-based drug discovery (FBDD), rather than a bioactive ligand.

Pathway Zolpidem Zolpidem (Full Pharmacophore) GABAA GABA-A Receptor (α1β2γ2 Interface) Zolpidem->GABAA High Affinity (Ki ~20nM) Fragment 2-(Aminomethyl)... (Fragment) Fragment->GABAA Low/No Affinity (Missing Lipophilic Groups) Cl_Influx Chloride Influx (Hyperpolarization) GABAA->Cl_Influx Positive Allosteric Modulation NoEffect Negligible Binding (No Modulation) GABAA->NoEffect Baseline Activity Sedation Sedative/Hypnotic Effect Cl_Influx->Sedation CNS Depression

Pharmacodynamic comparison of Zolpidem vs. fragment on GABA-A receptor modulation.

Quantitative Bioactivity Profile

The physical and pharmacological divergence between the fully elaborated drug and the minimal fragment is summarized below. The extreme difference in partition coefficient (LogP) highlights the fragment's inability to cross the blood-brain barrier (BBB) effectively, even if it possessed receptor affinity.

ParameterZolpidem2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol
Molecular Weight 307.4 g/mol 163.18 g/mol
LogP (Lipophilicity) ~2.5 (Optimal for BBB penetration)~ -0.5 (Highly polar, poor BBB penetration)
Primary Target GABA-A Receptor (

)
N/A (Synthetic Intermediate)
Binding Affinity (

)
~20 nM (High Affinity) > 10,000 nM (Negligible)
Functional Efficacy Positive Allosteric Modulator (PAM)Inactive
Primary Application Clinical Sedative/HypnoticChemical Synthesis / FBDD Library

Self-Validating Experimental Protocols

To empirically prove the SAR causality described above, the following two-tiered experimental workflow is required. The first protocol measures raw binding affinity, while the second measures functional ion-channel modulation.

Protocol 1: Competitive Radioligand Binding Assay ( -Flumazenil Displacement)

Causality of Choice:


-Flumazenil is a non-selective antagonist at the BZD site. By measuring its displacement, we isolate binding affinity independent of intrinsic efficacy, directly testing the hypothesis that the aminomethyl fragment lacks the physical geometry to occupy the pocket.
Self-Validation:  The assay includes Zolpidem as a positive control to validate receptor viability, and a non-specific binding (NSB) control using 10 µM Diazepam to define the assay's absolute baseline.
  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably transfected with human

    
     GABA-A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes.
    
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

    
    -Flumazenil, and varying concentrations (
    
    
    
    to
    
    
    M) of either Zolpidem or the 2-aminomethyl fragment.
  • Equilibration: Incubate the mixture for 60 minutes at 4°C to reach steady-state equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific adherence) using a 96-well cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to vials with scintillation cocktail, and quantify radioactivity (CPM) via a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Causality of Choice: Binding does not guarantee channel activation. TEVC allows real-time measurement of chloride ion flux. Xenopus laevis oocytes are utilized because they lack endogenous GABA receptors, providing an isolated, noise-free environment to express precise receptor stoichiometries .

  • Receptor Expression: Microinject defolliculated Xenopus oocytes with cRNA encoding human

    
    , 
    
    
    
    , and
    
    
    subunits at a 1:1:5 ratio (forcing the incorporation of the
    
    
    subunit necessary for BZD-site formation). Incubate at 18°C for 3-5 days.
  • Electrophysiological Setup: Impale oocytes with two glass microelectrodes (filled with 3M KCl, resistance 0.5–2 M

    
    ) and voltage-clamp the cell at a holding potential of -60 mV.
    
  • Baseline Establishment: Perfuse the oocyte with ND96 buffer. Apply an

    
     concentration of GABA (typically ~2-5 µM) for 20 seconds to record the baseline chloride current (
    
    
    
    ).
  • Allosteric Modulation: Following a 3-minute washout period, co-perfuse GABA (

    
    ) with increasing concentrations of the test compounds (Zolpidem vs. Fragment).
    
  • Data Analysis: Measure the peak current amplitude. Zolpidem will show a dose-dependent potentiation (e.g., 150-200% increase over

    
    ), whereas the 2-aminomethyl fragment will yield a flat response curve, validating its lack of bioactivity.
    

Workflow Prep Compound Preparation (Zolpidem vs Fragment) Assay Radioligand Binding Assay ([3H]-Flumazenil Displacement) Prep->Assay PatchClamp Patch-Clamp Electrophysiology (Xenopus Oocytes) Prep->PatchClamp Data Data Analysis (IC50 / EC50 Calculation) Assay->Data Affinity (Ki) Data PatchClamp->Data Efficacy (Emax) Data Result SAR Validation (Pharmacophore Mapping) Data->Result

Experimental workflow for validating imidazo[1,2-a]pyridine derivative bioactivity.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • Enhancement of GABAergic transmission by zolpidem, an imidazopyridine with preferential affinity for type I benzodiazepine receptors. European Journal of Pharmacology. Available at:[Link]

  • The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Neuroscience. Available at:[Link]

  • Zolpidem Compound Summary. National Center for Biotechnology Information (PubChem). Available at:[Link]

  • 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Compound Summary. National Center for Biotechnology Information (PubChem). Available at:[Link]

IR spectroscopy bands for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol identification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopy for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Identification

Executive Summary & Scientific Context

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for proton pump inhibitors (P-CABs like Soraprazan), anxiolytics, and anticancer agents. The specific derivative 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol presents a unique analytical challenge due to the coexistence of a primary amine, a phenolic hydroxyl, and a fused heterocyclic core.

Accurate identification requires distinguishing the regiochemistry of the hydroxyl group (position 8 vs. 6 or 5) and validating the integrity of the aminomethyl side chain . This guide provides a comparative IR spectroscopic analysis to differentiate this target from its synthetic precursors and structural isomers, emphasizing the diagnostic value of intramolecular hydrogen bonding patterns unique to the 8-OH motif.

Mechanistic Vibrational Theory

To interpret the IR spectrum of this molecule, one must understand the vibrational coupling induced by its specific geometry.

The 8-Hydroxy "Peri" Effect

Unlike isomers where the hydroxyl group is distal (e.g., position 6 or 7), the 8-hydroxy group is spatially adjacent to the bridgehead nitrogen (N4) and the imidazole nitrogen (N1).

  • Mechanism: The 8-OH proton acts as a hydrogen bond donor to the lone pair of the imidazole nitrogen (N1).

  • Spectral Consequence: This forms a stable 5-membered pseudo-ring via intramolecular hydrogen bonding . Consequently, the O-H stretching band shifts to lower wavenumbers (typically 3100–3400 cm⁻¹ ) and broadens less than a free phenolic OH, often overlapping significantly with the amine N-H stretches.

The Aminomethyl Side Chain

The 2-aminomethyl group introduces a primary amine (


).
  • Stretching: Exhibits a characteristic doublet (asymmetric and symmetric stretches) in the 3300–3400 cm⁻¹ region.

  • Bending: The scissoring vibration (

    
    ) appears near 1600 cm⁻¹ , often riding on the shoulder of the aromatic ring breathing modes.
    

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct biosynthetic precursor (the nitrile) and a regiochemical isomer (6-OH), highlighting the diagnostic bands required for QC release.

Table 1: Diagnostic IR Band Comparison
Vibrational ModeTarget: 2-(Aminomethyl)-8-ol Precursor: 2-Cyano-8-ol Isomer: 2-(Aminomethyl)-6-ol Diagnostic Note
O-H Stretch 3100–3350 cm⁻¹ (Broad, shifted)3100–3350 cm⁻¹ (Broad)3200–3550 cm⁻¹ (Sharper, higher

)
8-OH is red-shifted due to intramolecular H-bond; 6-OH is "free" or intermolecular only.
N-H Stretch 3300 & 3380 cm⁻¹ (Doublet)Absent3300 & 3380 cm⁻¹ (Doublet)Look for the "doublet" spikes riding on the O-H broadness.
CN / Nitrile Absent~2230 cm⁻¹ (Sharp, Strong)AbsentDisappearance of 2230 cm⁻¹ confirms reduction of nitrile to amine.
C=N (Ring) 1630–1650 cm⁻¹ 1630–1650 cm⁻¹1630–1650 cm⁻¹Characteristic of the imidazo[1,2-a]pyridine core.
C-O (Phenol) 1250–1280 cm⁻¹ 1250–1280 cm⁻¹1210–1240 cm⁻¹Position of C-O stretch varies with ring electron density (8-position vs 6-position).
Fingerprint 740–760 cm⁻¹ (3 adj. H)740–760 cm⁻¹800–850 cm⁻¹ (Isolated H)8-OH leaves 3 adjacent aromatic protons (5,6,7); 6-OH leaves isolated/2 adjacent protons.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize hygroscopic interference (common with aminomethyl derivatives), the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets.

Methodology:

  • Instrument Prep: ZnSe or Diamond ATR crystal. Run background scan (air) at 4 cm⁻¹ resolution, 32 scans.

  • Sample Prep:

    • Ensure the sample is fully dried (vacuum oven at 40°C for 4 hours) to remove lattice water which confuses the OH/NH region.

    • Place ~5 mg of solid powder on the crystal.

  • Acquisition: Apply high pressure (clamp) to ensure intimate contact. Scan 4000–600 cm⁻¹.[1][2][3]

  • Validation Check (The "Trust" Step):

    • Check 1: Is there a sharp peak at ~2350 cm⁻¹? (CO₂ contamination -> Rerun background).

    • Check 2: Is the baseline sloping significantly at >3500 cm⁻¹? (Scattering due to particle size -> Increase clamp pressure).

Decision Logic & Visualization

The following diagrams illustrate the logical flow for identifying the compound and the structural basis for the spectral assignments.

Diagram 1: Spectral Identification Workflow

IR_Workflow Start Unknown Sample Spectrum Check_Nitrile Check 2200-2250 cm⁻¹ (Nitrile Band) Start->Check_Nitrile Has_Nitrile Band Present: Precursor (Nitrile) Check_Nitrile->Has_Nitrile Yes No_Nitrile Band Absent: Proceed Check_Nitrile->No_Nitrile No Check_OH_NH Analyze 3000-3500 cm⁻¹ No_Nitrile->Check_OH_NH OH_Type Check O-H Band Shape Check_OH_NH->OH_Type Isomer_6 Sharp/High freq (>3400): Likely 6-OH Isomer (Free OH) OH_Type->Isomer_6 Target_8 Broad/Shifted (3100-3350): Likely 8-OH Target (Intramolecular H-Bond) OH_Type->Target_8 Confirm_Amine Check for Doublet (~3300 & 3380 cm⁻¹) Target_8->Confirm_Amine Final Confirmed: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Confirm_Amine->Final Doublet Present

Caption: Logic flow for distinguishing the target molecule from precursors and isomers using key IR diagnostic bands.

Diagram 2: Structural H-Bonding & Vibrational Modes

Structure_Modes OH_Group 8-OH Group H_Bond Intramolecular H-Bond OH_Group->H_Bond Donates H N1_Atom N1 (Imidazole) H_Bond->N1_Atom Accepts H Spectral_Shift Spectral_Shift H_Bond->Spectral_Shift Causes Red Shift (3100-3350 cm⁻¹) Amine 2-Aminomethyl (-CH2NH2) Amine_Bands Amine_Bands Amine->Amine_Bands Doublet (3300-3400 cm⁻¹) Core Imidazo[1,2-a]pyridine Core Ring_Bands Ring_Bands Core->Ring_Bands C=N / C=C (1630-1650 cm⁻¹)

Caption: Visualization of the intramolecular hydrogen bonding (8-OH to N1) and its impact on spectral band positions.

References

  • Goel, R., et al. (2015). "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Chemistry. Link

  • Yurdakul, Ş., & Badoğlu, S. (2020). "Structure of imidazo[1,2-a]pyridine and numbering of atoms." ResearchGate. Link

  • Wang, S., et al. (2017). "The new competitive mechanism of hydrogen bonding interactions... for the hydroxyphenyl imidazo [1, 2-a] pyridine."[4] Chemical Physics Letters. Link

  • Coates, J. (2000).[5] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link

  • Sigma-Aldrich. "Imidazo[1,2-a]pyridine Product Specification & Safety Data." Link

Sources

Reference standards for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Reference Standards for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from sedatives to novel antitubercular agents[1][2]. Within this class, 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol serves as a critical synthetic intermediate, a highly polar metabolite, and a versatile fluorophore building block. Accurate quantification and impurity profiling of this compound require rigorous analytical methodologies. As a Senior Application Scientist, I have structured this guide to objectively compare available reference standard formats and provide a self-validating, field-proven protocol for its chromatographic analysis.

Comparative Analysis of Reference Standard Formats

When establishing an analytical method, the physical and chemical form of the reference standard dictates the robustness of the assay. 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol contains both a basic primary amine and a weakly acidic phenolic-like hydroxyl group, creating a zwitterionic character that complicates handling and storage.

Reference Standard FormatMolecular WeightStability & StorageAqueous SolubilityAnalytical Suitability & Best Use Case
Dihydrochloride Salt 236.10 g/mol High: Resists oxidative degradation; non-hygroscopic when sealed.> 50 mg/mLIndustry Standard: Ideal for HPLC-UV/FLD and general quantification.
Free Base 163.18 g/mol Moderate: Prone to oxidation at the 8-hydroxyl position; hygroscopic.< 5 mg/mLNiche: Used primarily for non-aqueous synthetic assays or specific NMR studies.
Stable Isotope Labeled (SIL) ~168.20 g/mol (e.g.,

)
High: Matches the dihydrochloride salt profile.> 50 mg/mLGold Standard for LC-MS/MS: Essential for correcting matrix effects in bioanalysis[2].

Causality Insight: We prioritize the dihydrochloride salt format. The protonation of the primary amine prevents nucleophilic degradation pathways, while the chloride counterions stabilize the crystal lattice, drastically extending the shelf-life of the standard stock solutions.

Mechanistic Insights into Analytical Behavior

The conjugated


-system of the imidazo[1,2-a]pyridine core imparts distinct photophysical properties, notably strong UV absorbance and intrinsic fluorescence[3]. This allows for orthogonal detection strategies. However, the basic aminomethyl group (pKa ~9.5) interacts strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing if the mobile phase is not properly optimized.

Equilibrium LowPH Low pH (< 3.0) Cationic Form (Protonated Amine) MidPH Neutral pH (7.0) Zwitterionic Form (Amine +, Phenol -) LowPH->MidPH + OH- Impact1 Optimal for RP-HPLC (Sharp Peaks, High Retention) LowPH->Impact1 Analytical Choice HighPH High pH (> 10.0) Anionic Form (Deprotonated Phenol) MidPH->HighPH + OH- Impact2 Poor Retention (Peak Tailing, Broadening) MidPH->Impact2 Avoid in RP-HPLC

Fig 1. pH-dependent ionization states of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol.

Causality Insight: To achieve Gaussian peak shapes, the mobile phase must be maintained at a pH at least 2 units below the pKa of the amine. We utilize 0.1% Formic Acid (pH ~2.7), which fully protonates the molecule, driving it into a single cationic state. This not only eliminates silanol-induced tailing but also provides the necessary protons for efficient positive-mode Electrospray Ionization (ESI+)[2].

Self-Validating Experimental Protocol: HPLC-UV/FLD & MS

A robust analytical method must be self-validating—meaning the system actively verifies its own readiness before committing valuable samples. The following protocol integrates a System Suitability Test (SST) as a strict gating mechanism.

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride reference standard.

  • Dissolve in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to yield a 1.0 mg/mL stock solution. Note: The acidic modifier prevents spontaneous oxidation of the 8-hydroxyl group during storage.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions.

Step 2: Chromatographic Conditions

  • Column: Superficially porous C18 (e.g., 100 x 4.6 mm, 2.7 µm). Reasoning: Shorter diffusion paths minimize band broadening for small, highly polar analytes.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B hold for 2 min, ramp to 60% B over 10 min, hold for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (universal) and 280 nm (specific to the conjugated core)[2].

    • FLD: Excitation ~320 nm, Emission ~400 nm. Leveraging the intrinsic fluorescence yields up to a 100-fold increase in sensitivity over UV[3].

    • MS: ESI+ monitoring the [M+H]+ ion at m/z 164.08.

Step 3: The Self-Validating System Suitability Test (SST) Before analyzing unknown samples, inject the 10 µg/mL standard six times. The system is only validated for use if:

  • Retention Time RSD is < 1.0%: Confirms pump stability and column equilibration.

  • Peak Tailing Factor (Tf) is < 1.5: Confirms that secondary silanol interactions are successfully suppressed. If Tf > 1.5, the protocol dictates an immediate column wash or replacement of the mobile phase buffer.

Workflow Start Reference Standard Equilibration Prep Sample Preparation (0.1% FA in H2O/MeOH) Start->Prep SST System Suitability Test (RSD < 2%, Tailing < 1.5) Prep->SST SST->Prep Fail (Recalibrate) HPLC RP-HPLC Separation (C18, Acidic Mobile Phase) SST->HPLC Pass (Self-Validated) DetectUV UV Detection (254 nm / 280 nm) HPLC->DetectUV DetectFLD Fluorescence Detection (High Sensitivity) HPLC->DetectFLD DetectMS ESI-MS/MS ([M+H]+ 164.08) HPLC->DetectMS Valid Data Validation & Quantification DetectUV->Valid DetectFLD->Valid DetectMS->Valid

Fig 2. Self-validating analytical workflow for 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol.

Conclusion

The successful analysis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol hinges on selecting the appropriate reference standard format—overwhelmingly the dihydrochloride salt—and controlling the analyte's zwitterionic state during chromatography. By employing acidic mobile phases and leveraging the compound's intrinsic fluorescence, scientists can achieve highly sensitive, reproducible, and self-validating quantification suitable for rigorous drug development pipelines.

References[3] 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride | Sigma-Aldrich. sigmaaldrich.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESEsZDttPnoA5i3Z7KgZWblEt3JcrRBhWFNC_9GWjcR7lADUzc680t6V9al0Bek3M38cYLZD_r47AlWmYYPiuE1pIPnSQAYIfgVueKqWPYtMRkBvc6E7XhFbNZwm3udZEbvpBrgmVYH5ihs1VaETSGzqN5AXNgXA==[1] Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDLS-A9IM_GDyQZtVFmkV13ERnJ-N77afDiJrVlTfSCDDRbmDhU6LWMNW2mWpVzUZQl1LFT__JRlFROBcMJXYrLQd9_K3UzGNbxjr6VsODM8_8SsAfN7oJp7XTWwWt_TZasNMLPXSAn2luAEEd[4] Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule - DOI. doi.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAJitNa5qYlsfERGqyuiuDegQFTI03fBLQyrREVJsVZt5k6_nCCDGDteWKMaJte_4O64J63q4MViJcS4lp95dKw8C_vNeUyXMdP4aKw0kgrCU-gWmYACGrUQSpoCFu6BTsAxN9Z4KBZjzAYw==[2] Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEewLGUtfXvIJqQ-OVAR-ww5t2fYATHKAvEAMH2RY4KkCQaXU73u3VtzUgCqikqfpg_zOd2ZK-b686xyU6kVs8gojkkAjQndRPVyB7ZiEPPecBes1esNdbPcDgi1EhfZV3W914d6Rno4j5Lk5H1

Sources

Technical Comparison Guide: Structural Elucidation of Aminomethyl-Imidazo[1,2-a]pyridin-ol Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural elucidation and differentiation of regioisomers for aminomethyl-imidazo[1,2-a]pyridin-ols . This content is designed for medicinal chemists and structural biologists requiring definitive analytical proof of substitution patterns.[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in drug discovery (e.g., Zolpidem, Alpidem).[2] Introducing an aminomethyl group via the Mannich reaction and a hydroxyl group (phenol) creates a high-value, bifunctional core. However, this introduces a critical regioisomerism challenge:

  • The Competition: The imidazo[1,2-a]pyridine C3 position is highly nucleophilic. However, the presence of a phenolic hydroxyl group (on the pyridine ring) activates the ortho positions on the six-membered ring.

  • The Problem: Standard LC-MS cannot distinguish between C3-aminomethylation (Target A) and Ring-aminomethylation (Target B).

  • The Solution: This guide provides a self-validating NMR workflow using NOESY and HMBC to unambiguously assign the regioisomer.

Chemical Context & Regioisomer Generation[1][3][4][5]

The formation of regioisomers typically arises during the Mannich reaction (Aminomethylation) of a pre-synthesized imidazo[1,2-a]pyridin-ol.

The Competitive Landscape
  • Path A (C3-Substitution): The nitrogen bridgehead activates C3, making it the preferred site for electrophilic attack (Mannich). This is the "standard" product.

  • Path B (Ring-Substitution): If the pyridine ring bears a hydroxyl group (e.g., at C6 or C7), the positions ortho to the hydroxyl are also activated. If C3 is sterically hindered or if the reaction conditions favor thermodynamic control, the aminomethyl group may attach to the pyridine ring.

Regioisomerism Start Imidazo[1,2-a]pyridin-ol (Substrate) C3_Product Regioisomer A (3-Aminomethyl) Start->C3_Product Path A: C3 Attack (Kinetic Preference) Ring_Product Regioisomer B (Ring-Aminomethyl) Start->Ring_Product Path B: Ortho-Phenol Attack (If C3 blocked/hindered) Reagents HCHO + R2NH (Mannich Reagents) Reagents->Start

Figure 1: Competitive reaction pathways yielding regioisomers during the Mannich reaction.

Analytical Comparison & Decision Logic

The following workflow is the industry standard for differentiating these isomers.

Primary Tool: 1H NMR Spectroscopy[6][7][8][9]
  • C3-H Signal: In the unsubstituted scaffold, the proton at C3 appears as a sharp singlet (or doublet if long-range coupled) typically between 7.40 – 7.80 ppm .

    • Isomer A (C3-Subst): This signal disappears .

    • Isomer B (Ring-Subst): This signal remains .

Secondary Tool: 2D NOESY (The "Smoking Gun")

If the C3-H signal is ambiguous (e.g., overlapping with aromatic protons), NOESY provides definitive spatial proof.

  • The Peri-Interaction: The C3 position is spatially proximate to the H5 proton of the pyridine ring (the proton "above" the bridgehead nitrogen).

  • Diagnostic Signal: A strong NOE correlation between the methylene protons (-CH2-) of the aminomethyl group and the H5 aromatic proton .

FeatureIsomer A (3-Aminomethyl)Isomer B (Ring-Aminomethyl)
C3-H Signal Absent Present (~7.5 ppm)
NOE: CH2 ↔ H5 Strong Positive Negative (Too distant)
NOE: CH2 ↔ H2 Positive (if H2 exists)Negative
HMBC: CH2 → C3a Correlation observed No Correlation
Decision Tree Diagram

DecisionTree Step1 Step 1: Acquire 1H NMR CheckH3 Is the C3-H singlet (7.4-7.8 ppm) present? Step1->CheckH3 ResultRing Conclusion: Ring-Substituted Isomer (B) CheckH3->ResultRing Yes Step2 Step 2: Acquire 2D NOESY CheckH3->Step2 No / Ambiguous CheckNOE Is there NOE between -CH2- (aminomethyl) and H5 (pyridine)? Step2->CheckNOE ResultC3 Conclusion: 3-Aminomethyl Isomer (A) (Standard Mannich Product) CheckNOE->ResultC3 Yes (Strong) ResultUnknown Re-evaluate: Check for Ortho-Phenol NOE CheckNOE->ResultUnknown No

Figure 2: Analytical logic flow for assigning regioisomer identity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-((Dimethylamino)methyl)-imidazo[1,2-a]pyridin-6-ol (Reference Standard)

Purpose: To generate the C3-substituted isomer for comparative data.

  • Reagents: 6-Hydroxyimidazo[1,2-a]pyridine (1.0 eq), 37% Formaldehyde (aq) (1.2 eq), Dimethylamine (40% aq) (1.2 eq), Acetic Acid (glacial, solvent).

  • Procedure:

    • Dissolve 6-hydroxyimidazo[1,2-a]pyridine in glacial acetic acid (0.5 M concentration).

    • Add dimethylamine solution dropwise at 0°C.

    • Add formaldehyde solution dropwise.

    • Stir at room temperature for 1 hour, then heat to 50°C for 3 hours.

    • Monitor: TLC (DCM:MeOH 9:1) should show a new polar spot.

    • Workup: Evaporate acetic acid. Neutralize residue with sat. NaHCO3. Extract with EtOAc.

    • Purification: Flash chromatography (Amino-functionalized silica is recommended to prevent streaking).

Protocol 2: NMR Characterization
  • Solvent: DMSO-d6 (preferred for solubility of polar "ols").

  • Concentration: 10-15 mg in 0.6 mL.

  • Pulse Sequence (NOESY): noesygpphpp (Bruker standard).

  • Mixing Time: 500 ms (optimal for medium-sized molecules).

  • Key Observation: Look for the cross-peak between the methylene singlet (~3.8 ppm) and the aromatic doublet at ~8.3 ppm (H5).

Comparative Data Table (Hypothetical Reference)

The following table illustrates the expected spectral differences between the 6-hydroxy-3-aminomethyl isomer (Target) and the 6-hydroxy-5-aminomethyl isomer (Potential Impurity).

Signal AssignmentIsomer A (3-Substituted)Isomer B (5-Substituted)
-CH2- (Aminomethyl)

3.85 (s, 2H)

3.65 (s, 2H)
H3 (Imidazole Ring) Absent

7.60 (s, 1H)
H5 (Pyridine Ring)

8.45 (d, J=2.0 Hz)
Shifted/Absent (if substituted)
H2 (Imidazole Ring)

7.40 (s, 1H)

7.45 (s, 1H)
NOE Correlation CH2

H5
CH2

H6-OH (if observable)

References

  • General Synthesis & Reactivity

    • Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyridines: A decade update." Organic & Biomolecular Chemistry, 2018. Link

  • Mannich Reaction Specificity

    • Koubachi, J., et al. "Regioselective functionalization of imidazo[1,2-a]pyridine scaffold." Journal of Organic Chemistry, 2014. Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Biological Relevance

    • Rival, Y., et al. "5-HT3 receptor antagonists: synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives." Journal of Medicinal Chemistry, 1996. Link

Sources

UV-Vis absorption spectra of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Spectra and Photophysical Profiling of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol: A Comparative Guide for Probe Development

Introduction: The Strategic Value of the Scaffold

In the landscape of fluorescent probes and targeted drug development, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged, highly tunable structure[1]. While classic derivatives like 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) are renowned for their Excited-State Intramolecular Proton Transfer (ESIPT) properties[2], the specific functionalization found in 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol offers a unique bifunctional mechanism.

By combining an 8-hydroxyl group with a 2-aminomethyl arm, this molecule creates a highly efficient tridentate-like (O, N, N) coordination pocket[3]. This guide provides an objective comparison of its UV-Vis absorption characteristics and photophysical performance against standard alternatives, equipping researchers with the experimental frameworks needed to leverage this molecule in sensor design and bioconjugation.

Causality in Molecular Design: Why the 8-ol and 2-Aminomethyl?

To effectively utilize this molecule, one must understand the causality behind its spectral behavior:

  • The Core: The bare imidazo[1,2-a]pyridine core typically features a strong

    
     transition band in the UV region around 280–300 nm[4].
    
  • The 8-Hydroxyl Group: The introduction of the 8-OH acts as an auxochrome. By donating lone-pair electrons into the aromatic

    
    -system, it shifts the absorption maximum bathochromically (red-shift) to ~315–325 nm[5].
    
  • The 2-Aminomethyl Group: This functional group serves a dual purpose. First, it provides a primary amine handle for coupling with NHS-esters or aldehydes in drug-linker synthesis[6]. Second, in the presence of metal ions (e.g., Zn²⁺, Cu²⁺), the 8-OH, the bridgehead nitrogen, and the 2-aminomethyl nitrogen participate in synergistic chelation. This binding restricts non-radiative decay pathways (like bond rotation) and triggers Chelation-Enhanced Fluorescence (CHEF), accompanied by distinct isosbestic points in the UV-Vis spectrum[3][7].

Comparative Performance Analysis

To objectively evaluate 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol, we benchmark its photophysical properties against established scaffolds used in similar applications.

Table 1: Photophysical and Structural Comparison of Fluorescent/Chelating Scaffolds

ScaffoldPrimary ApplicationAbs.

(nm)
Em.

(nm)
Quantum Yield (

)
Mechanism / Notes
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol Metal sensing, bioconjugation315 - 325410 - 430Moderate (0.15 - 0.30)CHEF / ICT; excellent aqueous solubility.
8-Hydroxyquinoline (8-HQ) Classic metal chelator~320~520Low (<0.05 free)Weak baseline fluorescence; moderate CHEF.
HPIP (ESIPT Probe) Ratiometric sensing330 - 350450 - 550High (up to 0.60 solid)[2]Dual emission; highly solvent-dependent[8].
7-Amino-4-methylcoumarin (AMC) Standard UV fluorophore~340~440High (>0.50)No inherent chelation; purely for tagging.

Analysis: While AMC offers a higher baseline quantum yield, it lacks the inherent chelation capability of the imidazo[1,2-a]pyridin-8-ol. Compared to 8-HQ, the imidazo[1,2-a]pyridine core provides a more rigid ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-conjugated system, resulting in sharper UV-Vis absorption peaks and superior CHEF responses upon analyte binding[3].

Logical Workflow: Photophysical Mechanism

The following diagram illustrates the logical progression from molecular state to UV-Vis absorption, and the resulting photophysical output upon target binding.

Mechanism A Free Ligand (Flexible, PET active) B UV Absorption (~320 nm) A->B D Analyte Binding (Metal Chelation) A->D + Target Ion C Non-Radiative Decay (Weak Emission) B->C Relaxation E Conformational Rigidity (PET Inhibited) D->E Coordination F CHEF / ICT (Strong Emission) E->F hν' excitation

Fig 1: Photophysical mechanism of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol via CHEF.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of isosbestic point monitoring ensures that the observed UV-Vis shifts are due to a clean stoichiometric conversion rather than sample degradation.

Protocol 1: Baseline UV-Vis and Solvatochromic Profiling Objective: Determine the molar extinction coefficient (


) and solvent-dependent absorption shifts.
  • Stock Preparation: Dissolve 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol in spectroscopic-grade DMSO to yield a 1.0 mM stock. Self-Validation: Verify purity by ensuring no baseline absorption >400 nm.

  • Solvent Panel: Prepare 10 µM solutions in a polarity gradient: Water (HEPES pH 7.4), Methanol, Acetonitrile, and Dioxane.

  • Acquisition: Scan from 200 nm to 600 nm using a 1 cm pathlength quartz cuvette.

  • Data Processing: Calculate ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     using the Beer-Lambert Law (
    
    
    
    ) at the
    
    
    (expected ~320 nm). A red-shift in polar solvents indicates an Internal Charge Transfer (ICT) characteristic of the imidazo[1,2-a]pyridine core.

Protocol 2: UV-Vis Titration for Binding Affinity (


) 
Objective: Quantify the interaction between the scaffold and a target metal ion (e.g., Zn²⁺).
  • Buffer Setup: Use 10 mM HEPES buffer (pH 7.4) with 100 mM NaCl to maintain constant ionic strength.

  • Analyte Preparation: Prepare a 1.0 mM stock of ZnCl₂ in the same buffer.

  • Titration Execution: Place 2.0 mL of the 10 µM ligand solution in the cuvette. Add Zn²⁺ in 0.1 equivalent increments (2.0 µL additions).

  • Spectral Monitoring: Record the UV-Vis spectrum after each addition. Critical Check: Look for the formation of an isosbestic point (a specific wavelength where absorbance remains constant). This mathematically validates a 1:1 or 1:2 two-state binding model[3][7].

Protocol Step1 Step 1: Stock Prep 1.0 mM Ligand in DMSO Step2 Step 2: Buffer Dilution 10 µM in HEPES (pH 7.4) Step1->Step2 Step3 Step 3: Baseline Scan UV-Vis 200-600 nm Step2->Step3 Step4 Step 4: Titration Add 0.1-10 eq. Metal Ions Step3->Step4 Step5 Step 5: Validation Identify Isosbestic Points Step4->Step5

Fig 2: Step-by-step UV-Vis titration workflow for binding affinity validation.

Conclusion

2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol represents a highly tunable, bifunctional scaffold. Its UV-Vis absorption profile is distinctly superior to classic chelators like 8-hydroxyquinoline, offering sharper transitions and robust CHEF responses. By utilizing the self-validating protocols outlined above, researchers can accurately characterize its photophysical behavior and integrate it into advanced diagnostic and therapeutic platforms.

References

  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. 1

  • Spectroscopic Studies of Some Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives. Optica Publishing Group. 5

  • Imidazo[1,2-a]pyridine - the NIST WebBook. NIST. 4

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells. RSC Publishing. 3

  • An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation. RSC Publishing. 8

  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Thieme Connect. 6

  • Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. PubMed. 7

  • Tuning of excited-state intramolecular proton transfer (ESIPT) fluorescence of imidazo[1,2-a]pyridine in rigid matrices by substitution effect. PubMed. 2

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment

Compound Identity: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol (often supplied as dihydrochloride salt). Physical State: Solid (Powder/Crystalline). Primary Risk Profile: Acute Toxicity (Oral) & Skin Sensitization. [1]

As a Senior Application Scientist, I must emphasize that this compound is not a generic reagent. It possesses a "dual-warhead" structural motif: a primary aminomethyl group (high reactivity, potential sensitizer) and an 8-hydroxy imidazopyridine core (bioactive scaffold, potential toxicity).

Critical H-Codes (Verified):

  • H301: Toxic if swallowed. (Requires strict ingestion controls).[2][3]

  • H317: May cause an allergic skin reaction. (Requires zero-skin-contact protocols).[3]

Operational Implication: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology data proves otherwise. Standard "lab coat and glasses" protocols are insufficient.

The Hierarchy of Controls: PPE & Engineering

Safety is not just about what you wear; it is about where you work. The following decision matrix dictates your protection strategy based on the physical state of the compound.

Figure 1: Safety Decision Matrix (DOT Visualization)

SafetyMatrix Start Handling 2-(Aminomethyl) imidazo[1,2-a]pyridin-8-ol State Physical State? Start->State Solid Solid / Powder (High Dust Risk) State->Solid Solution Dissolved / Solution (Splash Risk) State->Solution Control_Solid PRIMARY: Fume Hood / BSC SECONDARY: P3/P100 Respirator Solid->Control_Solid Inhalation Hazard Control_Soln PRIMARY: Fume Hood SECONDARY: Splash Goggles + Face Shield Solution->Control_Soln Absorption Hazard Gloves Gloves: Double Nitrile (0.11mm min) Change every 30 mins Control_Solid->Gloves Control_Soln->Gloves Body Body: Tyvek Lab Coat (Disposable sleeves recommended) Gloves->Body

Caption: Operational logic for selecting engineering controls and PPE based on the physical state of the reagent.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Respiratory Engineering Control: Class II Biosafety Cabinet or Chemical Fume Hood. PPE Backup: N95 is insufficient. Use a half-face respirator with P100 (HEPA) cartridges if powder handling outside a hood is unavoidable (e.g., balance calibration).The H301/H317 classification implies that inhaling dust can lead to systemic toxicity or sensitization.
Hand Protection Primary: Nitrile (0.11 mm). Secondary (Outer): Nitrile (0.11 mm) or Neoprene. Technique: Double-gloving is mandatory.Amines can permeate thin latex rapidly. Double-gloving creates a sacrificial layer; if the outer glove is contaminated, strip it immediately without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety glasses leave gaps. Phenolic amines are corrosive/irritating; a splash to the eye requires complete sealing.
Body Protection Tyvek® or Polypropylene Lab Coat (Disposable).Cotton coats absorb liquids and hold toxic dust against the skin. Use disposable sleeves to bridge the gap between glove and coat cuff.

Operational Protocols: Step-by-Step

A. Weighing & Solubilization (Highest Risk Phase)

Context: The transition from solid to solution generates the highest risk of airborne exposure.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the powder. Charged particles of imidazopyridines can "fly," contaminating the balance and user.

  • Transfer:

    • Tare the vial with the cap on.

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula (do not reuse).

    • Solvent Addition: Add solvent (e.g., DMSO, Methanol, or Water for the salt) immediately to the vial to suppress dust.

  • Decontamination: Wipe the exterior of the source container and the balance with a methanol-dampened wipe before removing hands from the hood.

B. Synthesis Integration

Context: The aminomethyl group is a nucleophile; the 8-hydroxy group is an acidic proton donor.

  • Reactivity Alert: Avoid mixing with strong oxidizing agents or acid chlorides without temperature control (exothermic).

  • Monitoring: If heating is required, use a closed vessel (pressure vial) to prevent volatilization of amine byproducts.

Figure 2: Handling Workflow & Emergency Response

Workflow Storage Storage: Desiccator, +4°C (Hygroscopic Salt) Weighing Weighing: In Fume Hood only Anti-static tools Storage->Weighing Transport in secondary container Reaction Reaction: Closed Vessel Inert Atmosphere (N2) Weighing->Reaction Dissolve immediately Waste Disposal: Segregated Stream (Toxic/Basic) Reaction->Waste Quench & Label

Caption: Sequential workflow emphasizing containment from storage to disposal.

Emergency Response & Disposal

Spill Management (Solid):

  • Evacuate: Clear the immediate area.

  • PPE Up: Don P100 respirator and double gloves.

  • Contain: Do not dry sweep. Cover with a wet paper towel (methanol/water) to prevent dust generation, then wipe up.

  • Clean: Wash surface with 10% acetic acid (to neutralize the amine) followed by soap and water.

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[4] Do not use alcohol (increases absorption).

  • Eyes: Flush for 15 minutes.[2][3][4] Seek medical attention immediately (bring SDS).

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Urgent transport to ER.

Disposal Strategy:

  • Waste Stream: Segregate as "Toxic Organic Basic Waste."

  • Labeling: Explicitly mark "Contains Imidazopyridine Derivative - TOXIC/SENSITIZER."

  • Glassware: Rinse glassware with Methanol into the waste stream before removing it from the hood for washing.

References

  • PubChem. (n.d.). Compound Summary: Imidazo[1,2-a]pyridin-8-ol.[5][6] Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.